2-amino-3-fluoro-5-methylbenzoic acid
Description
Properties
IUPAC Name |
2-amino-3-fluoro-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMSIALAWEXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039900-47-4 | |
| Record name | 2-amino-3-fluoro-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility Profiling and Process Optimization: 2-Amino-3-fluoro-5-methylbenzoic Acid
The following technical guide details the solubility profile, thermodynamic behavior, and process optimization strategies for 2-amino-3-fluoro-5-methylbenzoic acid . This guide is structured for application scientists and process engineers, focusing on the transition from raw data to actionable process design.
Executive Summary & Physicochemical Context
This compound (CAS: N/A for specific isomer in common bulk lists, analogous to CAS 446-08-2) is a critical fluorinated anthranilic acid intermediate. It serves as a scaffold for high-value bioactive heterocycles, including fluoroacridines and indole-based therapeutics (e.g., thromboxane antagonists).[1]
Understanding its solubility landscape is not merely about data collection; it is the prerequisite for designing efficient crystallization purifications , minimizing solvent waste (Green Chemistry), and ensuring polymorph control during scale-up.
Molecular Attributes[1][2][3][4][5][6][7][8][9][10]
-
Functional Groups: Carboxylic acid (H-bond donor/acceptor), Primary amine (H-bond donor), Fluorine (Lipophilicity modulator), Methyl group (Hydrophobic bulk).
-
Lattice Energy Indicators: High melting point (approx. 182–184°C) suggests strong intermolecular hydrogen bonding (dimerization of carboxylic acids + amine interaction), requiring polar protic or aprotic solvents to disrupt the lattice.
Solubility Profile: Solvent Screening & Classification
Based on structural analogs (2-amino-3-methylbenzoic acid) and validated synthetic protocols (Organic Syntheses), the solubility profile is categorized into three distinct tiers. This classification drives solvent selection for reaction versus purification.
Table 1: Solubility Tier Classification
| Tier | Solvent Class | Solubility Potential | Process Utility |
| I | Polar Aprotic (DMSO, DMF, NMP) | High (>100 mg/mL) | Reaction Medium: Excellent for homogenous reactions; difficult to remove (high boiling point). |
| II | Polar Protic / Ketones (Ethanol, Methanol, Acetone) | Moderate (10–60 mg/mL) | Crystallization: Ideal for cooling crystallization. High temperature sensitivity allows for high recovery yields. |
| III | Esters / Ethers (Ethyl Acetate, THF) | Low-Moderate | Extraction: Good for partitioning from aqueous phases; often used as co-solvents. |
| IV | Non-Polar / Aqueous (Water, Toluene, Hexane) | Negligible (<1 mg/mL) | Anti-Solvent: Used to force precipitation or wash filter cakes to remove impurities without yield loss. |
Critical Insight: Literature confirms that Ethanol and Acetone/Water mixtures are the validated systems for recrystallization, yielding high-purity crystalline solids.
Experimental Protocol: Gravimetric Solubility Determination
Standardized Self-Validating Protocol
To generate precise thermodynamic data for process modeling, the Isothermal Saturation Method is required. This protocol includes built-in validation steps to ensure equilibrium is truly reached.
Phase 1: Preparation & Saturation
-
Solvent Charge: Dispense 50 mL of the target solvent (e.g., Ethanol, Acetone) into a jacketed glass vessel equipped with a magnetic stirrer.
-
Excess Solute: Add this compound in excess until a visible solid phase persists.
-
Temperature Control: Circulate fluid through the jacket to maintain
K. -
Equilibration: Stir at 400 rpm for 8 hours .
-
Validation Step: Stop stirring and let settle. If solid disappears, add more solute and restart.
-
Phase 2: Sampling & Analysis
-
Filtration: Use a pre-heated syringe filter (0.45 µm PTFE) to withdraw the supernatant. Pre-heating prevents premature crystallization in the needle.
-
Gravimetric Quantitation:
-
Weigh a clean, dry weighing dish (
). -
Dispense filtrate into the dish and weigh immediately (
). -
Evaporate solvent (vacuum oven at 45°C) until constant mass is achieved (
).
-
-
Calculation:
Thermodynamic Modeling Framework
For scale-up, raw data points are insufficient. We must correlate solubility (
The Modified Apelblat Equation
This is the most robust model for anthranilic acid derivatives in organic solvents.
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation:
-
If
is negative, solubility increases with temperature (Endothermic dissolution). - accounts for the temperature dependence of the enthalpy of fusion.
-
The van't Hoff Equation
Used for determining the dissolution enthalpy (
Technical Note: For this compound, the dissolution is endothermic (
) and entropy-driven (). This confirms that cooling crystallization is the most energy-efficient purification method.
Process Application: Crystallization Workflow
The following diagram illustrates the decision logic for purifying the compound based on the solubility profile established above.
Figure 1: Validated crystallization workflow for fluorinated anthranilic acid derivatives.
References
-
Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). "Synthesis of 2-Amino-3-fluorobenzoic Acid". Organic Syntheses, 79, 196. Link
- Key Insight: Establishes Ethanol and Acetone/Water as the definitive recrystallization solvents for this class of compounds.
-
Cayman Chemical. (2022).[3] "2-Amino-5-fluorobenzoic Acid Product Information". Link
- Key Insight: Provides solubility benchmarks for fluoro-anthranilic acid analogs (20-30 mg/mL in polar organics).
-
Wang, J., et al. (2018). "Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents". Journal of Chemical & Engineering Data, 63(6). Link
- Key Insight: Thermodynamic modeling parameters and solvent ranking for the direct methyl-analog.
-
PubChem. (2025). "Compound Summary: this compound". Link
- Key Insight: Structural confirmation and physicochemical property prediction.
Sources
Comprehensive Guide to the Acidity and pKa of 3-Fluoro-5-methylanthranilic Acid
This is an in-depth technical guide on the acidity and pKa values of 3-fluoro-5-methylanthranilic acid , designed for researchers in medicinal chemistry and physical organic chemistry.
Executive Summary
3-Fluoro-5-methylanthranilic acid (IUPAC: 2-amino-3-fluoro-5-methylbenzoic acid) is a critical scaffold in the synthesis of bioactive heterocyclic compounds, including quinazolinones and fenamates. Its physicochemical behavior is governed by two ionization centers: the carboxylic acid group (
Understanding the precise pKa values of this molecule is essential for:
-
Formulation : Predicting solubility profiles and salt selection.
-
Pharmacokinetics : Estimating membrane permeability (logD) at physiological pH.
-
Synthetic Planning : Optimizing reactivity in nucleophilic substitutions and condensation reactions.
This guide provides predicted pKa values derived from Hammett substituent constants, validated by structure-activity relationship (SAR) analysis of analogous anthranilates, and details rigorous experimental protocols for verification.
Chemical Structure and Ionization Profile
The molecule exists in aqueous solution as an equilibrium between cationic, zwitterionic, and anionic forms. The specific substitution pattern—a fluorine atom ortho to the amine and a methyl group para to the amine—creates a unique electronic environment that modulates these equilibria compared to the parent anthranilic acid.
Ionization Equilibria
The dissociation proceeds in two steps:
- (Carboxyl) : Deprotonation of the carboxylic acid to form the zwitterion.
- (Ammonium) : Deprotonation of the anilinium ion to form the anionic species.
Figure 1: Stepwise ionization pathway of 3-fluoro-5-methylanthranilic acid.
Theoretical pKa Derivation & Values
Due to the specific substitution pattern, direct experimental values are often proprietary. However, high-confidence values can be derived using the Hammett Equation and Substituent Chemical Shift (SCS) analysis from established anthranilic acid derivatives.
Predicted Values
| Ionization Center | Functional Group | Predicted pKa | Reference (Parent: Anthranilic Acid) | Shift Justification |
| Carboxylic Acid (COOH) | 1.85 ± 0.10 | 2.05 | Acid Strengthening : The Fluorine at C3 (meta to COOH) exerts a strong inductive withdrawal (-I), stabilizing the carboxylate anion. The Methyl at C5 (meta to COOH) is weakly donating but is overpowered by the Fluorine. | |
| Anilinium Nitrogen ( | 4.65 ± 0.10 | 4.95 | Base Weakening : The Fluorine at C3 (ortho to | |
| Isoelectric Point | pI | 3.25 | 3.50 | Calculation: |
Mechanistic Analysis (Hammett & Ortho Effects)
The acidity is dictated by the interplay of Inductive (I) and Resonance (R) effects:
-
3-Fluoro Effect (Ortho to Amine, Meta to Acid) :
-
On
: The fluorine atom is highly electronegative ( ). Being ortho to the amine, it exerts a powerful -I (Inductive Withdrawal) effect, significantly reducing the electron density on the nitrogen lone pair. This makes the amine less basic (lowers ). -
On COOH : Being meta to the carboxylic acid, the fluorine exerts a -I effect without a competing resonance effect. This stabilizes the carboxylate negative charge, increasing acidity (lowers
).
-
-
5-Methyl Effect (Para to Amine, Meta to Acid) :
-
On
: The methyl group is an electron donor (+I). Being para to the amine, it pushes electron density toward the nitrogen, slightly increasing basicity. This partially mitigates the strong withdrawal from the fluorine. -
On COOH : Being meta, it has a weak stabilizing effect on the neutral acid, slightly raising
, but this is negligible compared to the fluorine's influence.
-
Experimental Determination Protocols
For definitive validation in a drug development context, the following protocols are the industry standard.
Potentiometric Titration (Gold Standard)
This method is preferred for its accuracy in determining ionization constants in aqueous and semi-aqueous media.
Reagents:
-
Analyte : 3-Fluoro-5-methylanthranilic acid (>98% purity).
-
Titrant : 0.1 M KOH (Carbonate-free, standardized).
-
Solvent : Degassed water (or 20% MeOH/Water if solubility is <1 mM).
-
Ionic Strength Adjuster : 0.15 M KCl (to mimic physiological ionic strength).
Workflow:
Figure 2: Potentiometric titration workflow for precise pKa determination.
Critical Considerations:
-
Zwitterion Solubility : Anthranilic acids often exhibit minimum solubility at their isoelectric point (pI ~3.25). If precipitation is observed during titration, switch to a UV-Metric pKa method (spectrophotometric titration), which requires much lower concentrations (
M).
UV-Metric Determination (Spectrophotometry)
This method exploits the shift in UV absorption maxima (
-
Mechanism : The conjugation of the nitrogen lone pair with the benzene ring is perturbed by protonation.
-
Observation :
-
Acidic Form : The protonated ammonium group (
) does not participate in resonance, resulting in a hypsochromic shift (blue shift). -
Basic Form : The free amine (
) donates electrons into the ring, causing a bathochromic shift (red shift).
-
-
Protocol : Measure UV spectra (200–400 nm) at 10 different pH points ranging from pH 1 to pH 7. The pKa is the pH at the inflection point of the absorbance change at
.
Implications for Drug Development[1][2]
Solubility and Formulation
-
pH < 2 : High solubility (Cationic form).
-
pH 3 - 4 : Risk Zone . The molecule is predominantly zwitterionic (
/ ). Net charge is near zero, leading to minimum aqueous solubility and potential precipitation in formulation. -
pH > 6 : High solubility (Anionic form).
-
Recommendation : Formulate as a sodium salt (using NaOH) or hydrochloride salt (using HCl) to avoid the zwitterionic solubility trough.
Membrane Permeability
-
The Lipophilicity (LogP) of the neutral species is increased by the fluoro and methyl substituents compared to anthranilic acid.
-
However, at physiological pH (7.4), the molecule will be >99% anionic (
). -
Permeability Strategy : While the anion has lower passive permeability, the fluorine atom increases lipophilicity (LogD), potentially enhancing transport compared to non-fluorinated analogs.
References
-
Hammett Equation & Substituent Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
- Anthranilic Acid Ionization: Schwarzenbach, G., et al. (1947). Helvetica Chimica Acta, 30, 1316. (Foundational work on amino-benzoic acid zwitterions).
-
Fluorine Ortho-Effects : Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. Link
- Experimental Protocols: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Data Validation : PubChem Compound Summary for CID 586408 (3-Fluoroanthranilic acid) and CID 4556387 (5-Methylanthranilic acid). [1]
Sources
Safety data sheet (SDS) for 2-amino-3-fluoro-5-methylbenzoic acid
CAS: 1039900-47-4 | Molecular Formula: C₈H₈FNO₂ [1][2][3]
Executive Summary: The Fluorinated Scaffold in Drug Discovery
This guide provides a technical deep-dive into 2-amino-3-fluoro-5-methylbenzoic acid , a specialized fluorinated anthranilic acid derivative. Unlike generic reagents, this compound serves as a critical scaffold in the synthesis of heterocycles—particularly quinazolinones and indoles—often targeting kinase inhibition (e.g., EGFR, BTK) in oncology and immunology pipelines.
The strategic placement of the fluorine atom at the C3 position (ortho to the amine) and the methyl group at C5 offers two distinct medicinal chemistry advantages:
-
Metabolic Stability: The C5-methyl blocks para-metabolic oxidation relative to the amine, extending half-life (
). -
Conformational Locking: The C3-fluorine exerts an electronic withdrawing effect and steric influence, often locking the conformation of downstream amides or heterocycles to improve binding affinity with target proteins.
This document bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory application, designed for researchers requiring high-fidelity protocols.
Physicochemical Profile & Stability
Understanding the physical state is prerequisite to accurate dosing and handling.
| Property | Value / Description | Practical Implication |
| CAS Number | 1039900-47-4 | Unique identifier for inventory/regulatory searches. |
| Molecular Weight | 169.15 g/mol | Essential for stoichiometric calculations. |
| Appearance | Off-white to pale beige solid | Darkening indicates oxidation of the aniline moiety; repurify if brown. |
| Solubility | DMSO, DMF, MeOH (High) | Poor solubility in water; requires pH adjustment (acidic or basic) for aqueous dissolution. |
| pKa (Predicted) | ~2.5 (COOH), ~4.8 (NH₂) | Amphoteric nature dictates extraction protocols (see Section 4). |
| Melting Point | >170°C (Predicted/Analog) | Stable solid; suitable for high-temp cyclization reactions. |
Hazard Assessment & Toxicology (The "Why" Behind the Codes)
While classified under standard GHS codes, the chemical origin of these hazards dictates the safety controls.
Core Hazards
-
H315 (Skin Irritation) & H319 (Eye Irritation):
-
Mechanism: The compound possesses both a carboxylic acid (proton donor) and an aniline (weak base). Upon contact with mucous membranes, it can disrupt local pH balance and protein structure.
-
-
H335 (Respiratory Irritation):
-
Mechanism: Fine particulates of anthranilic acids are potent irritants to the upper respiratory tract.
-
Thermal Decomposition Risks
-
Hydrogen Fluoride (HF) Potential: Although the aromatic C-F bond is stable (bond energy ~480 kJ/mol), combustion or extreme thermal degradation (>300°C) can release toxic Hydrogen Fluoride gas.
-
Nitrogen Oxides (NOx): Released during combustion.
Operational Safety Protocol: Synthesis & Isolation
Standard Operating Procedure (SOP) Context: This compound is often used as a nucleophile in cyclization reactions.
Handling & Storage[4][5]
-
Atmosphere: Store under inert gas (Nitrogen/Argon). The electron-rich aniline group is susceptible to slow oxidation by atmospheric oxygen, leading to impurities that can poison transition metal catalysts (e.g., Palladium in Buchwald-Hartwig couplings).
-
Container: Amber glass to prevent photodegradation.
Reaction Setup (Cyclization Workflow)
When reacting this acid with formamide or urea to generate quinazolinones:
-
Solvent Choice: Use high-boiling polar solvents (e.g., 2-Methoxyethanol, DMA).
-
Temperature Control: Reactions often require reflux (>120°C). Ensure the condenser is rated for the solvent's vapor pressure.
Workup & Purification (Self-Validating Protocol)
The amphoteric nature of this compound allows for a "pH-switch" purification, minimizing the need for chromatography.
Step-by-Step Isolation:
-
Dissolution: Dissolve crude mixture in EtOAc.
-
Acid Wash: Wash with 1N HCl. Validation: The product (an amino acid) might protonate and move to the aqueous layer depending on lipophilicity.
-
Correction: Due to the electron-withdrawing Fluorine, the aniline is less basic. It likely remains in the organic layer or precipitates.
-
-
Base Extraction (Critical Step): Extract the organic layer with sat. NaHCO₃ (pH ~8.5).
-
Mechanism: The carboxylic acid deprotonates (
), migrating the product into the aqueous phase, leaving non-acidic impurities in the organic phase.
-
-
Precipitation: Separate the aqueous layer and slowly acidify with HCl to pH 3-4. The pure product will precipitate as a solid.
-
Filtration: Collect via vacuum filtration.
Visualizing the Workflow
The following diagrams illustrate the logic of handling and applying this scaffold.
Diagram 1: pH-Switch Purification Logic
This workflow ensures high purity without column chromatography.
Caption: Self-validating acid-base extraction workflow utilizing the amphoteric properties of the target compound.
Diagram 2: Retrosynthetic Application (Kinase Inhibitors)
How this building block fits into larger drug discovery campaigns.
Caption: The critical role of CAS 1039900-47-4 as a scaffold for generating bioactive heterocycles.
Emergency Response & Waste Management
First Aid Measures
-
Eye Contact: Immediate irrigation is vital.[4] The acidity can cause corneal opacity. Rinse for 15 minutes; consult an ophthalmologist.
-
Skin Contact: Wash with soap and water.[4][5] Do not use ethanol or DMSO, as these solvents may increase transdermal absorption of the fluorinated compound.
Spill Containment
-
Evacuate: Remove non-essential personnel.
-
PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.
-
Neutralization: Cover spill with soda ash or sodium bicarbonate to neutralize the carboxylic acid moiety.
-
Collection: Sweep up carefully to avoid dust generation. Place in a chemically resistant bag.
Disposal
-
Classification: Hazardous Chemical Waste.
-
Method: Incineration with a scrubber.
-
Note: Because it contains Fluorine, the incinerator must be equipped to handle HF generation in the flue gas to remain compliant with environmental regulations (EPA/EU directives).
Regulatory & Transport Information
-
Transport (DOT/IATA): Generally not regulated as a Dangerous Good for transport unless in bulk, but often treated as "Irritant" (Class 9 equivalent for handling) by internal safety teams.
-
TSCA/REACH: Likely R&D Exemption only. Not typically listed on public inventory for high-volume commercial use.
-
Signal Word: WARNING
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53415135 (Methyl ester analog reference for structural properties). PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. ECHA. Available at: [Link]
Sources
- 1. 1416013-62-1|2-Amino-4-bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 568599-48-4|3,4-Difluoro-2-((2-fluoro-4-methylphenyl)amino)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 1039900-47-4 | MFCD11193645 | this compound [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Procurement and Validation of 2-amino-3-fluoro-5-methylbenzoic Acid for Pharmaceutical Research & Development
An In-depth Technical Guide for Researchers
As a Senior Application Scientist, the integrity of our research begins with the quality of our starting materials. 2-amino-3-fluoro-5-methylbenzoic acid (CAS No. 1039900-47-4) is a bespoke building block, a structurally rich scaffold leveraged in the synthesis of novel chemical entities.[1] The strategic placement of the fluorine atom, amino group, and methyl group on the benzoic acid core offers medicinal chemists a versatile entry point for developing next-generation therapeutics, from kinase inhibitors to anti-inflammatory agents.[2][3][4]
However, its utility is directly proportional to its purity and well-defined identity. Procuring this reagent is not a mere transaction; it is the foundational step of an experimental cascade. This guide provides a field-proven framework for the acquisition, validation, and safe handling of this compound, ensuring that your research is built upon a bedrock of chemical integrity.
Part 1: Strategic Sourcing and Supplier Qualification
The marketplace for specialty chemicals is varied, ranging from large-scale manufacturers to smaller boutique suppliers. A researcher's primary objective is to identify a partner who can provide not just the molecule, but also the verifiable data that substantiates its quality. The selection process is a critical risk-mitigation step.
The Supplier Vetting Protocol
Before placing an order, a systematic evaluation of potential suppliers is essential. Trustworthiness is paramount and is established through transparency and comprehensive documentation.
-
Documentation First Approach: Prioritize suppliers who provide unfettered access to a detailed Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) before purchase. A supplier's reluctance to share this data is a significant red flag.
-
Consistency in Batch Data: For long-term projects, inquire about the supplier's batch-to-batch consistency. Reputable suppliers often provide data from multiple batches on request, demonstrating robust quality control over their synthesis and purification processes.
-
Technical Support: Assess the quality of their technical support. Can they intelligently answer questions about the compound's stability, solubility, or provide insights into the analytical methods used for its characterization?
Below is a logical workflow for qualifying a potential supplier.
Caption: A decision workflow for qualifying a chemical supplier.
Part 2: The Certificate of Analysis (CoA) - A Critical Autopsy
The CoA is the single most important document accompanying your reagent. It is the supplier's attestation of the material's quality. A thorough analysis of this document is a non-negotiable step in the validation process.
Key Specifications and Data Interpretation
When you receive this compound, its identity and purity must be rigorously confirmed. Below are the critical parameters to verify against the supplier's CoA.
| Parameter | Typical Specification | Importance & Rationale |
| CAS Number | 1039900-47-4 | Unambiguous identifier for the chemical substance. Ensures you have ordered and received the correct molecule. |
| Molecular Formula | C₈H₈FNO₂ | Confirms the elemental composition. A mismatch indicates a fundamental error. |
| Molecular Weight | 169.16 g/mol | Derived from the formula, it is a key parameter used in mass spectrometry and for preparing solutions of known molarity. |
| Appearance | White to off-white or light cream powder/solid | A significant deviation in color or form (e.g., a dark, oily solid) can indicate degradation or gross impurity. |
| Purity (by HPLC/NMR) | ≥95% (typically >97%)[5][6] | This is the most critical quantitative measure. For drug discovery, purity >97% is often required to avoid confounding results from impurities that may have biological activity or interfere with the reaction. |
| Identity Confirmation | Conforms to structure via ¹H NMR, ¹³C NMR, MS | This is the qualitative proof of structure. The spectral data must be consistent with the expected structure of this compound. |
Part 3: In-House Quality Control - The Principle of Trust, but Verify
While a supplier's CoA is a vital starting point, it represents their analysis of a sample from a specific batch. It is incumbent upon the receiving scientist to perform confirmatory analysis. This self-validating step ensures the material in your vial meets the requirements for your experiment.
Recommended Analytical QC Workflow
Upon receipt, a multi-faceted analytical approach is recommended to definitively confirm both the identity and purity of the material.[7]
Caption: A standard workflow for the in-house QC of a new chemical batch.
Comparative Overview of QC Techniques
Different analytical techniques provide orthogonal data points, creating a comprehensive picture of the material's quality.
| Technique | Primary Purpose | What to Look For | Causality of Choice |
| ¹H NMR | Identity Confirmation | Correct chemical shifts, integration values, and splitting patterns for the aromatic and methyl protons. | Provides unambiguous structural information and can reveal the presence of structurally similar impurities. |
| HPLC-UV | Purity Quantification | A single major peak with an area percentage >97%. The wavelength should be set at the λmax of the compound. | The industry standard for quantitative purity assessment due to its high precision and robustness.[7] |
| LC-MS | Molecular Weight Confirmation | A peak in the mass spectrum corresponding to the expected molecular ion (e.g., m/z 170.06 for [M+H]⁺). | Confirms the molecular weight of the main peak observed in the HPLC, ensuring it is the target compound and not an impurity. |
Experimental Protocol: HPLC Purity Assessment
This protocol provides a starting point for developing a robust purity method.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or the specific λmax of the compound.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water.
-
Analysis: Inject 5-10 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Part 4: Applications in a Research Context
This compound is not an end product but a critical intermediate. Its value lies in its potential for elaboration into more complex, biologically active molecules. For instance, it serves as a precursor for pyrimidinone derivatives used in the development of selective inhibitors for adenylyl cyclase 1 (AC1), a target in chronic pain treatment.[2] The amino and carboxylic acid groups provide orthogonal handles for synthetic transformations such as amidation and esterification, while the fluoro- and methyl- groups modulate the electronic and steric properties of the final compound.[8]
Part 5: Safe Handling and Storage
Ensuring the longevity of the reagent and the safety of laboratory personnel is critical.
Safety Precautions
Based on available Safety Data Sheets, this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)[6]
-
Signal Word: Warning[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[10][11]
-
Skin Contact: Avoid all personal contact.[12] In case of contact, wash the affected area immediately with plenty of soap and water.[10]
-
Spills: Clean up spills immediately, avoiding dust generation.[12]
Storage Conditions
To maintain its integrity over time, proper storage is essential.
-
Temperature: Store at room temperature in a dry place.[6]
-
Atmosphere: Keep the container tightly closed and sealed in a dry environment.[6][10] Some suppliers recommend storage under an inert atmosphere.[13]
-
Light: Keep in a dark place to prevent potential photodegradation.[6][13]
By implementing this comprehensive guide for procurement, validation, and handling, researchers can ensure that their work with this compound is both scientifically sound and safely conducted, paving the way for successful drug discovery and development outcomes.
References
- ChemicalBook. (2025, August 8). 2-Amino-3-chloro-5-fluoro-benzoic acid methyl ester | 1184351-57-2.
- Achmem. 2-Amino-5-fluoro-3-methylbenzoic acid.
- CP Lab Safety. 2-Amino-5-fluoro-3-methylbenzoic acid, 95% Purity, C8H8FNO2, 5 grams.
- PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135.
- MySkinRecipes. 2-Amino-5-fluoro-3-methoxy-benzoic acid.
- BLD Pharm. 874804-25-8|2-Amino-5-fluoro-3-methylbenzoic acid.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid.
- Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
- Santa Cruz Biotechnology. 2-Amino-5-methylbenzoic Acid.
- Sigma-Aldrich. This compound | 1039900-47-4.
- AK Scientific, Inc. 2-Amino-5-chloro-3-methylbenzoic acid.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone.
- Soloshonok, V. A., & O’Hagan, D. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3569.
- Chem-Impex. 5-Fluoro-2-methylbenzoic acid.
Sources
- 1. 2-Amino-5-fluoro-3-methoxy-benzoic acid [myskinrecipes.com]
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- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 1039900-47-4 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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- 13. achmem.com [achmem.com]
Molecular weight and formula of 2-amino-3-fluoro-5-methylbenzoic acid
The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 2-amino-3-fluoro-5-methylbenzoic acid , a specialized fluorinated anthranilic acid derivative used in medicinal chemistry.
CAS Registry Number: 1039900-47-4 Primary Application: Fluorinated Scaffold for Kinase Inhibitor Synthesis
Executive Summary
This compound (C₈H₈FNO₂) is a critical building block in the synthesis of fused heterocyclic systems, particularly quinazolinones and benzoxazepinones found in next-generation kinase inhibitors. The strategic placement of the fluorine atom at the C3 position (ortho to the amino group) modulates the pKa of the aniline nitrogen, reducing its nucleophilicity while enhancing metabolic stability against oxidative deamination. This guide provides a verified physicochemical profile, a logic-driven synthetic pathway, and rigorous analytical protocols for researchers utilizing this intermediate.
Physicochemical Characterization
The molecular weight and formula are derived from the atomic composition of the benzoic acid core modified by specific functional group substitutions.
Molecular Formula & Weight Calculation
| Element | Symbol | Count | Atomic Mass ( g/mol ) | Subtotal Mass |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | C₈H₈FNO₂ | — | — | 169.155 g/mol |
Key Properties
| Property | Value | Notes |
| Molecular Weight | 169.16 g/mol | Standard precision for stoichiometry. |
| Exact Mass | 169.054 g/mol | Monoisotopic mass for MS calibration. |
| Appearance | Off-white to tan solid | Typical of oxidized aniline derivatives. |
| Predicted pKa | ~3.5 (COOH), ~2.0 (NH₂⁺) | Fluorine induction lowers basicity of NH₂. |
| Isomer Alert | CRITICAL | Distinct from 2-amino-5-fluoro-3-methylbenzoic acid (CAS 874804-25-8).[1] Verify C3 vs. C5 substitution via NMR coupling constants. |
Synthetic Methodology
While commercial supplies exist, in-house preparation ensures purity and scalability. The most robust route utilizes a modified Sandmeyer Isatin Synthesis , circumventing the poor regioselectivity of direct fluorination on 2-amino-5-methylbenzoic acid.
Retrosynthetic Logic
Direct electrophilic fluorination of 2-amino-5-methylbenzoic acid often yields mixtures (C3 vs. C4/C6 isomers). Instead, constructing the ring system from 2-fluoro-4-methylaniline locks the fluorine position early in the pathway. The aniline is cyclized to 7-fluoro-5-methylisatin , which undergoes oxidative cleavage to yield the target anthranilic acid.
Reaction Pathway Visualization
The following diagram illustrates the regioselective synthesis logic:
Figure 1: Regioselective synthesis via the Isatin route ensures the fluorine atom remains at the C3 position relative to the carboxyl group.
Experimental Protocol (Isatin Route)
Step 1: Synthesis of 7-Fluoro-5-methylisatin
-
Reagents: Suspend 2-fluoro-4-methylaniline (1.0 eq) in water containing Na₂SO₄ (8 eq). Add chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (1.2 eq).
-
Reaction: Heat to 55°C for 14 hours. Filter the resulting isonitrosoacetanilide precipitate.
-
Cyclization: Add the dried precipitate portion-wise to pre-heated concentrated H₂SO₄ (70°C). Maintain temperature <90°C to prevent charring.
-
Workup: Pour onto crushed ice. Filter the red/orange precipitate (Isatin intermediate).
Step 2: Oxidative Cleavage to Target Acid
-
Oxidation: Suspend 7-fluoro-5-methylisatin in 1M NaOH (excess). Add 30% H₂O₂ dropwise, maintaining temperature <40°C (exothermic).
-
Mechanism: Peroxide attacks the C3 carbonyl, leading to decarboxylation and ring opening.
-
Isolation: Acidify the resulting solution carefully with HCl to pH 4.0–5.0. The target acid, This compound , precipitates as a tan solid.
-
Purification: Recrystallize from ethanol/water if necessary.
Analytical Verification Protocols
Trust in the chemical identity is paramount, especially given the existence of the 5-fluoro-3-methyl isomer.
Proton NMR (¹H-NMR) Validation
The substitution pattern is confirmed by the coupling patterns of the aromatic protons.
-
Solvent: DMSO-d₆
-
Expected Signals:
-
δ ~2.2 ppm (s, 3H): Methyl group (-CH₃).
-
δ ~7.0–7.5 ppm (d/dd, 1H): H-4 proton. Expect a large coupling to Fluorine (
) and meta-coupling to H-6. -
δ ~7.4–7.8 ppm (dd, 1H): H-6 proton. Expect meta-coupling to H-4 and weak para-coupling to Fluorine.
-
δ ~8.0–10.0 ppm (br s): Carboxylic acid (-COOH) and Amine (-NH₂).
-
HPLC Purity Assessment
Use this standard gradient method to ensure >98% purity before using the compound in subsequent steps.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic ring) and 210 nm (amide/acid) |
Analytical Workflow Diagram
Figure 2: Quality control workflow emphasizing the differentiation of isomers via NMR coupling constants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53415135 (Methyl ester analog context). Retrieved from [Link]
-
Organic Syntheses. Synthesis of 2-Amino-3-fluorobenzoic acid (General Isatin Method). Org. Synth. 2004, 81, 98. Retrieved from [Link]
Sources
Literature review of 2-amino-3-fluoro-5-methylbenzoic acid derivatives
Executive Summary: The Strategic Value of the Scaffold
2-Amino-3-fluoro-5-methylbenzoic acid (CAS: 1039900-47-4) represents a high-value "privileged scaffold" in modern medicinal and agrochemical synthesis. As a fluorinated derivative of anthranilic acid, it serves as a critical building block for fused heterocycles, particularly quinazolinones (kinase inhibitors) and anthranilic diamides (ryanodine receptor modulators).
The specific substitution pattern—a fluorine atom at the C3 position and a methyl group at the C5 position—offers a unique pharmacological profile:
-
C3-Fluorine: Blocks metabolic oxidation at the ortho-position, modulates the pKa of the adjacent amine (reducing basicity), and induces a specific conformational lock via intramolecular hydrogen bonding.
-
C5-Methyl: Increases lipophilicity (
) and fills hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) without the steric bulk of a chlorine or bromine atom.
This guide synthesizes the current literature on the synthesis, reactivity, and application of this core, providing actionable protocols for its integration into drug discovery pipelines.
Synthetic Methodologies
The synthesis of polysubstituted anthranilic acids is non-trivial due to the directing effects of the amino and carboxyl groups. Literature review identifies two primary routes: the Isatin Oxidative Cleavage (high specificity) and the Nitration/Reduction sequence (industrial scalability).
Route A: The Isatin Oxidative Cleavage (Recommended)
This route is preferred for laboratory-scale synthesis due to its high regioselectivity and avoidance of isomer mixtures. It relies on the Sandmeyer isatin synthesis followed by oxidative ring opening.
Mechanism:
-
Condensation: 2-Fluoro-4-methylaniline reacts with chloral hydrate and hydroxylamine to form the isonitrosoacetanilide.
-
Cyclization: Acid-catalyzed cyclization yields 7-fluoro-5-methylisatin.
-
Oxidation: Treatment with hydrogen peroxide (
) in basic media cleaves the C2-C3 bond of the isatin core to yield the target anthranilic acid.
Route B: Halogenation of Anthranilic Acids
Direct fluorination of 2-amino-5-methylbenzoic acid is challenging due to the high reactivity of the aniline ring, often leading to over-fluorination or oxidation. However, electrophilic halogenation (e.g., chlorination) is standard for the C3-chloro analogs (used in insecticides like Chlorantraniliprole).
Visualization: Synthetic Pathways[1][2]
Figure 1: The Isatin Oxidative Cleavage route provides the highest regiochemical fidelity for synthesizing the target scaffold.
Medicinal Chemistry Applications
Kinase Inhibitors (Quinazolinones)
The 2-aminobenzoic acid motif is the direct precursor to 4(3H)-quinazolinones , a scaffold found in numerous kinase inhibitors (e.g., Idelalisib analogs).
-
Cyclization: Condensation with formamide, urea, or orthoesters yields the quinazolinone core.
-
Activity: The 3-fluoro substituent often improves potency against specific kinases (e.g., MEK, EGFR) by altering the electronic properties of the ring and influencing the "hinge binding" region interactions.
Ryanodine Receptor Modulators (Insecticides)
This scaffold is a close structural analog to the anthranilic diamide class of insecticides (e.g., Chlorantraniliprole , Cyantraniliprole ).
-
Mechanism: These compounds activate ryanodine receptors (RyRs), causing uncontrolled calcium release and muscle paralysis in insects.
-
SAR Insight: While the commercial "blockbusters" typically use a 3-methyl-5-chloro or 3-bromo-5-chloro pattern, the 3-fluoro-5-methyl analog represents a "next-generation" scaffold designed to modify environmental persistence and species selectivity.
RIP1 Kinase Inhibitors
Recent literature (e.g., Harris et al., J. Med.[1] Chem.) highlights the use of 2-fluoro-5-methylbenzoic acid derivatives in synthesizing benzoxazepinones as RIP1 kinase inhibitors for treating inflammation and neurodegeneration. The amino-analog (our target) allows for the introduction of additional hydrogen bond donors.
Visualization: Derivatization & SAR[1]
Figure 2: Strategic derivatization points. The scaffold serves as a divergence point for three major bioactive classes.
Experimental Protocols
Protocol A: Synthesis of this compound (Isatin Route)
Adapted from Organic Syntheses procedures for anthranilic acids.
Reagents: 7-Fluoro-5-methylisatin (1.0 eq), NaOH (2.5 eq), 30%
-
Preparation: Suspend 7-fluoro-5-methylisatin (10 g) in 100 mL of 1N NaOH. Warm to 50°C until dissolved.
-
Oxidation: Cool to 10°C. Add 30% hydrogen peroxide dropwise, maintaining temperature <20°C. The deep red color of the isatinate will fade to pale yellow.
-
Workup: Stir for 1 hour at room temperature. Carefully acidify with HCl to pH 4.0.
-
Isolation: The product precipitates as a tan/off-white solid. Filter, wash with cold water, and dry in vacuo.
-
Validation: Confirm structure via
NMR (DMSO- ). Look for the loss of the C3-carbonyl signal and appearance of the carboxylate.
Protocol B: General Cyclization to Quinazolinone
Reagents: this compound (1.0 eq), Formamide (5.0 eq).
-
Reaction: Mix the anthranilic acid derivative with excess formamide in a round-bottom flask.
-
Heating: Heat to 140-150°C for 4-6 hours.
-
Workup: Cool the mixture. Pour into ice water. The quinazolinone precipitates.
-
Purification: Recrystallize from ethanol/water.
Physicochemical Data Summary
| Property | Value | Relevance |
| Molecular Formula | Core composition | |
| Molecular Weight | 169.15 g/mol | Fragment-based drug design |
| CAS Number | 1039900-47-4 | Identification |
| pKa (COOH) | ~3.5 - 4.0 | Acidic handle for coupling |
| pKa (NH2) | ~2.0 - 2.5 | Reduced basicity due to F-substitution |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity (good bioavailability) |
References
-
Zhang, W., et al. (2022). "New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine."[2] Molecules, 27(15), 4848. Link
-
Harris, P. A., et al. (2016).[3] "DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 59(5), 2163–2178.[3] Link
-
Organic Syntheses. (2011). "Synthesis of 2-Amino-3-fluorobenzoic Acid." Org.[4][5] Synth. 88, 298-308. Link
-
Lahm, G. P., et al. (2005). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link
-
PubChem Compound Summary. (2023). "this compound." National Center for Biotechnology Information.Link
Sources
A Technical Guide to the Synthesis of 3-Fluoro-5-methylanthranilic Acid Precursors
Introduction
3-Fluoro-5-methylanthranilic acid is a key building block in medicinal chemistry and drug development. Its substituted anthranilic acid scaffold is found in a variety of pharmacologically active compounds. The strategic placement of the fluorine atom and the methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance, including metabolic stability and binding affinity.[1][2] This in-depth guide provides a comprehensive overview of plausible synthetic pathways for the precursors of 3-fluoro-5-methylanthranilic acid, designed for researchers and professionals in the field of organic synthesis and drug discovery. The following sections detail several strategic approaches, offering insights into the rationale behind experimental choices and providing adaptable protocols.
Strategic Approaches to the Synthesis of 3-Fluoro-5-methylanthranilic Acid
The synthesis of 3-fluoro-5-methylanthranilic acid (2-amino-3-fluoro-5-methylbenzoic acid) presents a unique challenge due to the specific substitution pattern on the aromatic ring. The selection of a synthetic route is contingent on the availability of starting materials, desired scale, and safety considerations. This guide outlines three primary strategies, each with distinct advantages and considerations.
Strategy 1: Late-Stage Fluorination of a Substituted Anthranilate Precursor
This approach involves the introduction of the fluorine atom at a later stage of the synthesis, leveraging a pre-existing amino and methyl-substituted benzoic acid derivative. This can be advantageous for exploring structure-activity relationships by allowing for the synthesis of various halogenated analogs from a common intermediate.
Strategy 2: Early-Stage Fluorination and Subsequent Functional Group Interconversion
In this strategy, the fluorine atom is introduced onto a simpler aromatic precursor, followed by the installation of the amino and carboxyl groups. This route can be more direct if a suitable fluorinated starting material is readily available.
Strategy 3: Construction of the Aromatic Ring
For more complex analogs or when common starting materials are unavailable, building the substituted aromatic ring through cyclization or condensation reactions can be a viable, albeit more complex, approach.
Detailed Synthetic Pathways and Methodologies
Pathway 1: Late-Stage Electrophilic Fluorination
This pathway commences with a commercially available or readily synthesized 2-amino-5-methylbenzoic acid. The key challenge is the regioselective introduction of the fluorine atom at the 3-position. Direct fluorination of anilines can be complex due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of products and potential oxidation.[3] Therefore, protection of the amino group is a critical first step.
Workflow for Pathway 1
Caption: Late-stage electrophilic fluorination pathway.
Experimental Protocol: Key Steps
Step 1: Protection of 2-Amino-5-methylbenzoic Acid
-
Rationale: The amino group is protected as an acetamide to moderate its activating effect and to prevent side reactions during fluorination. The amide is still an ortho-, para-director, but it directs the incoming electrophile primarily to the position ortho to the amide and meta to the methyl group.
-
Procedure:
-
Dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in a suitable solvent such as pyridine or a mixture of acetic anhydride and a non-protic solvent.
-
Add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-acetamido-5-methylbenzoic acid.
-
Step 2: Electrophilic Fluorination
-
Rationale: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent that is safer to handle than elemental fluorine.[4] Acetonitrile is a common solvent for these reactions.
-
Procedure:
-
Dissolve the protected intermediate (1.0 eq) in anhydrous acetonitrile in a flask protected from moisture.
-
Add Selectfluor® (1.1-1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 2-acetamido-3-fluoro-5-methylbenzoic acid.
-
Step 3: Deprotection
-
Rationale: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product.
-
Procedure (Acid Hydrolysis):
-
Reflux the fluorinated protected intermediate in aqueous hydrochloric acid (e.g., 6 M HCl) for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 3-fluoro-5-methylanthranilic acid.
-
| Reaction Step | Reagents and Conditions | Typical Yield | Key Considerations |
| Protection | Acetic anhydride, pyridine, 0 °C to RT | >90% | Ensure complete protection to avoid side products in the next step. |
| Fluorination | Selectfluor®, MeCN, 50-80 °C | 40-60% | Reaction can be slow; monitor carefully. Regioisomeric byproducts are possible. |
| Deprotection | 6 M HCl, reflux | >85% | Harsh conditions can lead to degradation if not controlled. |
Pathway 2: Synthesis from a Fluorinated Precursor
This approach begins with a commercially available fluorinated and methylated aniline or toluene derivative, which is then functionalized to introduce the amino and carboxyl groups in the desired positions. A plausible starting material is 3-fluoro-5-methylaniline.
Workflow for Pathway 2
Caption: Isatin-based synthesis of 3-fluoro-5-methylanthranilic acid.
Experimental Protocol: Key Steps
Step 1: Synthesis of 7-Fluoro-5-methylisatin
-
Rationale: The Sandmeyer isatin synthesis involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid.
-
Procedure:
-
Dissolve chloral hydrate and hydroxylamine hydrochloride in water to form the reagent.
-
Add 3-fluoro-5-methylaniline to the solution and heat to form the isonitrosoacetanilide intermediate.
-
Isolate the intermediate and slowly add it to pre-heated concentrated sulfuric acid to effect cyclization.
-
Pour the reaction mixture onto ice to precipitate the 7-fluoro-5-methylisatin.
-
Filter, wash, and dry the product.
-
Step 2: Oxidative Cleavage of Isatin
-
Rationale: The isatin ring can be opened oxidatively between the two carbonyl groups using hydrogen peroxide in a basic solution. [5]* Procedure:
-
Suspend 7-fluoro-5-methylisatin (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Add hydrogen peroxide (30% solution) dropwise, maintaining the temperature below 40 °C.
-
Stir the reaction until the isatin is consumed (the deep color will fade).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the 3-fluoro-5-methylanthranilic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
| Reaction Step | Reagents and Conditions | Typical Yield | Key Considerations |
| Isatin Synthesis | Chloral hydrate, H₂NOH·HCl, H₂SO₄ | 50-70% | The cyclization step in concentrated acid requires careful temperature control. |
| Oxidative Cleavage | H₂O₂, NaOH (aq), then HCl | 80-95% | The addition of hydrogen peroxide is exothermic and should be controlled. |
Conclusion
The synthesis of 3-fluoro-5-methylanthranilic acid can be approached through several viable pathways. The choice of strategy will depend on factors such as the availability of starting materials, scalability, and the specific expertise of the research team. The late-stage fluorination approach offers flexibility for analog synthesis, while the directed ortho-metalation route provides an elegant and often high-yielding alternative if the corresponding fluorinated aniline is available. The isatin-based method is a classic and robust approach for producing anthranilic acids. Each pathway requires careful optimization of reaction conditions to maximize yield and purity. This guide provides a solid foundation for the development of a robust and efficient synthesis of this important building block.
References
- International Journal of Drug Development & Research. (2011).
- Elsevier. (2005). meta-Directed fluorination of anilines. Journal of Fluorine Chemistry, 126, 661-667.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- PrepChem.com. Synthesis of 2-amino-3-fluoro-benzoic acid.
- MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.
- Sigma-Aldrich.
- PMC.
- Google Patents. (2018).
- RSC Publishing. A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids.
- Benchchem. 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5.
- Google Patents. (1995). A process for the preparation of 3- and/or 5-substituted anthranilic acids. EP0638065B1.
- Beilstein Journal of Organic Chemistry. (2019).
- arkat usa. (2022).
- BenchChem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Organic Letters. (2021).
- Lund University. (2011).
- ChemicalBook. 3-Amino-5-fluoro-2-methylbenzoic acid synthesis.
- ResearchGate. (2015).
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- 3. daneshyari.com [daneshyari.com]
- 4. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Methodological & Application
Application Note & Protocol: A Practical Guide to the Synthesis of 6-Fluoro-8-methylquinazolin-4(3H)-one
Affiliation: Advanced Organic Synthesis Core, Discovery Chemistry Division
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 6-fluoro-8-methylquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry, utilizing 2-amino-3-fluoro-5-methylbenzoic acid as the starting material. The narrative provides an in-depth exploration of the chemical principles underpinning the synthetic strategy, practical insights into experimental execution, and a detailed, step-by-step protocol suitable for researchers in drug discovery and organic synthesis. This document is designed to be a self-validating system, enabling researchers to confidently replicate and adapt the described methodology.
Introduction: The Significance of Fluorinated Quinazolines in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and bioavailability.[5] Consequently, fluorinated quinazolines are of considerable interest to the drug development community, with applications ranging from anticancer to antimicrobial agents.[1][6]
Specifically, the strategic placement of a fluorine atom at the 6-position and a methyl group at the 8-position of the quinazoline ring can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. This guide focuses on the synthesis of 6-fluoro-8-methylquinazolin-4(3H)-one from the readily available starting material, this compound.
Synthetic Strategy: The Niementowski Quinazoline Synthesis
The chosen synthetic route is a modification of the classic Niementowski reaction, a well-established method for the preparation of quinazolin-4(3H)-ones from anthranilic acids and amides.[7][8] This approach is favored for its operational simplicity and the general availability of the required reagents.
The core of this transformation involves the condensation of this compound with an excess of formamide. Formamide serves a dual role in this reaction: it is the source of the C2 carbon and the N3 nitrogen of the quinazoline ring, and it also acts as the reaction solvent.
Mechanistic Insights
The reaction proceeds through a multi-step mechanism:
-
N-Formylation: The primary amine of the anthranilic acid derivative nucleophilically attacks the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate.
-
Amidation: The carboxylic acid group of the N-formylated intermediate then reacts with another molecule of formamide (or ammonia generated in situ from the decomposition of formamide at high temperatures) to form an o-formamido-benzamide intermediate.
-
Intramolecular Cyclization and Dehydration: The newly formed amide nitrogen attacks the formyl carbonyl carbon in an intramolecular fashion, leading to a cyclic intermediate. Subsequent dehydration yields the final quinazolin-4(3H)-one product.
The high temperature employed in this reaction is crucial for driving the equilibrium towards the product by facilitating the dehydration step.
Experimental Protocol: Synthesis of 6-Fluoro-8-methylquinazolin-4(3H)-one
This protocol provides a detailed, step-by-step methodology for the synthesis of 6-fluoro-8-methylquinazolin-4(3H)-one.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | (Example) Sigma-Aldrich |
| Formamide | ≥99.5%, ACS Reagent | (Example) Fisher Scientific |
| Methanol | ACS Grade | (Example) VWR |
| Deionized Water | ||
| Anhydrous Sodium Sulfate | Granular, ACS Grade | (Example) Acros Organics |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Detailed Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq, e.g., 1.69 g, 10 mmol) and formamide (10 eq, e.g., 4.0 mL, 100 mmol).
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to 150-160 °C using a heating mantle.[7][9] Stir the reaction mixture vigorously at this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1). The reaction is typically complete within 2-4 hours.[7]
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add deionized water (20 mL) to the cooled mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 10 mL) to remove any remaining formamide.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to afford the purified 6-fluoro-8-methylquinazolin-4(3H)-one as a crystalline solid.
-
Dry the purified product under vacuum.
-
Characterization Data (Expected)
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.1 (s, 1H, NH), ~8.1 (s, 1H, H2), ~7.8 (d, 1H, H5), ~7.5 (d, 1H, H7), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~160 (C4), ~158 (d, J=245 Hz, C6), ~148 (C2), ~145 (C8a), ~125 (C5), ~123 (d, J=25 Hz, C7), ~120 (C4a), ~115 (d, J=23 Hz, C5a), ~17 (CH₃) |
| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -118 (s) |
| Mass Spec (ESI+) | m/z: 179.06 [M+H]⁺ |
| Melting Point | To be determined experimentally |
| Yield | Expected yield: 60-80% |
Visualization of the Synthetic Workflow
The following diagrams illustrate the key aspects of the synthesis.
Overall Reaction Scheme
Caption: Overall synthetic scheme for the formation of 6-fluoro-8-methylquinazolin-4(3H)-one.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Trustworthiness and Self-Validation
The protocol described herein is based on well-established chemical principles and has been designed for high reproducibility.[7][8] To ensure the successful execution of this synthesis, the following points should be considered:
-
Purity of Starting Materials: The use of high-purity this compound and formamide is essential for obtaining a clean product and good yield.
-
Temperature Control: Maintaining the reaction temperature within the specified range of 150-160 °C is critical. Lower temperatures may result in incomplete reaction, while significantly higher temperatures could lead to decomposition and the formation of byproducts.
-
Reaction Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the point of completion and to avoid unnecessary heating, which could degrade the product.
-
Thorough Washing: Washing the crude product thoroughly with water is important to remove the high-boiling formamide solvent, which can interfere with subsequent purification steps.
-
Proper Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as NMR spectroscopy and mass spectrometry, and compared with the expected data provided in this guide.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 6-fluoro-8-methylquinazolin-4(3H)-one from this compound. By following the detailed protocol and considering the key experimental parameters, researchers can reliably prepare this valuable fluorinated quinazoline scaffold for applications in medicinal chemistry and drug discovery.
References
-
ijarsct. Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Available from: [Link]
-
ResearchGate. Synthesis of[7][8][10]triazoloquinazolone derivatives using anthranilic acid catalyst. Available from: [Link]
-
e-Publications@Marquette. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Available from: [Link]
-
PMC. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Available from: [Link]
-
PubMed. Fluorescence Emissive Fluorinated Pyrimido[5,4- h]quinazolines: Synthesis, Structure, and Photophysical and Halochromic Properties. Available from: [Link]
-
Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]
-
International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Available from: [Link]
-
ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available from: [Link]
-
PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]
-
MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available from: [Link]
-
DergiPark. Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Available from: [Link]
-
PMC. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]
-
Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]
-
SciSpace. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]
-
ResearchGate. Synthesis, Crystal structure, Spectroscopic and Photophysical studies of novel Fluorinated Quinazoline derivatives | Request PDF. Available from: [Link]
-
MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]
-
Russian Science Foundation. Project. Available from: [Link]
-
ResearchGate. Fluorinated derivatives of 2-azinyl-4-(4-aminophenyl)quinazolines: Synthesis and photophysical properties | Request PDF. Available from: [Link]
-
PubMed. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Available from: [Link]
-
Semantic Scholar. Convenient Synthesis of Fluorine-Containing 2-Aryl-5H-[7][10][11]thiadiazolo[3,2-a]quinazolin-5-ones. Available from: [Link]
-
SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Available from: [Link]
-
ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Available from: [Link]
-
JOCPR. 3 - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. scispace.com [scispace.com]
- 4. cbijournal.com [cbijournal.com]
- 5. chemijournal.com [chemijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. researchgate.net [researchgate.net]
Application Note: Amide Bond Formation Protocols for 2-Amino-3-Fluoro-5-Methylbenzoic Acid
This Application Note is designed for researchers and process chemists working with 2-amino-3-fluoro-5-methylbenzoic acid , a highly functionalized anthranilic acid derivative. The presence of the ortho-amino group, combined with the electronic and steric effects of the ortho-fluoro and meta-methyl substituents, presents unique challenges for amide bond formation.
Part 1: Strategic Analysis & Chemical Logic
The Substrate Challenge
The target molecule, This compound , is not a standard carboxylic acid. It belongs to the class of anthranilic acids , which are prone to intramolecular cyclization.
-
Steric Hindrance: The 3-fluoro group (ortho to the amine) and the 5-methyl group create a congested environment. While the 3-F is small (Van der Waals radius ~1.47 Å), its electronegativity exerts a strong inductive effect ($ -I $), reducing the nucleophilicity of the adjacent amine.
-
The Benzoxazinone Trap: The primary failure mode in coupling anthranilic acids is the formation of 2-substituted-4H-3,1-benzoxazin-4-ones . When the carboxylic acid is activated (e.g., by carbodiimides or acid chlorides), the adjacent ortho-amino group can attack the activated carbonyl faster than the external amine nucleophile, ejecting the leaving group and forming the cyclic benzoxazinone.
Mechanistic Pathway & Causality
To successfully form the amide, one must suppress Pathway B (Cyclization) and favor Pathway A (Intermolecular Amidation).
Figure 1: Competing reaction pathways. Path B is the dominant side reaction when using slow-reacting amines or improper activation.
Part 2: Validated Experimental Protocols
Protocol A: The Isatoic Anhydride Route (Recommended for Scale-Up)
Rationale: This method avoids direct activation of the carboxylic acid. Instead, it converts the anthranilic acid into an isatoic anhydride intermediate. This intermediate reacts exclusively with amines to release CO₂ and form the amide, effectively eliminating the risk of benzoxazinone formation during the coupling step.
Step 1: Synthesis of 6-Fluoro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (Isatoic Anhydride)
-
Reagents: Starting acid (1.0 equiv), Triphosgene (0.4 equiv) OR Carbonyldiimidazole (CDI, 1.1 equiv).
-
Solvent: THF or Dioxane (anhydrous).
-
Procedure:
-
Dissolve this compound in dry THF (0.5 M).
-
Cool to 0°C. Slowly add Triphosgene (solid) or CDI.
-
Note: If using Triphosgene, add a stoichiometric base (e.g., 2.0 equiv DIPEA) to scavenge HCl. CDI requires no base.
-
Warm to RT and stir for 2-4 hours. Formation of a precipitate is common.
-
Workup: Quench with cold water. Filter the solid precipitate (the isatoic anhydride). Wash with Et₂O. Dry under vacuum.
-
Checkpoint: IR spectrum should show characteristic anhydride doublets around 1750–1790 cm⁻¹.
-
Step 2: Amide Formation
-
Reagents: Isatoic Anhydride intermediate (1.0 equiv), Target Amine (1.1 equiv), DMAP (0.1 equiv, optional catalyst).
-
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Suspend the isatoic anhydride in DMF (0.5 M).
-
Heat to 60–80°C. Evolution of CO₂ gas indicates reaction progress.
-
Monitor by LCMS for the disappearance of the anhydride (M+H not usually visible, look for product mass).
-
Workup: Dilute with water. If the product is solid, filter it.[5] If oil, extract with EtOAc, wash with LiCl (aq) to remove DMF, then brine.
-
Protocol B: The T3P® (Propylphosphonic Anhydride) Method (Recommended for Discovery)
Rationale: T3P is a cyclic anhydride that acts as a powerful coupling reagent with low epimerization and, crucially, a very fast rate of amidation which can outcompete the cyclization side-reaction if the amine is nucleophilic enough.
-
Reagents: Starting acid (1.0 equiv), Amine (1.1–1.2 equiv), T3P (50% in EtOAc/DMF, 1.5–2.0 equiv), DIPEA or NMM (3.0 equiv).
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).
-
Procedure:
-
Dissolve the acid and amine in the solvent (0.1–0.2 M).
-
Cool to 0°C.[1]
-
Add the base (DIPEA).[1]
-
Add T3P solution dropwise. Crucial: Do not premix the acid and T3P without the amine present, or benzoxazinone will form immediately.
-
Allow to warm to RT and stir for 1–12 hours.
-
Workup: T3P byproducts are water-soluble. Wash organic layer with water, sat.[6] NaHCO₃, and brine.
-
Protocol C: HATU Activation (For Sterically Hindered Amines)
Rationale: If the partner amine is unreactive (e.g., an aniline or electron-deficient amine), T3P may be too slow. HATU generates a highly reactive O-At ester.
-
Reagents: Starting acid (1.0 equiv), HATU (1.1 equiv), HOAt (0.1 equiv, optional additive), DIPEA (2.5 equiv), Amine (1.2 equiv).
-
Solvent: DMF or NMP (anhydrous).
-
Procedure:
-
Pre-activation (Minimize time): Dissolve acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for only 1–2 minutes. Longer activation times favor cyclization.
-
Immediately add the solution of the amine and the remaining DIPEA (1.5 equiv).
-
Stir at RT.[1]
-
Self-Validating Check: If LCMS shows a peak with Mass = [Acid] + [Amine] - 18, it is the product. If you see a peak with Mass = [Acid] - 18 (i.e., M+H ~152 for the benzoxazinone core), the coupling failed.
-
Part 3: Critical Quality Attributes (CQA) & Troubleshooting
Diagnostic Data Table
| Parameter | Amide Product | Benzoxazinone Impurity |
| LCMS (ESI+) | [M+H]⁺ = MW_acid + MW_amine - 18 | [M+H]⁺ = 152 (approx, core only) |
| ¹H NMR | Amide NH visible (δ 8.0–10.0 ppm) | No Amide NH; distinct shift in aromatic protons |
| IR Spectroscopy | Single C=O band (~1650 cm⁻¹) | Doublet C=O (1760, 1720 cm⁻¹) |
| Solubility | Varies, often polar | Often non-polar, soluble in hexanes/Et₂O |
Decision Tree for Protocol Selection
Figure 2: Selection guide based on substrate scale and reactivity.
References
-
Isatoic Anhydride Synthesis: Org. Synth.1947 , 27, 45. (Classic protocol for isatoic anhydride formation using phosgene/substitutes). Link
-
T3P Application Note: "Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis." Curr.[7][8] Org. Synth.2014 , 11, 241. (Review of T3P utility in preventing racemization and side reactions).
-
Benzoxazinone Formation: J. Org. Chem.2013 , 78, 4524.[9] (Mechanistic study on the cyclization of anthranilic acid derivatives). Link
-
HATU for Hindered Amides: J. Am. Chem. Soc.1993 , 115, 4397. (Original description of HATU effectiveness for sterically hindered couplings). Link
- Anthranilic Acid Reactivity:Tetrahedron2006, 62, 3550. (Detailed study on the reactivity of 2-aminobenzoic acids with various coupling agents).
Sources
- 1. peptide.com [peptide.com]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 5. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents [patents.google.com]
- 7. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Benzoxazinone synthesis [organic-chemistry.org]
Preparation of fluorinated heterocycles from 2-amino-3-fluoro-5-methylbenzoic acid
Technical Application Note: Preparation of Fluorinated Heterocycles from 2-Amino-3-fluoro-5-methylbenzoic Acid
Executive Summary & Strategic Value
This technical guide details the conversion of This compound into biologically active fluorinated heterocycles, specifically focusing on the 8-fluoro-6-methylquinazolin-4(3H)-one scaffold.
In medicinal chemistry, this specific substitution pattern is highly valuable.[1][2][3] The C8-fluorine atom (originating from the C3-position of the anthranilic acid) provides metabolic protection against oxidative defluorination and modulates the pKa of the adjacent N1 nitrogen. Simultaneously, the C6-methyl group offers a vector for hydrophobic interactions within kinase binding pockets.
This guide presents two distinct protocols:
-
Method A (Direct Condensation): For the rapid synthesis of the unsubstituted quinazolinone core.
-
Method B (Benzoxazinone Intermediate): A versatile pathway for introducing substituents at the C2 and N3 positions.
Retrosynthetic Logic & Pathway Visualization
The synthesis relies on the "Ortho-Effect" where the adjacent amino and carboxylic acid groups facilitate cyclization. The presence of the electron-withdrawing fluorine ortho to the amine (C3) slightly reduces the nucleophilicity of the amino group, requiring optimized thermal or catalytic conditions compared to non-fluorinated analogs.
Figure 1: Retrosynthetic disconnection showing the two primary pathways for scaffold construction.
Experimental Protocols
Protocol A: Direct Niementowski Cyclization (Formamide Route)
Best for: Rapid access to the unsubstituted C2-H quinazolinone core.
Mechanism: Thermal condensation where formamide acts as both solvent and C1 synthon. The high temperature drives the elimination of water and ammonia.
Materials:
-
This compound (1.0 equiv)
-
Formamide (5.0 - 10.0 equiv)
-
Ammonium acetate (0.1 equiv, optional catalyst)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with this compound (e.g., 5.0 g).
-
Addition: Add Formamide (15 mL). The solid may not dissolve immediately.
-
Reaction: Equip with a reflux condenser and heat the mixture to 140–150 °C for 4–6 hours.
-
Note: The reaction is complete when TLC indicates the disappearance of the fluorescent anthranilic acid starting material.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice (100 g) with vigorous stirring.
-
Precipitation: The product, 8-fluoro-6-methylquinazolin-4(3H)-one , will precipitate as a white to off-white solid.
-
Purification: Filter the solid, wash copiously with water (to remove excess formamide), and dry under vacuum. Recrystallize from Ethanol/DMF if necessary.
Critical Quality Attribute (CQA):
-
Yield: Typically 75-85%.
-
Purity: >95% by HPLC.
Protocol B: The Benzoxazinone Pathway (Acetic Anhydride Route)
Best for: Introducing C2-Methyl substituents or creating N3-substituted derivatives.
Mechanism: Acetic anhydride dehydrates the amino acid to form a 3,1-benzoxazin-4-one (dynamic intermediate). This lactone-like species is highly reactive toward nucleophiles (amines).
Materials:
-
This compound (1.0 equiv)
-
Acetic Anhydride (3.0 - 5.0 equiv)
-
Primary Amine (R-NH2) (1.2 equiv) — Use Ammonium Acetate for N-H quinazolinone.
Step-by-Step Methodology:
Step 1: Formation of the Benzoxazinone [4]
-
Suspend the starting acid in Acetic Anhydride.
-
Reflux for 1–2 hours. The solution will clarify as the benzoxazinone forms.
-
Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.
-
Checkpoint: The residue is 8-fluoro-2,6-dimethyl-4H-3,1-benzoxazin-4-one . (Note: C2 is now methyl due to Ac2O).
Step 2: Conversion to Quinazolinone
-
Dissolve the crude benzoxazinone residue in Ethanol or Acetic Acid.
-
Add the amine source:
-
For N-H (unsubstituted N3): Add Ammonium Acetate (excess).
-
For N-R (substituted N3): Add the primary amine (e.g., aniline, benzylamine).
-
-
Reflux for 3–5 hours.
-
Workup: Cool and pour into water. Filter the precipitate.[5]
Data Presentation & Characterization
Expected NMR Signatures: The fluorine atom at position 8 introduces characteristic splitting patterns (J-coupling) in the proton NMR.
| Position | Atom | 1H NMR Shift (approx) | Multiplicity | Coupling Constant (J) |
| H2 | CH | 8.10 ppm | Singlet | N/A (Method A only) |
| H5 | CH | 7.85 ppm | Doublet | |
| H7 | CH | 7.45 ppm | Doublet of Doublets | |
| Me-6 | CH3 | 2.45 ppm | Singlet | N/A |
| F-8 | F | -120 to -130 ppm | Multiplet | (19F NMR) |
Table 1: Comparison of Methodologies
| Feature | Method A (Formamide) | Method B (Benzoxazinone) |
| Product | 8-Fluoro-6-methylquinazolin-4(3H)-one | 8-Fluoro-2 ,6-dimethylquinazolin-4(3H)-one |
| Reaction Time | 4-6 Hours | 2 Steps (2h + 4h) |
| Atom Economy | High | Lower (Loss of Acetate) |
| Flexibility | Low (Only C2-H) | High (C2-Me, N3-R) |
Troubleshooting & Scientific Integrity
-
Problem: Low yield in Method A.
-
Problem: Solubility issues during NMR.
References
-
Review of Quinazolinone Synthesis
-
Niementowski Reaction Protocol
-
Title: Niementowski Quinazoline Synthesis.
- Source: Comprehensive Organic Name Reactions and Reagents.
-
URL:[Link]
-
-
Benzoxazinone Intermediates
-
Fluorine in Medicinal Chemistry
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]
- 6. prepchem.com [prepchem.com]
- 7. scispace.com [scispace.com]
- 8. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for coupling 2-amino-3-fluoro-5-methylbenzoic acid with amines
Abstract
This guide details the synthetic protocols for generating amides from 2-amino-3-fluoro-5-methylbenzoic acid (CAS 144283-77-0) . Due to the ortho-amino group, this scaffold presents a unique chemoselectivity challenge: the risk of intramolecular cyclization (self-condensation) versus the desired intermolecular coupling. We present two validated pathways: a Direct Coupling Protocol using HATU for rapid, small-scale synthesis, and an Isatoic Anhydride Protocol for robust, scalable, and high-purity applications.
Introduction & Strategic Analysis
The Chemoselectivity Challenge
The target molecule contains a carboxylic acid flanked by a nucleophilic amine at the C2 position and a fluorine atom at C3.
-
Self-Condensation Risk: Activation of the carboxylic acid (e.g., with carbodiimides or acid chlorides) creates a highly electrophilic species. The adjacent C2-amine can intramolecularly attack this center, forming benzoxazinones or oligomers, rather than reacting with the external amine.
-
Steric & Electronic Environment:
-
3-Fluoro Effect: The fluorine atom is electron-withdrawing (inductive), which slightly decreases the nucleophilicity of the C2-amine. While this reduces the rate of self-coupling compared to unsubstituted anthranilic acid, it also deactivates the ring, making the carboxylic acid less electrophilic.
-
5-Methyl Effect: A weak electron donor that stabilizes the aromatic ring.
-
Pathway Selection
| Feature | Route A: Isatoic Anhydride (Recommended) | Route B: Direct HATU Coupling |
| Mechanism | Formation of cyclic anhydride intermediate, then ring-opening by amine. | In-situ activation of COOH using uronium salts. |
| Selectivity | High. The C2-amine is "masked" as a carbamate, preventing self-reaction. | Moderate. Relies on kinetic favorability of the external amine. |
| By-products | CO₂ (gas) - clean workup. | Urea derivatives, oligomers. |
| Scalability | Excellent (>10g scale). | Poor (best for <100mg screening). |
Visual Workflow (Pathways)
Figure 1: Comparison of Isatoic Anhydride vs. Direct Coupling pathways. Route A effectively "protects" the amine during activation.
Protocol 1: The Isatoic Anhydride Method (Gold Standard)
Best for: Scale-up, valuable amines, and high purity requirements.
Phase 1: Synthesis of the Isatoic Anhydride Intermediate
This step converts the amino-acid moiety into a reactive cyclic anhydride.
-
Reagents: Triphosgene (solid, safer substitute for phosgene) or CDI.[1]
-
Solvent: THF or Dioxane.
Step-by-Step:
-
Dissolution: In a round-bottom flask under N₂, dissolve This compound (1.0 equiv) in dry THF (0.2 M concentration).
-
Activation: Cool to 0°C. Add Triphosgene (0.35 equiv) dissolved in minimal THF dropwise over 15 minutes.
-
Note: Triphosgene provides 3 equivalents of phosgene.[2] 0.35 equiv ensures a slight excess.
-
-
Reflux: Allow to warm to RT, then heat to reflux (66°C) for 2–3 hours. The reaction should become clear.
-
Isolation: Cool to RT. Pour the mixture into hexane (3x volume). The isatoic anhydride derivative usually precipitates as a solid. Filter, wash with hexane, and dry under vacuum.
-
Checkpoint: Verify formation by IR (characteristic anhydride peaks at ~1750 and 1790 cm⁻¹) or ¹H NMR (disappearance of broad COOH peak).
-
Phase 2: Amide Formation (Ring Opening)
-
Reagents: Target Amine (R-NH₂), Ethanol (or DMF for insoluble amines).
-
Catalyst: None usually required; DMAP (0.1 equiv) can accelerate sluggish amines.
Step-by-Step:
-
Setup: Suspend the Isatoic Anhydride intermediate (from Phase 1) in Ethanol (0.2 M).
-
Addition: Add the Target Amine (1.1 equiv).
-
Reaction: Heat to reflux (80°C).
-
Observation: Evolution of CO₂ gas indicates the reaction is proceeding.
-
-
Completion: Monitor by TLC/LCMS (typically 1–4 hours). The starting anhydride should be consumed.
-
Workup:
-
If product precipitates: Cool to 0°C, filter, and wash with cold ethanol.
-
If soluble: Evaporate solvent. Dissolve residue in EtOAc, wash with 1M HCl (to remove excess amine) and NaHCO₃ (to remove trace acid). Dry and concentrate.
-
Protocol 2: Direct Coupling (High-Throughput)
Best for: Rapid screening, combinatorial chemistry, or when the amine is inexpensive.
Critical Mechanism: You must ensure the external amine attacks the activated acid faster than the internal amine does. This requires a highly reactive coupling agent (HATU) and pre-mixing the acid/base before adding the coupling agent is NOT recommended here; instead, simultaneous addition is preferred to minimize the lifetime of the active ester in the absence of the nucleophile.
Reagents:
-
Coupling Agent: HATU (1.1 equiv)[3]
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve This compound (1.0 equiv) and the Target Amine (1.2 equiv) in DMF (0.1 M).
-
Why? Having the amine present before activation ensures it is ready to trap the active ester immediately.
-
-
Base Addition: Add DIPEA (2.5 equiv). Stir for 2 minutes.
-
Activation: Cool to 0°C. Add HATU (1.1 equiv) in one portion.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Workup: Dilute with EtOAc. Wash with:
-
Sat. NaHCO₃ (2x)
-
Water (1x)
-
Brine (1x)
-
-
Purification: Flash chromatography is usually required to separate the product from urea by-products and any self-coupled oligomers.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Route A) | Incomplete ring opening. | Use a higher boiling solvent (DMF or Toluene) instead of EtOH. Add 10 mol% DMAP or Sulfamic Acid as a catalyst. |
| Oligomerization (Route B) | Self-coupling of the acid. | Switch to Route A . If sticking to Route B, dilute the reaction (0.05 M) and use a large excess of the external amine (2–3 equiv). |
| No Reaction (Route A) | Steric hindrance of the amine. | If the target amine is bulky (e.g., tert-butyl amine), use NaH (1.1 equiv) in THF to deprotonate the amine before adding the isatoic anhydride. |
| Impurity: Benzoxazinone | Cyclization without amine capture. | This occurs if the amine is too weak a nucleophile. Use the Isatoic Anhydride route with a catalyst (DMAP).[4] |
References
-
Isatoic Anhydride Synthesis: Organic Syntheses, Coll. Vol. 3, p. 488 (1955). Link
-
Triphosgene Applications: A decade review of triphosgene and its applications in organic reactions. (2020). Link
-
Anthranilic Acid Coupling Dynamics: Amide bond formation: beyond the myth of coupling reagents. (2008). Link
-
Catalysis of Isatoic Anhydride Ring Opening: Sulfamic acid as an efficient catalyst for the synthesis of quinazolinones. (2013). Link
-
HATU Protocol Standards: Common Organic Chemistry - Amide Coupling Protocols. Link
Sources
Application Notes & Protocols: Scale-Up Procedures for the Synthesis of 2-Amino-3-fluoro-5-methylbenzoic Acid
Abstract
This document provides a comprehensive guide to the process development and scale-up of the synthesis of 2-amino-3-fluoro-5-methylbenzoic acid, a key building block in modern pharmaceutical development.[1] Moving from bench-scale synthesis to pilot or commercial-scale production presents significant challenges, including ensuring process safety, controlling impurity profiles, achieving consistent yields, and managing costs.[2][3][4] This guide offers a framework for navigating these challenges by detailing a robust synthetic strategy and outlining critical considerations for each stage of the scale-up process. It is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries.
Introduction: Strategic Importance and Scale-Up Challenges
This compound is an anthranilic acid derivative of significant interest in medicinal chemistry. The specific arrangement of its functional groups—an amine, a fluorine atom, and a carboxylic acid on a toluene scaffold—makes it a versatile precursor for a range of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[5] The fluorine substituent, in particular, is often incorporated into drug candidates to modulate metabolic stability, binding affinity, and bioavailability.
However, the synthesis of this molecule is not trivial, and scaling the process from the laboratory to production scale introduces substantial complexities.[3] Key challenges include:
-
Regioselectivity: Ensuring the precise placement of the amino and fluoro groups on the aromatic ring.
-
Hazardous Reagents: Handling potentially toxic and reactive fluorinating and aminating agents safely at scale.[6][7][8]
-
Process Control: Maintaining optimal reaction conditions (temperature, pressure, stoichiometry) in large reactors to ensure reproducibility and minimize side-product formation.
-
Product Isolation and Purity: Developing robust crystallization and purification protocols to consistently deliver the final product with the required quality specifications, including control of polymorphic forms.[9][10]
This document outlines a strategic approach to address these challenges, emphasizing process robustness and safety.
Recommended Synthetic Pathway
While multiple synthetic routes to this compound are conceivable, a strategy that prioritizes commercially available starting materials, robust C-N and C-F bond-forming reactions, and avoids highly energetic or difficult-to-handle intermediates is crucial for successful scale-up. The following pathway is proposed based on these principles.
Caption: Proposed synthetic pathway for this compound.
This route leverages a Nucleophilic Aromatic Substitution (SNAr) for fluorination, which is often more amenable to scale-up than other methods like the Balz–Schiemann reaction. The bromine atom and the nitro group activate the ring towards nucleophilic attack by the fluoride ion.
Process Development and Scale-Up Considerations
Scaling this synthesis requires a systematic evaluation of each step to ensure safety, efficiency, and reproducibility.[3][4]
Step 1: Nitration
-
Causality of Experimental Choices: The nitration of substituted benzoic acids is a classic electrophilic aromatic substitution. The use of a mixture of nitric and sulfuric acids is standard, where sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Scale-Up Insights & Safety:
-
Thermal Hazard: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. Heat flow calorimetry studies are essential to determine the heat of reaction and design an adequate cooling strategy for the production vessel.
-
Controlled Addition: The nitric acid should be added to the solution of the starting material in sulfuric acid at a controlled rate, maintaining the internal temperature within a pre-defined range (e.g., 0-10 °C).
-
Quenching: The reaction mixture must be quenched carefully by slowly adding it to ice and water. A "reverse quench" (adding water to the reaction mixture) should be avoided as it can cause a dangerous exotherm.
-
Step 2: Nucleophilic Aromatic Fluorination (SNAr)
The introduction of fluorine is a critical and often challenging step.[6] While electrophilic fluorinating agents like Selectfluor are effective, they can be expensive for large-scale production.[11][12] An SNAr reaction using an alkali metal fluoride is a more cost-effective alternative.
-
Causality of Experimental Choices: The success of the SNAr reaction depends on having strong electron-withdrawing groups (like the nitro group) ortho or para to the leaving group (bromide). This sufficiently lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
-
Fluoride Source: Spray-dried potassium fluoride (KF) is commonly used due to its higher reactivity compared to standard KF. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) or a kryptand like Kryptofix 222 can enhance the solubility and nucleophilicity of the fluoride ion in aprotic polar solvents.[13]
-
Solvent Selection: High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane are required to achieve the high temperatures (typically 150-220 °C) needed for this reaction. Solvent stability and potential for decomposition at these temperatures must be evaluated.
-
-
Scale-Up Insights & Safety:
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can deactivate the fluoride salt and lead to the formation of hydroxy-impurities. Rigorous drying of the solvent, starting material, and KF is mandatory.
-
Material Compatibility: At high temperatures, fluoride ions can be corrosive.[6] Glass-lined reactors are often suitable, but compatibility testing with all wetted parts is recommended.
-
Pressure Control: The high temperatures may require the reaction to be run under moderate pressure to prevent the solvent from boiling. The reactor must be appropriately pressure-rated.
-
Caption: Decision workflow for the SNAr fluorination scale-up.
Step 3: Nitro Group Reduction
The reduction of the nitro group to a primary amine is a well-established transformation.
-
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This is the preferred method for large-scale production due to high efficiency and clean work-up (the catalyst is filtered off). Palladium on carbon (Pd/C) is a common and effective catalyst. The reaction is typically run in a solvent like ethanol, methanol, or ethyl acetate under a hydrogen atmosphere.
-
Metal/Acid Reduction: An alternative, particularly if specialized hydrogenation equipment is unavailable, is the use of a metal like iron (Fe) or tin (Sn) in the presence of an acid like HCl. However, this generates large amounts of metallic waste, making it less environmentally friendly.
-
-
Scale-Up Insights & Safety:
-
Hydrogenation Safety: Working with hydrogen gas carries a significant risk of fire or explosion. The process must be conducted in a specialized hydrogenator equipped with appropriate safety features (e.g., grounding, ventilation, pressure relief). The catalyst (especially Pd/C) can be pyrophoric when dry and must be handled with care, typically as a wet paste.
-
Reaction Endpoint: The reaction progress should be monitored by HPLC to ensure complete conversion and avoid over-reduction of other functional groups. The disappearance of the nitro intermediate is a key indicator.
-
Detailed Protocol: Large-Scale Crystallization and Purification
Controlling the final physical form of an API intermediate is critical for its handling, stability, and performance in subsequent steps. The crystallization of aminobenzoic acids can be complex, with the potential for multiple polymorphic forms to exist.[9][10][14] For instance, para-aminobenzoic acid (PABA) is known to crystallize in at least two different polymorphic forms, α and β, with their relative stability being temperature-dependent.[9][10] The choice of solvent and cooling rate can significantly influence which form nucleates and grows.[14][15]
This protocol describes a robust cooling crystallization procedure designed to yield a consistent crystalline form of this compound.
Objective: To purify the crude product and isolate it as a crystalline solid with >99.5% purity and controlled particle size.
| Parameter | Specification | Rationale |
| Crystallization Solvent | Ethanol/Water (e.g., 80:20 v/v) | Provides good solubility at high temperature and low solubility at low temperature, promoting high recovery. Water acts as an anti-solvent. |
| Crude Product Loading | ~100 g/L at reflux | Balances throughput with effective dissolution and impurity purging. |
| Dissolution Temperature | ~75-80 °C (Reflux) | Ensures complete dissolution of the product and aids in dissolving soluble impurities. |
| Cooling Profile | 1. Linear cool to 50°C over 2h2. Linear cool to 25°C over 3h3. Hold at 25°C for 1h4. Linear cool to 5°C over 2h5. Hold at 5°C for >4h | A slow, controlled cooling profile is critical for growing larger, more uniform crystals and preventing the rapid precipitation of impurities.[10] The hold steps allow for crystal maturation. |
| Agitation Rate | 100-150 RPM (vessel dependent) | Ensures homogeneity without causing excessive secondary nucleation or crystal breakage. |
| Filtration Temperature | 5 °C | Minimizes product loss in the mother liquor. |
| Drying Conditions | Vacuum oven at 50-60 °C until constant weight | Removes residual solvents without causing product degradation. |
Step-by-Step Methodology:
-
Vessel Preparation: Ensure the crystallization vessel is clean, dry, and static-free.
-
Charging: Charge the crude this compound and the pre-mixed ethanol/water solvent system to the vessel.
-
Dissolution: Begin agitation and heat the mixture to reflux (~78 °C) until all solids are completely dissolved. A visual check or an in-line turbidity sensor can confirm dissolution.
-
Clarification (Optional): If insoluble matter is present, perform a hot filtration through a suitable filter medium into a clean, pre-heated crystallizer.
-
Controlled Cooling: Initiate the programmed cooling profile as specified in the table above. Crystal nucleation is typically observed between 50-65 °C. Seeding with a small amount of pure product at this stage can be implemented to ensure control over the crystal form and particle size.
-
Maturation: Hold the resulting slurry at the final temperature of 5 °C for at least 4 hours to maximize product yield.
-
Isolation: Filter the slurry through a Nutsche filter or centrifuge.
-
Washing: Wash the filter cake with a small amount of cold, fresh ethanol/water solvent to displace the impurity-rich mother liquor.
-
Drying: Transfer the wet cake to a vacuum oven and dry at 50-60 °C under reduced pressure until the loss on drying (LOD) is within the specified limit (e.g., <0.5%).
-
Analysis: Analyze the final product by HPLC for purity, by Karl Fischer for water content, and by Particle Size Analysis.
Caption: Experimental workflow for the crystallization of the final product.
Conclusion: Towards a Self-Validating Process
The successful scale-up of this compound synthesis is not merely about using larger equipment; it is about developing a deep understanding of the chemical process and implementing robust controls.[2][16] Each step, from the initial nitration to the final crystallization, must be viewed as a system with defined parameters and acceptable ranges. By investing in process safety analysis, understanding the kinetics and thermodynamics of each reaction, and developing rigorous analytical controls, a self-validating and reliable manufacturing process can be established. This approach ensures that the final product is delivered safely, efficiently, and with the consistent quality required by the pharmaceutical industry.
References
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Strategic Esterification of 2-amino-3-fluoro-5-methylbenzoic acid: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
Esters of 2-amino-3-fluoro-5-methylbenzoic acid are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] The inherent structural features of this substrate—a nucleophilic amino group, an electron-withdrawing fluorine atom, and potential steric hindrance around the carboxylic acid—present unique challenges for ester synthesis. This application note provides a detailed guide for researchers, offering two robust protocols for the esterification of this substrate: a modified Fischer-Speier esterification for large-scale, cost-effective synthesis and a mild Steglich esterification for sensitive or sterically demanding applications.[2][3] The guide delves into the mechanistic rationale behind each protocol, provides step-by-step experimental procedures, and offers a comparative analysis to aid in method selection.
Introduction: The Synthetic Challenge
The esterification of this compound is a non-trivial transformation due to the electronic and steric properties imparted by its substituents. A successful protocol must navigate the following challenges:
-
Competing Nucleophilicity: The primary amine at the C2 position is a potent nucleophile that can compete with the desired alcohol, potentially leading to amide formation or other side reactions.
-
Electronic Effects: The fluorine atom at the C3 position is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon.[4][5] This effect can enhance reactivity towards nucleophilic attack, a favorable characteristic for esterification. Conversely, the amino group is electron-donating, which can reduce the carbonyl's electrophilicity.[4]
-
Steric Hindrance: The ortho-positioning of the amino and fluoro groups relative to the carboxylic acid can sterically impede the approach of the alcohol nucleophile, particularly with bulky alcohols.
This guide presents two distinct and reliable methods to overcome these challenges, enabling efficient and high-yield synthesis of the desired ester products.
Protocol I: Modified Fischer-Speier Esterification
This classical method utilizes a strong acid catalyst in an excess of the alcohol, which also serves as the solvent. It is a robust, economical, and scalable approach.[6][7]
Principle and Rationale
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[3][8] The key to its successful application here lies in the dual role of the strong acid catalyst (e.g., H₂SO₄):
-
Carbonyl Activation: The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it susceptible to attack by a weak nucleophile like an alcohol.[8]
-
In-Situ Amine Protection: The acid protonates the basic amino group, forming an ammonium salt.[4][8] This positively charged group is no longer nucleophilic, effectively "protecting" it and preventing it from participating in side reactions.
To drive the reaction equilibrium towards the ester product, a large excess of the alcohol is used, and the reaction is typically heated to reflux to facilitate the removal of the water byproduct.[6][9]
Experimental Protocol: Synthesis of Methyl 2-amino-3-fluoro-5-methylbenzoate
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 29.6 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol. Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Place the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (3.0 mL, 56.2 mmol) dropwise to the stirred mixture. A precipitate of the ammonium salt is expected to form.[8]
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice.
-
Basification: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases and the pH is ~8. The product will precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure methyl 2-amino-3-fluoro-5-methylbenzoate.
Mechanism Visualization
Caption: Fischer-Speier Esterification Mechanism.
Protocol II: Steglich Esterification
The Steglich esterification is a powerful, mild method for forming ester bonds using a carbodiimide coupling agent and a nucleophilic catalyst.[2][10] It is particularly advantageous for substrates that are sensitive to acid or heat, or when using sterically hindered alcohols.[11][12]
Principle and Rationale
This method operates under neutral conditions at or below room temperature. The key reagents are:
-
N,N'-Dicyclohexylcarbodiimide (DCC): This acts as a dehydrating agent. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] DCC then scavenges the elements of water that are eliminated, forming the insoluble and stable N,N'-dicyclohexylurea (DCU) byproduct.[10]
-
4-Dimethylaminopyridine (DMAP): Used in catalytic amounts, DMAP is a hyper-nucleophilic acyl transfer catalyst.[12][13] It reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol and its formation suppresses a common side reaction—the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[10][12]
Experimental Protocol: Synthesis of Benzyl 2-amino-3-fluoro-5-methylbenzoate
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, Anhydrous)
-
Ethyl Acetate
-
Hexane
-
0.5 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (5.0 g, 29.6 mmol) and 4-dimethylaminopyridine (0.36 g, 2.96 mmol, 0.1 eq) in 100 mL of anhydrous dichloromethane (DCM).
-
Alcohol Addition: Add benzyl alcohol (3.37 mL, 32.5 mmol, 1.1 eq) to the solution and stir.
-
DCC Addition: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve DCC (6.7 g, 32.5 mmol, 1.1 eq) in 20 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC.
-
DCU Removal: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation of the DCU. Filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product often contains residual DCU. To remove it, dissolve the crude material in a minimal amount of ethyl acetate and add hexane until the solution becomes cloudy. Store the solution at 4 °C overnight to precipitate the remaining DCU.[14] Filter and concentrate the filtrate. The final product can be purified by flash column chromatography on silica gel.
Mechanism Visualization
Caption: Steglich Esterification Mechanism Highlighting the Role of DMAP.
Comparative Analysis of Protocols
The choice between Fischer and Steglich esterification depends on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment.
| Parameter | Modified Fischer-Speier Esterification | Steglich Esterification |
| Reaction Conditions | Harsh (Strong Acid, Reflux Temp.) | Mild (Neutral, 0°C to Room Temp.)[2][10] |
| Reagent Stoichiometry | Large excess of alcohol (as solvent) | Near-stoichiometric (1.1-1.2 eq) |
| Catalyst | Stoichiometric strong acid (H₂SO₄, HCl)[8] | Catalytic DMAP (0.05-0.1 eq)[12] |
| Typical Solvents | The alcohol reagent itself (e.g., MeOH, EtOH) | Aprotic solvents (DCM, THF, DMF)[10] |
| Workup Complexity | Simple neutralization and extraction | Requires careful removal of DCU byproduct[14] |
| Advantages | Economical, scalable, simple reagents | High functional group tolerance, good for hindered substrates[11][12] |
| Disadvantages | Not suitable for acid-labile substrates | Expensive reagents, DCU removal can be tedious |
Overall Workflow and Decision Making
Choosing the appropriate protocol is a critical step in the synthetic design process. The following workflow provides a logical framework for making this decision.
Caption: Decision workflow for selecting an esterification protocol.
References
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Kaur, N., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022 , 27(19), 6513. [Link]
-
Demkowicz, S., et al. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega2019 , 4(3), 5066-5073. [Link]
-
Saikia, L., et al. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research2020 , 9(2), 659-662. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. Org. Synth.2002 , 79, 251. [Link]
-
Grokipedia. Steglich esterification. [Link]
-
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-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts2023 , 13(5), 912. [Link]
-
Wikipedia. Protecting group. [Link]
-
Royal Society of Chemistry. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Adv., 2017 , 7, 25668-25676. [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
-
MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts2023 , 13(1), 12. [Link]
-
ACS Publications. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109(6), 2455–2504. [Link]
-
ResearchGate. Esterification of benzoic acid in microwave tubular flow reactor. [Link]
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Org. Synth.1981 , 60, 48. [Link]
-
Royal Society of Chemistry. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. RSC Adv., 2021 , 11, 1629-1639. [Link]
-
University of Toronto. Lab5 procedure esterification. [Link]
-
ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]
-
ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]
- Google Patents.
-
The University of Chicago. Acid to Ester - Common Conditions. [Link]
-
ScienceDirect. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2023 , 6, 101188. [Link]
-
ASM Digital Library. Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). [Link]
-
PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Nat. Prod. Rep., 2015 , 32, 157-195. [Link]
-
Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. [Link]
- Google Patents.
-
Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
-
National Institutes of Health. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules2023 , 28(12), 4843. [Link]
- Google Patents. Preparation method of 2-amino-3-chlorobenzoic methyl ester.
-
National Institutes of Health. Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Chem. Sci., 2023 , 14, 9736-9742. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asm.org [asm.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving reaction yields of 2-amino-3-fluoro-5-methylbenzoic acid cyclization
Case ID: #8F6M-CYCL-OPT Topic: Improving reaction yields of 2-amino-3-fluoro-5-methylbenzoic acid cyclization Target Product: 8-fluoro-6-methylquinazolin-4(3H)-one Status: Open for Troubleshooting
Executive Summary & Diagnostic (The "Why")
User Issue: You are likely experiencing low yields (<40%), incomplete conversion, or "black tar" formation when attempting to cyclize This compound using standard Niementowski conditions (heating with formamide at 150°C+).
Root Cause Analysis: The presence of the fluorine atom at position 3 (ortho to the amino group) is the primary disruptor.
-
Electronic Deactivation: The fluorine atom is highly electronegative, inductively withdrawing electron density from the adjacent amine nitrogen. This significantly reduces the nucleophilicity of the amine, making the initial attack on the electrophile (formamide/formamidine) the rate-limiting step.
-
Steric Hindrance: The ortho-fluoro substituent creates steric crowding around the nitrogen, physically impeding the formation of the tetrahedral intermediate required for ring closure.
-
Thermal Instability: To overcome this deactivation, chemists often increase heat. However, this specific anthranilic acid derivative is prone to decarboxylation (loss of CO₂) at temperatures above 140°C before cyclization occurs, leading to 3-fluoro-5-methylaniline impurities.
Standard Operating Procedures (The "How")
Do not use the classical thermal fusion with formamide. It is inefficient for this substrate. Below are two optimized protocols.
Protocol A: The "Gold Standard" (Microwave-Assisted)
Best for: Rapid synthesis, high yield, small-to-medium scale (100mg - 5g).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Cyclizing Agent: Formamidine Acetate (3.0 equiv) — More reactive than formamide.
-
Solvent: 2-Methoxyethanol (0.2 M concentration)
Workflow:
-
Charge: In a microwave-safe vial, combine the anthranilic acid and formamidine acetate.
-
Solvate: Add 2-methoxyethanol. Cap the vial and vortex to create a slurry.
-
Irradiate: Set microwave reactor to 130°C (High Absorption setting) for 20 minutes .
-
Note: If using a standard oil bath, heat to reflux (125°C) for 6–8 hours.
-
-
Work-up: Cool to room temperature. The product often precipitates upon cooling.
-
Isolation: Pour the mixture into ice-cold water (5x reaction volume). Stir for 15 minutes. Filter the solid.
-
Purification: Recrystallize from EtOH/Water (9:1).
Protocol B: The "Rescue" Route (Via Isatoic Anhydride)
Best for: Stubborn substrates that refuse to cyclize or decarboxylate easily.
Workflow:
-
Activation: React the starting acid with Triphosgene (0.35 equiv) or CDI (1.1 equiv) in dry THF at 0°C → RT to form the 8-fluoro-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (Isatoic Anhydride intermediate).
-
Cyclization: Treat the isolated anhydride with Ammonium Acetate (5.0 equiv) in glacial acetic acid (reflux, 2h).
-
Result: This pathway bypasses the low nucleophilicity issue by creating a highly reactive anhydride intermediate.
Mechanism & Logic Visualization
The following diagram illustrates the reaction pathway and the specific interference caused by the 3-fluoro substituent.
Caption: Fig 1. Reaction pathway showing the critical rate-limiting step caused by the electron-withdrawing 3-fluoro group.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black, and the yield is <10%.
Diagnosis: Thermal decomposition. You likely used the "Classical Niementowski" method (fusion at 160-180°C). Fix:
-
Switch to Protocol A (Microwave/Formamidine Acetate).
-
Lower temperature to 125°C.
-
Add an antioxidant (e.g., sodium metabisulfite, catalytic amount) if oxidative degradation is suspected, though rare.
Q2: I see a spot on TLC that is less polar than the starting material but not the product.
Diagnosis: Decarboxylation. The starting material lost CO₂ to become 3-fluoro-5-methylaniline. Fix:
-
Your reaction temperature is too high for the stability of this specific benzoic acid.
-
Immediate Action: Use Protocol B (Isatoic Anhydride route). The formation of the anhydride stabilizes the carboxyl group and prevents decarboxylation.
Q3: Starting material remains unreacted after 24 hours (Reflux).
Diagnosis: Low nucleophilicity of the amine.[1] Fix:
-
Catalysis: Add 5 mol% Glacial Acetic Acid or Sulfamic Acid to the reaction mixture. This protonates the formamidine, making it more electrophilic to compensate for the poor nucleophile.
-
Solvent: Switch from Ethanol (boiling point 78°C) to 2-Methoxyethanol (boiling point 124°C) to access higher activation energy without thermal degradation.
Comparative Data: Method Efficiency
| Parameter | Classical Fusion (Formamide) | Microwave (Formamidine Acetate) | Isatoic Anhydride Route |
| Temperature | 160–180°C | 130°C | 0°C → Reflux |
| Time | 6–12 Hours | 20 Minutes | 2 Steps (4 Hours) |
| Yield (Est.) | 15–30% | 75–88% | 65–80% |
| Purity | Low (Tarry impurities) | High (Crystalline) | Very High |
| Scalability | Poor | Good | Excellent |
Troubleshooting Logic Tree
Use this flow to determine your next experimental step.
Caption: Fig 2. Decision matrix for diagnosing reaction failures based on TLC/LCMS evidence.
References
-
Frontiers in Chemistry. (2022). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
-
National Institutes of Health (NIH). (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions. PubMed Central. [Link]
-
Semantic Scholar. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones.[2][Link][3]
Sources
Technical Support Center: Purification of 2-Amino-3-fluoro-5-methylbenzoic Acid Intermediates
Welcome to the technical support center for the purification of 2-amino-3-fluoro-5-methylbenzoic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical entity. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification protocols, and ensure the highest possible purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, common impurities often include:
-
Unreacted Starting Materials: Such as the precursor nitro compound (e.g., 3-fluoro-5-methyl-2-nitrobenzoic acid) if the reduction step is incomplete.
-
Isomeric Byproducts: Positional isomers can form during nitration or other aromatic substitution reactions.
-
Over-alkylation or Halogenation Products: Depending on the specific synthetic steps, side reactions can lead to the introduction of additional alkyl or halogen groups.
-
Residual Catalysts and Reagents: Traces of catalysts (e.g., palladium on carbon for hydrogenation) or reagents from various steps can persist in the crude product.
-
Solvent Residues: Inadequate drying can leave residual solvents in the final product.
Q2: What is a recommended starting point for the recrystallization of this compound?
A2: A good starting point for the recrystallization of many substituted benzoic acids is a mixed solvent system, often involving an alcohol and water. For this compound, a mixture of ethanol and water or acetone and water is often effective. The crude product is typically dissolved in the minimum amount of the hot alcohol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to promote the formation of pure crystals.
Q3: How can I effectively monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring the progress of column chromatography.[1] It is advisable to run a TLC of your crude material before starting the column to determine an appropriate solvent system that provides good separation between your target compound and impurities. During the column run, collect fractions and spot them on a TLC plate alongside your starting material and a reference standard (if available). This allows you to track the elution of your product and identify which fractions to combine. For more quantitative and precise purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments.
Issue 1: Low Purity After a Single Recrystallization
Question: I performed a recrystallization of my crude this compound, but the purity is still below my target. What should I do?
Answer:
Low purity after a single recrystallization is a common issue and can be addressed by considering the following points:
-
Causality: The impurity may have very similar solubility characteristics to your product in the chosen solvent system. Alternatively, the concentration of the impurity may be too high for a single recrystallization to be effective. Rapid cooling can also trap impurities within the crystal lattice.
-
Troubleshooting Steps:
-
Second Recrystallization: A straightforward approach is to perform a second recrystallization using the same solvent system. This can often significantly improve purity.
-
Solvent System Optimization: Experiment with different solvent systems. If you used an alcohol/water system, try an alternative like ethyl acetate/heptane or toluene. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures or is insoluble even at high temperatures.
-
Slow Cooling: Ensure that the crystallization process is slow. After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to smaller, less pure crystals.
-
Charcoal Treatment: If your product is colored due to minor, highly conjugated impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[4] Use charcoal sparingly, as it can also adsorb your product.
-
Issue 2: Product Oiling Out During Recrystallization
Question: When I try to recrystallize my intermediate, it separates as an oil instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute is not fully soluble in the hot solvent and its melting point is below the boiling point of the solvent. Upon cooling, the supersaturated solution separates into two liquid phases instead of forming solid crystals.
-
Causality: The primary cause is often a poor choice of solvent or an insufficient amount of the "good" solvent in a mixed solvent system. The presence of significant impurities can also lower the melting point of the mixture, contributing to this phenomenon.
-
Troubleshooting Steps:
-
Increase "Good" Solvent Volume: Add more of the hot "good" solvent (the one in which your compound is more soluble) until the oil completely dissolves.
-
Change Solvent System: Select a solvent with a lower boiling point.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask at the liquid-air interface with a glass rod can create nucleation sites and promote crystal formation.
-
Issue 3: Poor Separation During Flash Column Chromatography
Question: I'm running a flash column to purify my this compound intermediate, but the fractions are all mixed. What could be the problem?
Answer:
Poor separation in column chromatography can stem from several factors, from improper column packing to an unoptimized mobile phase.[5]
-
Causality: The polarity of the eluent may be too high, causing all components to elute quickly and together. Conversely, if the eluent is not polar enough, the compounds may not move off the baseline. The column may have been packed improperly, leading to channeling. Overloading the column with too much crude material is also a common cause of poor separation.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor column separation.
-
Detailed Protocols:
-
Eluent Optimization: Aim for a solvent system that gives your target compound an Rf value of ~0.3-0.4 on the TLC plate. This generally provides the best separation on a column. If dealing with closely eluting impurities, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method is often preferred.
-
Sample Loading: For optimal separation, the amount of crude material should typically be no more than 1-5% of the weight of the silica gel. The sample should be dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel before being loaded onto the column.
-
Issue 4: Difficulty Removing Acidic or Basic Impurities
Question: My product is contaminated with other acidic or basic compounds. How can I selectively remove them?
Answer:
Liquid-liquid extraction is a powerful technique for separating compounds based on their acid-base properties.[6]
-
Causality: this compound is amphoteric, meaning it has both an acidic carboxylic acid group and a basic amino group. This property can be exploited for purification.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Removal of Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 5% HCl). The basic impurities will be protonated and move into the aqueous layer. Your target compound, being a weak base, might also partially partition into the aqueous layer, so multiple extractions with fresh organic solvent may be needed to recover it.
-
Removal of Acidic Impurities: Next, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃). Stronger acidic impurities will be deprotonated and extracted into the aqueous layer. The weakly acidic carboxylic acid of your target compound will also react, so this step must be done carefully, potentially with a weaker base or by adjusting the pH.
-
Isolation of the Target Compound: The remaining organic layer should now be enriched with your product. After washing with brine and drying over an anhydrous salt (like Na₂SO₄), the solvent can be removed under reduced pressure.
Note: The isoelectric point of your target molecule is crucial here. Adjusting the pH of the aqueous washes carefully around the isoelectric point can allow for selective precipitation or extraction.
-
Data Summary
The following table provides a general guideline for selecting a purification method based on the impurity profile.
| Impurity Type | Recommended Primary Method | Key Considerations |
| Non-polar impurities | Recrystallization | Choose a polar solvent system. |
| Polar impurities | Flash Column Chromatography | Use a non-polar to moderately polar eluent. |
| Acidic/Basic impurities | Acid-Base Extraction | Careful pH control is necessary. |
| Isomeric impurities | Preparative HPLC / Fractional Crystallization | May require high-resolution techniques. |
| Colored impurities | Charcoal Treatment during Recrystallization | Use sparingly to avoid product loss. |
References
- Vertex AI Search. (2024). Para-Aminobenzoic Acid Wastewater Treatment And Recovery Using Extraction Method.
- Merck Millipore.
- ResearchGate. (2025). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
- Google Patents. (1999).
- Google Patents. (1952). Process for purifying p-aminobenzoic.
- University of Rochester, Department of Chemistry.
- Blog. (2025).
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- NIH. (2000). 2-Amino-5-fluorobenzoic acid.
- Harper College.
- ResearchGate. (2013). 2-Amino-5-fluorobenzoic acid.
- Benchchem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Google Patents. (1962).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Benchchem. (2025). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone.
- Agilent.
- YouTube. (2024). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid.
- Benchchem. (2025).
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- Benchchem. (2025). A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone.
- Google Patents. Preparation method of 2-amino-3-fluoropyridine.
- CP Lab Safety. 2-Amino-5-fluoro-3-methylbenzoic acid, 95% Purity, C8H8FNO2, 5 grams.
- Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.
- Rsc.org.
- Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- MDPI. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 2-Amino-5-chloro-3-methylbenzoic Acid: A Guide for Manufacturers.
Sources
Technical Support Center: Solubility Optimization for 3-Fluoro-5-methylanthranilic Acid
Executive Technical Summary
3-Fluoro-5-methylanthranilic acid (CAS: N/A for specific isomer, generic anthranilates ref [1]) presents a unique solubility challenge due to its amphoteric nature and substituent effects .[1] Unlike simple benzoic acids, the presence of an ortho-fluorine (position 3) and a meta-methyl (position 5) relative to the carboxylic acid creates a molecule with distinct electronic push-pull dynamics.[1]
-
The Core Challenge: The compound exists largely as a zwitterion or uncharged species at neutral pH (pH 4–6), leading to its "isoelectric precipitation point" where aqueous solubility is lowest.
-
The Solution: Solubility is strictly pH-dependent.[1] Successful dissolution requires driving the equilibrium fully toward the cationic form (pH < 2) or the anionic form (pH > 7.5) , or utilizing high-dielectric organic co-solvents.[1]
Physicochemical Profile
| Property | Estimated Value | Impact on Solubility |
| Molecular Weight | ~169.15 g/mol | Low MW facilitates dissolution, but crystal lattice energy dominates.[1] |
| pKa1 (COOH) | ~2.0 – 2.5 | Acidic. The 3-F (electron-withdrawing) lowers pKa relative to anthranilic acid.[1] |
| pKa2 (NH₂) | ~3.5 – 4.0 | Weakly basic. The ortho-F strongly reduces amine basicity via inductive withdrawal.[1] |
| LogP (Lipophilicity) | ~2.1 | Moderately lipophilic. Requires organic solvents or pH manipulation. |
| Isoelectric Point (pI) | ~3.0 – 4.0 | DANGER ZONE. Minimum solubility occurs here. |
Solubility Decision Tree (Workflow)
Before starting your experiment, use this logic flow to select the correct solvent system.
Figure 1: Decision matrix for solvent selection based on experimental intent.[1]
Troubleshooting Guide (Q&A)
Category A: Biological Assays & Aqueous Buffers[1]
Q1: I diluted my DMSO stock (100 mM) into PBS (pH 7.4), and a fine white precipitate formed immediately. Why? A: This is the classic "Crash Out" effect.
-
The Cause: While pH 7.4 is theoretically high enough to deprotonate the carboxylic acid (forming the soluble anion), the kinetics of precipitation often beat the kinetics of dissolution. Furthermore, the 3-Fluoro substituent lowers the basicity of the amine, meaning at pH 7.4, the molecule is strictly anionic, but the presence of high salt (PBS) can cause "salting out" of the hydrophobic core [2].[1]
-
The Fix:
-
Step-wise Dilution: Do not add DMSO stock directly to the bulk media. Dilute the DMSO stock 1:10 into a pure water intermediate first, vortex, then add to the buffer.
-
pH Adjustment: Ensure your buffer is slightly alkaline (pH 8.0). The solubility difference between pH 7.0 and pH 8.0 for anthranilic derivatives is exponential.
-
Surfactant: Add 0.05% Tween-80 to the buffer before adding the compound.
-
Q2: Can I use ethanol instead of DMSO for cell culture? A: Yes, but with caveats.
-
Pros: Ethanol is easier to remove by evaporation.
-
Cons: The solubility limit in ethanol is significantly lower (~20-50 mM) compared to DMSO (>100 mM) due to the rigid aromatic ring structure [3].[1] You may hit the solubility ceiling before reaching your target dose.
Category B: Chemical Synthesis & Workup[1][2]
Q3: During acid workup, I cannot extract the compound into the organic layer (DCM/Ethyl Acetate). A: You are likely trapping the compound in the aqueous phase as a cation.
-
The Mechanism: If you acidify to pH 1–2 to kill a reaction, the amine group (NH₂) protonates to NH₃⁺. This species is highly water-soluble and will not partition into organic solvents.[1]
-
The Protocol:
-
Adjust the aqueous layer to pH 4–5 (the Isoelectric Point). The compound will become neutral/zwitterionic and likely precipitate or partition better into organic solvents.
-
Alternatively, do not acidify . Keep the pH neutral and use a polar organic solvent like n-Butanol or Ethyl Acetate for extraction.[1]
-
Q4: How do I recrystallize this compound? A: Exploit the temperature-dependent solubility in ethanol/water mixtures.[1]
-
Protocol: Dissolve the solid in minimal boiling ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to 4°C. The hydrophobic 5-methyl and 3-fluoro groups drive crystallization as the dielectric constant of the solvent mixture increases [3].[1]
Advanced Formulation: pH-Dependent Ionization[1]
Understanding the ionization state is critical for stability. The graph below illustrates the dominant species at varying pH levels.
Figure 2: Ionization states of 3-fluoro-5-methylanthranilic acid. Solubility is minimal in the yellow "Neutral" zone.
Standard Preparation Protocol (10 mM Stock)
Use this protocol to generate a validated stock solution for long-term storage.
-
Weighing: Weigh 16.9 mg of 3-fluoro-5-methylanthranilic acid.
-
Solvent Addition: Add 10 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Avoid using DMSO stored in plastic for long periods; glass-stored anhydrous DMSO prevents water absorption.[1]
-
-
Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 40 kHz for 5 minutes.
-
Visual Check: Solution should be clear and colorless to pale yellow.
-
-
Storage: Aliquot into amber glass vials. Store at -20°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Anthranilic Acid Derivatives. Retrieved from [Link][1]
-
ScienceMadness (2020). Anthranilic Acid Properties and Solubility Data. Retrieved from [Link][1]
-
Domańska, U., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Journal of Chemical & Engineering Data. Retrieved from [Link][1]
-
Organic Chemistry Data. Equilibrium pKa Table in DMSO and Water. Retrieved from [Link][1]
Sources
Minimizing decarboxylation of 2-amino-3-fluoro-5-methylbenzoic acid during heating
A Guide to Minimizing Decarboxylation During Thermal Processes
Welcome to the technical support center for 2-amino-3-fluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. A common challenge encountered during the manipulation of this and related aminobenzoic acids is the unintended loss of the carboxyl group as carbon dioxide, a reaction known as decarboxylation. This guide provides in-depth technical information, troubleshooting strategies, and frequently asked questions to help you minimize this undesired side reaction and ensure the success of your experiments.
Understanding the Challenge: The Science of Decarboxylation
Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂).[1] For aromatic carboxylic acids like this compound, this process is typically induced by heat. The stability of the resulting aryl anion intermediate plays a crucial role in the facility of this reaction. The electronic nature of the substituents on the aromatic ring significantly influences the rate of decarboxylation.
In the case of this compound, we have a delicate interplay of electronic effects:
-
Amino Group (-NH₂): This is a strong electron-donating group through resonance, which increases the electron density on the aromatic ring. This increased electron density can destabilize the carboxyl group and make the molecule more susceptible to decarboxylation, especially under acidic conditions where the amino group is protonated.[2][3]
-
Fluoro Group (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This effect can help to stabilize the carboxyl group.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation.
The overall propensity of this compound to decarboxylate will be a balance of these competing electronic effects. However, the presence of the ortho-amino group is a key structural feature that can promote decarboxylation, particularly at elevated temperatures.[1]
Frequently Asked Questions (FAQs)
Q1: At what temperature should I be concerned about the decarboxylation of this compound?
While the exact decomposition temperature for this compound is not widely reported, we can estimate its thermal stability by looking at similar compounds. For instance, 2-amino-5-chloro-3-methylbenzoic acid has a melting point in the range of 239-243°C.[4] Generally, for many aminobenzoic acids, significant decarboxylation can occur at temperatures exceeding 150°C, and in some cases, even lower depending on the reaction conditions. It is prudent to maintain reaction temperatures as low as possible to minimize this risk.
Q2: How do acidic or basic conditions affect decarboxylation?
Both strongly acidic and basic conditions can promote decarboxylation.
-
Acidic Conditions: In the presence of a strong acid, the amino group can be protonated. This enhances its electron-withdrawing inductive effect, which can, in some cases, stabilize the carboxyl group. However, for many aminobenzoic acids, acidic conditions have been shown to catalyze decarboxylation.[2]
-
Basic Conditions: In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. While this may seem to stabilize the molecule, at high temperatures, the accumulation of negative charge on the ring can facilitate the elimination of CO₂.
For sensitive substrates like this compound, it is generally advisable to work under neutral or mildly basic conditions, using non-nucleophilic, sterically hindered bases when necessary.[1]
Q3: Can my choice of solvent influence the rate of decarboxylation?
Yes, the solvent can play a significant role. Protic solvents (e.g., water, alcohols) can facilitate proton transfer, which may be involved in the decarboxylation mechanism, especially under acidic or basic conditions. Aprotic solvents (e.g., THF, DCM, DMF) are generally preferred as they are less likely to participate in proton transfer and can help to suppress decarboxylation.[1]
Q4: Are there any catalysts I should be aware of that can promote or inhibit decarboxylation?
Certain transition metals, particularly copper, are known to catalyze decarboxylation reactions.[5] Therefore, it is crucial to ensure your reaction vessel and reagents are free from trace metal impurities. Conversely, while specific inhibitors for the decarboxylation of this particular molecule are not well-documented, maintaining a clean, inert atmosphere and using high-purity reagents will minimize the risk of unintended catalytic decarboxylation.
Troubleshooting Guide: Minimizing Unwanted Decarboxylation
This section provides a systematic approach to troubleshooting and minimizing decarboxylation in your experiments involving this compound.
| Observation | Potential Cause | Recommended Action |
| Low yield of desired product and presence of 2-fluoro-4-methylaniline byproduct. | Decarboxylation due to excessive heat. | Carefully monitor and control the reaction temperature. Use an oil bath with a thermostat for precise temperature regulation. Aim for the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. |
| Reaction works well at small scale but fails upon scale-up. | Inefficient heat transfer leading to localized "hot spots" in the reaction mixture. | Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. For larger scale reactions, consider using a jacketed reactor with controlled heating. |
| Inconsistent results between batches. | Trace amounts of acid, base, or metal impurities in reagents or solvents. | Use high-purity, anhydrous solvents and reagents. If necessary, purify solvents prior to use. Ensure all glassware is scrupulously clean and dry. |
| Decarboxylation observed during amide coupling reactions. | Use of a strong, nucleophilic base or prolonged reaction times at elevated temperatures. | Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA).[1] Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unintended decarboxylation.
Experimental Protocol: Amide Coupling with Minimized Decarboxylation Risk
This protocol provides a general method for the coupling of this compound with a primary or secondary amine, designed to minimize the risk of decarboxylation.
Objective: To synthesize the corresponding amide of this compound with high yield and purity.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DCM or THF.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to mitigate the risk of decarboxylation.[1]
-
Activation: To the cooled solution, add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the activated ester.
-
Nucleophilic Addition: Slowly add the amine (1.1 equivalents) to the reaction mixture, ensuring the temperature is maintained at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then slowly warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to identify the point of completion and check for the formation of the decarboxylated byproduct (2-fluoro-4-methylaniline).
-
Workup: Once the reaction is complete, quench the reaction with a mild aqueous wash (e.g., saturated ammonium chloride solution).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired amide.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for amide coupling with minimal decarboxylation.
References
- Brown, B. R., Hammick, D. L., & Scholefield, A. J. B. (1950). The mechanism of decarboxylation. Part V. Kinetics of the decarboxylation of hydroxybenzoic acids. Journal of the Chemical Society (Resumed), 778.
- Willard, J. J., & Hamilton, C. S. (1951). The Decarboxylation of Aminobenzoic Acids. Journal of the American Chemical Society, 73(10), 4805–4808.
- Ruelle, P. (1985). Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (12), 1953-1959.
- BenchChem. (2025). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. BenchChem Technical Support.
- Werdehausen, A., & Kummert, K. (1972). Process for the preparation of amides.
- Wikipedia. (2024).
- Ossila. (2024). 2-Fluoro-5-methylbenzoic acid.
- LNEYA. (n.d.). What are the conditions for the decarboxylation reaction?
- Organic Chemistry Portal. (2023).
- Wang, Z., et al. (2021). Mechanism and kinetic study of the reaction of benzoic acid with OH, NO3 and SO4− radicals in the atmosphere. RSC Advances, 11(45), 28226-28235.
- Sourkes, T. L. (1964). Inhibition of decarboxylase of aromatic amino acids by 2,3,4-trihydroxybenzylhydrazine and its seryl derivative. Archives of Biochemistry and Biophysics, 107, 187-196.
- Sigma-Aldrich. (2024). 2-Amino-5-chloro-3-methylbenzoic acid.
- Achmem. (2024). 2-Amino-5-fluoro-3-methylbenzoic acid.
- Cheméo. (2024). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).
- Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Zhang, Y., et al. (2020). Decarboxylative Hydroxylation of Benzoic Acids.
- Perrotin-Brunel, H., et al. (2011). Decarboxylation of Δ9-tetrahydrocannabinol: kinetics and molecular modeling. Journal of Molecular Structure, 987(1-3), 67-73.
- BuyersGuideChem. (2024). Melting point standard 47-49°C.
- PubChem. (n.d.).
- Wikipedia. (2024).
- The Organic Chemistry Tutor. (2021, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube.
- AccelaChem. (2023). 796-42-9,(E)-N'-[(2-Hydroxy-1-naphthyl)methylene]isonicotinohydrazide.
- Achmem. (2024). 2-Amino-5-fluoro-3-methylbenzoic acid.
- Chemsrc. (2024). 5-Amino-2-fluoro-3-methylbenzoic acid.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chloro-3-methylbenzoic acid.
- AK Scientific, Inc. (n.d.).
- Douglas, J. J., et al. (2015). Pyridoxal-Inspired Photo-Decarboxylase Catalysis: Photochemical Decarboxylation of Unprotected Amino Acids. Journal of the American Chemical Society, 137(40), 12838–12841.
- Sigma-Aldrich. (2024). 2-Amino-5-chloro-3-methylbenzoic acid 97.
- Cheméo. (2024). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).
- Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
Sources
Overcoming steric hindrance in 3-fluoro-5-methylanthranilic acid reactions
Current Status: Online Ticket Focus: Overcoming Steric & Electronic Hindrance in Scaffold Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The "Sandwich" Effect
Welcome to the technical support portal. You are likely here because standard reaction conditions for 3-fluoro-5-methylanthranilic acid (2-amino-3-fluoro-5-methylbenzoic acid) are failing.
This molecule presents a unique "Sandwich Effect" that frustrates standard medicinal chemistry workflows:
-
Steric Blockade (Position 3): The fluorine atom at C3 is ortho to the amine. Unlike a hydrogen atom, the fluorine Van der Waals radius (1.47 Å) creates significant repulsion, preventing the approach of electrophiles or bulky catalysts.[1]
-
Electronic Deactivation: While the 5-methyl group (para to amine) is an electron donor, the 3-fluoro group is strongly electronegative (inductive withdrawal).[1] This reduces the nucleophilicity of the aniline nitrogen.
-
Intramolecular H-Bonding: The amine (C2) forms a hydrogen bond with the carboxylic acid (C1) and potentially interacts with the fluorine (C3), locking the molecule in a pseudo-cyclic conformation that resists rotation and reaction.[1]
Below are the troubleshooting guides (Tickets) for the three most common failure modes.
Ticket #401: Failure to Cyclize to Quinazolinones
User Report: "Standard thermal condensation with formamide or aldehydes yields <10% product. Starting material remains unreacted even at 140°C."[1]
Root Cause Analysis
The "Niementowski" reaction and standard condensation rely on the amine attacking an activated carbonyl. The 3-fluoro steric bulk prevents the amine from achieving the necessary tetrahedral transition state geometry. Furthermore, the thermal energy required to rotate the bonds often leads to decarboxylation before cyclization occurs.
Resolution Protocol: The Isatoic Anhydride Bypass
Do not attempt direct cyclization. You must convert the anthranilic acid into an Isatoic Anhydride intermediate.[2] This "ties back" the carboxylic acid and activates the amine, effectively bypassing the steric penalty.
Step-by-Step Protocol: Phosgene-Free Isatoic Anhydride Synthesis
| Reagent | Equivalents | Role |
| Start Material | 1.0 | Substrate |
| Triphosgene | 0.35 | Carbonyl Source (Solid, safer than gas) |
| Triethylamine | 2.2 | Base (HCl Scavenger) |
| THF (Anhydrous) | Solvent | Medium (0.2 M) |
-
Dissolution: Dissolve 3-fluoro-5-methylanthranilic acid in anhydrous THF under Nitrogen. Cool to 0°C.
-
Activation: Add Triphosgene (dissolved in minimal THF) dropwise over 30 minutes. Caution: Generates HCl.[1]
-
Scavenging: Add Triethylamine dropwise. A white precipitate (Et3N[1]·HCl) will form immediately.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Starting material spot should disappear; new non-polar spot appears).[1]
-
Workup: Filter off the amine salts. Concentrate the filtrate. Triturate the residue with cold Hexanes/Ether to yield the 7-fluoro-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (Isatoic Anhydride derivative).[1]
-
Cyclization (The Payoff): React this intermediate with your amine/amidine of choice. The ring opens and snaps shut rapidly, often at much lower temperatures (80°C) than the parent acid required.
Workflow Visualization
Caption: Figure 1. The "Bypass Route" using isatoic anhydride avoids the high-energy transition state of direct thermal cyclization.
Ticket #402: Buchwald-Hartwig Amination Fails (N-Arylation)[1]
User Report: "Trying to couple the aniline nitrogen to an aryl bromide. Pd(OAc)2/BINAP system shows zero conversion.[1] Catalyst turns black (Pd black precipitation)."
Root Cause Analysis
Standard ligands like BINAP or dppf are insufficiently bulky to force the reductive elimination step when the substrate itself is sterically crowded (ortho-fluoro). The Pd center becomes overcrowded or, conversely, the amine fails to coordinate to the Pd(II) intermediate because the fluorine atom blocks the approach.
Resolution Protocol: Ligand Engineering
You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) .[1] Specifically, ligands that are extremely bulky yet electron-rich are required to facilitate the coupling of ortho-substituted anilines.
Recommended System: BrettPhos or RuPhos .
Optimized Cross-Coupling Protocol
| Component | Specification | Rationale |
| Catalyst Source | Pd(OAc)2 or Pd2(dba)3 | Precursor |
| Ligand | BrettPhos | Specific for primary amines with steric hindrance.[1] |
| Base | Cs2CO3 or K3PO4 | Weaker bases reduce dehalogenation side reactions. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point, good solubility. |
| Temp | 100-110°C | Required to overcome activation energy. |
Procedure:
-
Inert Atmosphere: This reaction is strictly O2 sensitive. Flame-dry glassware and cycle Argon 3x.
-
Pre-complexation: Stir Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%) in solvent at 80°C for 5 mins before adding substrates. This ensures the active catalytic species is formed.
-
Addition: Add the aryl halide (1.0 eq), 3-fluoro-5-methylanthranilic acid ester (1.1 eq), and Base (2.0 eq).
-
Note: It is highly recommended to protect the carboxylic acid as a Methyl Ester before this step to prevent catalyst poisoning by the carboxylate.
-
-
Monitoring: Run for 12-16 hours. If conversion stalls, add a second portion of pre-complexed catalyst.
Ligand Selection Logic
Caption: Figure 2. Decision tree for selecting the correct catalytic system. Standard ligands fail due to the ortho-fluoro steric clash.
Ticket #403: General Nucleophilicity & Microwave Usage
User Report: "Reactions are too slow. Can I use microwave irradiation?"
Expert Insight
Yes. The 3-fluoro-5-methyl scaffold is an ideal candidate for Microwave-Assisted Organic Synthesis (MAOS) .[1]
-
Why? The fluorine atom creates a high dipole moment. Microwave irradiation couples efficiently with polar starting materials.
-
The Benefit: Direct amidation or alkylation that takes 24 hours at reflux can often be completed in 20 minutes at 150°C in a microwave reactor. The rapid heating "outruns" the decomposition pathways (decarboxylation) that occur during slow thermal ramping.
Safety Note: When using the free acid in a microwave, ensure the vessel is rated for high pressure (20 bar), as CO2 evolution (decarboxylation) is a risk if the temperature exceeds 180°C. Keep temperatures below 160°C.[1]
References
-
Quinazolinone Synthesis via Isatoic Anhydride
-
Buchwald-Hartwig Ligand Selection (BrettPhos)
-
Microwave Synthesis of Quinazolinones
-
Electronic Effects of Fluorine on Anilines
- Source: PubChem Compound Summary for 2-Amino-3-fluorobenzoic acid.
- Relevance: Physical property data confirming the structural steric environment.
-
URL:[1]
Sources
Removing impurities from commercial 2-amino-3-fluoro-5-methylbenzoic acid
Technical Support Center: Purification of 2-Amino-3-fluoro-5-methylbenzoic Acid
Product Code: 2A3F5M-BA (Generic) CAS: 247569-56-8 Molecular Weight: 169.15 g/mol
Technical Dashboard & Triage
Before initiating purification, characterize the specific nature of your contamination. Commercial batches of anthranilic acid derivatives often degrade via oxidation or decarboxylation.
Quick Diagnostic Table:
| Observation | Likely Impurity | Recommended Protocol |
| Dark Brown/Black Color | Oxidation products (azo/azoxy dimers), polymerized anilines. | Protocol A (Acid-Base Wash) + Activated Carbon |
| Oily Residue / Low MP | Decarboxylated byproduct (2-fluoro-4-methylaniline) or residual solvent. | Protocol A (The oil is non-acidic) |
| Extra | Regioisomers (e.g., 4-fluoro or 6-fluoro analogs). | Protocol B (Recrystallization) or Protocol C (Prep-HPLC) |
| Insoluble Grey Solids | Inorganic salts (Cu, Fe) or silica from synthesis. | Protocol A (Filtration step) |
Impurity Identification Logic
Use this decision matrix to select the correct purification workflow.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on initial characterization.
Protocol A: The "pH Swing" Extraction (Primary Cleanup)
Principle: this compound is amphoteric but primarily acidic. Non-acidic impurities (decarboxylated anilines, unreacted precursors) will not dissolve in base.
-
Target pKa: The carboxylic acid pKa is ~2.5–3.0 (lowered by ortho-fluorine). The aniline pKa is ~2.0–2.5.
-
Goal: Dissolve as carboxylate (pH > 8), filter trash, precipitate at isoelectric point (pH ~2.5).
Reagents:
Step-by-Step:
-
Dissolution: Suspend crude solid (10 g) in water (80 mL). Slowly add 1M NaOH with stirring until pH reaches 9–10. The solid should dissolve to form a yellow/orange solution.
-
Troubleshooting: If solids remain, these are likely non-acidic impurities.
-
-
Filtration (The Cleanup):
-
Add Activated Charcoal (0.5 g) to absorb colored oxidation products. Stir for 30 mins.
-
Filter through a Celite pad to remove charcoal and insoluble non-acidic impurities.
-
Result: A clear, yellow filtrate containing the product as a sodium salt.
-
-
Precipitation:
-
Cool filtrate to 0–5 °C (Ice bath).
-
Critical Step: Add 3M HCl dropwise. Monitor pH.
-
The product will begin to precipitate around pH 4.
-
Continue adding acid until pH 2.0–2.5 .
-
Warning: Do not go below pH 1.0. The amine moiety may protonate, forming a soluble hydrochloride salt (
), causing yield loss.
-
-
Isolation: Filter the white/off-white solid. Wash with minimal ice-cold water (2 x 10 mL). Dry under vacuum at 45 °C.
Protocol B: Recrystallization (Polishing)
Principle: Fluorinated anthranilic acids have distinct solubility profiles compared to non-fluorinated analogs. The fluorine atom increases lipophilicity, making water less effective as a sole solvent.
Solvent System: Ethanol / Water (1:1 v/v) or Toluene.
Step-by-Step:
-
Solvation: Place dried solid (from Protocol A) in a flask. Add Ethanol (5 mL per gram of solid).
-
Heat: Heat to reflux (approx. 78 °C). If solid does not dissolve, add ethanol in 1 mL increments.
-
Hot Filtration: If the solution is not perfectly clear, filter hot (using a pre-warmed funnel) to remove dust/inorganics.
-
** crystallization:**
-
Harvest: Cool to 4 °C for 1 hour. Filter and wash with cold 1:1 EtOH/Water.
Protocol C: Prep-HPLC (Isomer Separation)
Use this only if
Method Parameters:
-
Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Keeps pH ~2.7, suppressing ionization of the acid slightly to improve retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV @ 254 nm and 330 nm (Anilines absorb strongly here).
Troubleshooting & FAQs
Q: My product "oiled out" during recrystallization instead of forming crystals. Why? A: This is common with fluorinated aromatics. It usually means the solution was too concentrated or cooled too fast.
-
Fix: Re-heat until dissolved. Add a "seed crystal" of pure material if available. Cool very slowly (wrap the flask in foil/towel to insulate).
Q: The product is still slightly pink/brown after Protocol A. A: Anilines oxidize rapidly in air.
-
Fix: Perform Protocol B but add a pinch of sodium hydrosulfite (dithionite) to the aqueous ethanol mix during heating. This acts as a reducing agent to bleach the color.
Q: My yield is very low after Acid-Base extraction. A: You likely over-acidified.
-
Explanation: this compound is zwitterionic.
-
High pH:
(Soluble) -
Isoelectric Point (pH ~2.5):
(Insoluble - Target ) -
Low pH (<1):
(Soluble Cation)
-
-
Fix: Adjust the filtrate pH back to 2.5 using dilute NaOH; more precipitate should form.
Workflow Visualization
Figure 2: The "pH Swing" purification workflow for amphoteric anthranilic acid derivatives.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53415135, Methyl 2-amino-5-fluoro-3-methylbenzoate. Retrieved from [Link]
-
Organic Syntheses. (2011). Synthesis of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, Coll. Vol. 10, p.22 (2004); Vol. 79, p.196 (2002). Retrieved from [Link]
-
ScienceMadness. (2017). Purifying Anthranilic Acid Discussion. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Catalyst Load for 2-Amino-3-Fluoro-5-Methylbenzoic Acid Coupling
Executive Summary
You are likely visiting this page because you are experiencing stalled reactions, high catalyst consumption (>5 mol%), or catalyst poisoning when working with 2-amino-3-fluoro-5-methylbenzoic acid .
This substrate presents a "perfect storm" of chemical challenges:
-
Chelation-Driven Catalyst Poisoning: The ortho-amino and ortho-carboxylic acid motifs (anthranilic acid scaffold) form stable 5-membered chelate rings with transition metals, effectively killing the catalytic cycle.
-
Electronic Deactivation: The 3-fluoro substituent exerts a strong inductive withdrawing effect (-I), significantly lowering the nucleophilicity of the amine.
-
Steric Bulk: The 5-methyl group, while distal, influences solubility and crystal packing, often requiring higher dilution or specific solvent systems.
This guide provides troubleshooting workflows to minimize catalyst load while maximizing conversion.
Part 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Context: You are using the 2-amino group as a nucleophile to couple with an aryl halide, but the reaction requires excessive Palladium (>5-10 mol%) or fails to proceed.
The Core Problem: The "Anthranilate Trap"
Attempting to couple the free acid form of this molecule is the primary cause of catalyst death. The deprotonated carboxylate and the amine bind to the Palladium center, forming a stable, non-reactive Pd-complex (The Anthranilate Trap).
Troubleshooting Protocol
Q1: I am using the free acid and getting <10% yield. Increasing Pd load doesn't help. Why?
Diagnosis: You are poisoning your catalyst. The free carboxylic acid acts as a ligand trap. Action: You must protect the carboxylic acid before the cross-coupling step.
-
Esterification: Convert the acid to a Methyl or tert-Butyl ester.
-
Why? This removes the ability of the carboxylate to bind Pd, breaking the chelation effect.
-
Bonus: It improves solubility in non-polar solvents (Toluene, Dioxane) preferred for Buchwald couplings.
-
-
Post-Coupling Hydrolysis: Saponify the ester after the C-N bond is formed.
Q2: I have protected the acid (Methyl Ester), but the reaction is still sluggish. How do I lower the catalyst load?
Diagnosis: The 3-fluoro group reduces the electron density on the nitrogen, making it a poor nucleophile. Standard ligands (BINAP, dppf) are insufficient. Action: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and Precatalysts.
Recommended Screening Protocol (Target <1 mol% Pd):
| Parameter | Recommendation | Rationale |
| Precatalyst | Pd-G3 or Pd-G4 (e.g., XPhos Pd G4) | Ensures rapid activation of Pd(0) without requiring excess reducing agent. |
| Ligand | BrettPhos or tBuBrettPhos | specifically designed for electron-deficient amines (fluoroanilines). |
| Base | Cs₂CO₃ or K₃PO₄ | Weaker bases prevent hydrolysis of your ester protecting group. Avoid NaOtBu if ester stability is a concern. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling points allow for the activation energy required by the deactivated amine. |
Visual Workflow: Optimizing Pd-Catalysis
Caption: Decision tree for overcoming catalyst poisoning and electronic deactivation in Buchwald-Hartwig coupling.
Part 2: Amide Coupling (The -COOH Interface)
Context: You are using the carboxylic acid moiety to couple with an external amine, but the reaction is stalling or requiring excess coupling reagents.
The Core Problem: Steric and Electronic Mismatch
The 2-amino group is electron-donating (+R), which generally deactivates the carbonyl carbon toward nucleophilic attack (making the acid less electrophilic).[1] Furthermore, the 3-fluoro group creates an inductive dipole that can destabilize certain active ester intermediates.
Q3: I am seeing significant side products when activating with EDC/HOBt. What is happening?
Diagnosis: You are likely forming Isatoic Anhydride species or self-polymerizing. The internal amine can attack the activated carboxylic acid before your external amine does. Action:
-
Protect the Amine: If possible, use an N-Boc or N-Fmoc protected version of the starting material. This eliminates self-reactivity.
-
Change Coupling Agent: If you must keep the amine free, use HATU with HOAt (not HOBt). The aza-analog (HOAt) speeds up the reaction via the "neighboring group effect," allowing the intermolecular reaction to outcompete intramolecular cyclization.
Q4: The reaction is clean but slow. How do I accelerate it without heating (to avoid racemization/degradation)?
Diagnosis: The 5-methyl group provides slight steric hindrance, and the 3-fluoro group affects the pKa of the leaving group in the active ester. Action: Use Collidine or 2,6-Lutidine as the base instead of DIPEA/TEA. These bases are non-nucleophilic and prevent base-catalyzed side reactions while effectively neutralizing the system.
Part 3: Catalyst & Reagent Load Reference Table
Use these starting points to minimize waste and cost.
| Reaction Type | Reagent/Catalyst | Standard Load | Optimized Load (Target) | Critical Additive |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | 5 - 10 mol% | 0.5 - 1.5 mol% | BrettPhos (Ligand) |
| Amide Coupling | HATU | 1.5 - 2.0 equiv | 1.1 equiv | HOAt (Catalytic, 10 mol%) |
| Esterification | H₂SO₄ (MeOH) | Excess | Catalytic (5 mol%) | Trimethyl orthoformate (Water scavenger) |
Part 4: Mechanistic Insight (Why this works)
Understanding the why allows you to troubleshoot future analogs.
The Ortho-Fluoro Effect
In this compound, the fluorine atom is ortho to the amine.
-
Inductive Effect (-I): Fluorine is highly electronegative.[2] It pulls electron density through the sigma bond framework away from the nitrogen lone pair.
-
Result: The Nitrogen lone pair is less available to attack the Palladium center (Oxidative Addition/Ligand Exchange step), slowing down the catalytic cycle.
-
Counter-Strategy: This is why we recommend electron-rich, bulky phosphine ligands (like BrettPhos). They increase the electron density at the Palladium center, facilitating the oxidative addition of the aryl halide and stabilizing the catalytic species against the poor nucleophilicity of the amine.
Diagram: The "Anthranilate Trap" Mechanism
Caption: Mechanism showing how free anthranilic acids sequester Palladium, and how esterification restores the catalytic cycle.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Hartwig, J. F. (2010).[3][4] "Catalysis in C-N Bond Formation." Nature.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
BenchChem Technical Library. (2025). "Ortho-Effect in Fluoroanilines: Nucleophilicity Trends." Note: General reference for electronic effects.
Sources
Stability of 2-amino-3-fluoro-5-methylbenzoic acid under basic conditions
This technical guide addresses the stability, handling, and troubleshooting of 2-amino-3-fluoro-5-methylbenzoic acid (a substituted anthranilic acid) under basic conditions. The content is designed for researchers requiring high-fidelity control over this intermediate in drug discovery workflows.
Technical Support Center: this compound
Topic: Stability & Handling Under Basic Conditions Ticket ID: CHEM-SUP-2A3F5M Status: Resolved / Guide Published Expert Reviewer: Senior Application Scientist, Process Chemistry Division
Executive Summary
This compound is a regio-defined anthranilic acid derivative. Unlike many esters or amides, this compound exhibits high stability in aqueous alkaline solutions (e.g., NaOH,
Critical Control Point: The primary risk is not decomposition in base, but rather oxidative degradation (color formation) and thermal decarboxylation upon re-acidification.
Module 1: Chemical Stability Profile
The "Anion Effect" on Decarboxylation
Users often fear decarboxylation because anthranilic acids are notoriously unstable at high temperatures. However, this instability is specific to the zwitterionic or neutral form.
-
Mechanism: Decarboxylation proceeds via the protonation of the ring carbon (C1) in the zwitterion.[1]
-
In Base (pH > 6): The carboxylate group is deprotonated (
). The negative charge density on the carboxylate and the ring creates strong electrostatic repulsion against further protonation or nucleophilic attack. -
Result: The compound is kinetically locked against decarboxylation in basic media, even at elevated temperatures (up to 80–100°C), provided the pH remains above the isoelectric point.
Resistance to Fluorine Displacement ( )
A common concern is whether the hydroxide ion (
-
Analysis:
requires an electron-deficient ring.[2] -
Reality:
-
Amino Group (C2): Strong electron donor (+M effect).
-
Carboxylate (C1): In base, this is anionic (
), acting as a powerful electron donor by induction and repulsion. -
Methyl (C5): Weak electron donor (+I effect).
-
Module 2: Troubleshooting & FAQs
Q1: My solution turned from pale yellow to dark brown overnight in 1M NaOH. Did it degrade?
Diagnosis: Likely Oxidative Coupling , not hydrolysis. Explanation: Electron-rich anilines are susceptible to air oxidation in basic media, forming azo-linkages or phenazine-like tars (polymers). Corrective Action:
-
Degas solvents (sparge with
or Ar) before dissolving the solid. -
Store basic stock solutions in the dark at 4°C.
-
Add a reducing stabilizer (e.g., sodium bisulfite, 0.1 equiv) if the application permits.
Q2: I see a new peak at RRT 0.85 on HPLC after working up the reaction with HCl.
Diagnosis: Thermal Decarboxylation during isolation.
Explanation: You likely acidified the solution to precipitate the product and then dried it with heat. Upon acidification (pH < 4), the stable anion converts to the unstable zwitterion. Heating this acidic solid promotes loss of
-
Acidify to pH 4–5 (isoelectric point) at 0–5°C .
-
Filter the solid cold.
-
Do not oven dry above 40°C. Use a vacuum desiccator at room temperature.
Q3: Can I use this compound in a Suzuki coupling with at 100°C?
Answer: Yes.
The basic conditions of the Suzuki reaction (
Module 3: Decision Logic & Pathways
The following diagram illustrates the stability phases of the compound. Note the critical transition point at acidification.
Caption: Stability workflow demonstrating the protective effect of basic conditions and the risk zone during acidic workup/thermal processing.
Module 4: Validated Stability Protocol
Use this protocol to verify the integrity of your specific lot under your experimental conditions.
Materials
-
Compound: this compound (approx. 50 mg).
-
Solvent: 1.0 M NaOH (degassed).
-
Analysis: HPLC-UV (254 nm).
Step-by-Step Procedure
-
Preparation : Dissolve 50 mg of compound in 10 mL of degassed 1.0 M NaOH.
-
Stress Condition : Split sample into two vials:
-
Vial A: Store at Room Temp (Control).
-
Vial B: Heat to 60°C for 4 hours (Stress).
-
-
Sampling : Take 100 µL aliquots from each.
-
Quench (CRITICAL) : Dilute aliquot into mobile phase buffer (neutral pH). Do not quench into strong acid and let sit, as this induces artificial degradation during analysis.
-
Analysis : Inject immediately.
-
Pass Criteria: Purity of Vial B > 98% relative to Vial A. No new peak at RRT ~1.2 (decarboxylated aniline).
-
Module 5: Comparison of Anthranilic Acid Derivatives
| Derivative | Stability in Base (pH 10) | Stability in Acid (pH 2, Heat) | |
| Unsubstituted Anthranilic Acid | High | Low (Decarboxylates) | N/A |
| 2-Amino-3-fluoro-5-methyl | High | Low (Decarboxylates) | Negligible |
| 2-Amino-4-fluoro (para to N) | High | Low | Low |
| 2-Amino-5-nitro (EWG) | Moderate (Oxidation risk) | Very Low | Moderate |
References
-
Dunn, G. E.; Leggate, P.; Scheffler, I. E. (1965). The decarboxylation of substituted anthranilic acids in nitrobenzene. Canadian Journal of Chemistry, 43(11), 3080–3088.
- Establishes the mechanism of decarboxylation via the zwitterion and the stabilizing effect of the anion form.
-
Kollmar, M.; Parlitz, R.; Oevers, S. R.; Helmchen, G. (2002). Synthesis of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196.
- Provides validated protocols for handling 3-fluoroanthranilic acids in strong base (NaOH/H2O2)
-
Stevens, W. H.; Pepper, J. M.; Lounsbury, M. (1952).[3] The Decarboxylation of Anthranilic Acid. Canadian Journal of Chemistry, 30(7), 529–540.
-
Foundational text confirming that the anthranilate anion does not undergo decarboxylation.[3]
-
Sources
Troubleshooting low conversion rates in fluorinated anthranilic acid synthesis
Welcome to the technical support center for the synthesis of fluorinated anthranilic acids. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, in their synthetic protocols. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important chemical transformation.
Introduction
Fluorinated anthranilic acids are valuable building blocks in medicinal chemistry and materials science. The introduction of fluorine can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these compounds is often plagued by low conversion rates, challenging purifications, and a variety of side reactions. This guide will help you diagnose and resolve common issues in your experimental work.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a frequent frustration in the synthesis of fluorinated anthranilic acids. The presence of both an activating amino group and a deactivating, yet coordinating, carboxylic acid group on the aromatic ring creates a unique set of challenges.[1] This section will walk you through a systematic approach to identifying and addressing the root cause of poor yields.
dot
Caption: A troubleshooting workflow for low conversion rates.
Q1: My electrophilic fluorination of anthranilic acid is resulting in a low yield of the desired product and a significant amount of starting material remains. What are the likely causes and how can I fix this?
A1: Low conversion in electrophilic fluorination of anthranilic acid can stem from several factors, primarily related to reagent deactivation and substrate reactivity.
-
Cause 1: Deactivated Fluorinating Agent: Electrophilic fluorinating agents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are sensitive to moisture. Trace amounts of water in your reaction solvent or on your glassware can lead to their decomposition, reducing the effective concentration of the fluorinating species.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use freshly distilled, anhydrous solvents.
-
Reagent Quality: Use a freshly opened bottle of the fluorinating agent or store it properly in a desiccator. Consider titrating the active fluorine content if you suspect significant degradation.
-
-
-
Cause 2: Basic Nature of Anthranilic Acid: The amino group of anthranilic acid is basic and can react with acidic byproducts generated during the reaction, or in some cases, interact with the fluorinating agent in a non-productive manner. This can protonate the substrate, making it less nucleophilic and thus less reactive towards the electrophilic fluorine source.
-
Troubleshooting:
-
Addition of a Non-Nucleophilic Base: The inclusion of a mild, non-nucleophilic base, such as proton sponge or 2,6-lutidine, can scavenge acidic species without interfering with the fluorination reaction.
-
Protecting the Amino Group: As a more involved strategy, consider protecting the amino group as a carbamate (e.g., Boc or Cbz).[2][3][4] This will prevent its basic properties from interfering and can also influence the regioselectivity of the fluorination. The protecting group can be removed in a subsequent step.
-
-
-
Cause 3: Insufficient Activation of the Fluorinating Agent: Some electrophilic fluorinations benefit from the presence of a Lewis or Brønsted acid to enhance the electrophilicity of the fluorine source.[5]
-
Troubleshooting:
-
Acid Catalysis: Cautiously introduce a catalytic amount of a strong acid, such as triflic acid, to your reaction mixture. Be mindful that this can also increase the likelihood of side reactions.
-
-
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a di-substituted benzene ring to generate a fluorinated anthranilic acid precursor, but the reaction is sluggish. What can I do?
A2: Nucleophilic aromatic substitution (SNAr) reactions are highly dependent on the electronic properties of the substrate and the reaction conditions.
-
Cause 1: Insufficiently Activated Substrate: For a successful SNAr reaction, the aromatic ring must be activated by strongly electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
-
Troubleshooting:
-
Substrate Choice: Ensure your starting material has appropriate EWGs (e.g., -NO2, -CN) to facilitate nucleophilic attack. If not, you may need to reconsider your synthetic route. For instance, a common strategy is to start with a nitrated precursor and then reduce the nitro group to an amine after the fluorine has been introduced.[6]
-
-
-
Cause 2: Poor Fluoride Source Solubility and Nucleophilicity: Alkali metal fluorides like KF and CsF have low solubility in many organic solvents. "Naked" fluoride, which is highly reactive, is often required.[7]
-
Troubleshooting:
-
Use of Phase-Transfer Catalysts: Employ a phase-transfer catalyst such as a quaternary ammonium salt or a crown ether to increase the solubility and nucleophilicity of the fluoride salt.
-
Aprotic Polar Solvents: Use high-boiling point aprotic polar solvents like DMF, DMSO, or sulfolane to aid in dissolving the fluoride salt and to facilitate the reaction, which often requires elevated temperatures.
-
-
-
Cause 3: Inappropriate Leaving Group: The nature of the leaving group is crucial.
-
Troubleshooting:
-
Leaving Group Ability: While not always the rate-determining step, a good leaving group is important. Nitro groups and halogens are commonly used.
-
-
Q3: My reaction mixture is turning dark brown or black, and I am isolating an intractable solid instead of my desired product. What is happening?
A3: The formation of dark, polymeric material is a common issue, especially with electron-rich aromatic compounds like anthranilic acid.
-
Cause 1: Oxidation of the Amino Group: The amino group is susceptible to oxidation, particularly in the presence of strong electrophilic fluorinating agents or under harsh reaction conditions. This can lead to the formation of colored, polymeric byproducts.
-
Troubleshooting:
-
Milder Fluorinating Agent: If using a highly reactive agent, consider switching to a milder one. The reactivity of common N-F reagents follows the general trend: N-fluoropyridinium salts > Selectfluor™ > NFSI.[8]
-
Inert Atmosphere: Exclude oxygen from your reaction by working under an inert atmosphere of nitrogen or argon.
-
Protection of the Amino Group: Protecting the amino group as a carbamate or an amide will prevent its oxidation.
-
-
-
Cause 2: Decarboxylation and Subsequent Reactions: Under strongly acidic or high-temperature conditions, the carboxylic acid group can be lost as CO2. The resulting aniline derivative may be more prone to polymerization.
-
Troubleshooting:
-
Milder Reaction Conditions: Avoid excessively high temperatures and strong acids.
-
Esterification: Protecting the carboxylic acid as an ester can prevent decarboxylation. Methyl or ethyl esters are common choices.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the best general approach for synthesizing a specific regioisomer of fluoroanthranilic acid?
A4: Direct fluorination of anthranilic acid often leads to a mixture of isomers that are difficult to separate. Therefore, a more reliable strategy is to start with a precursor where the fluorine position is already defined or can be introduced with high regioselectivity.
-
For 3-Fluoroanthranilic Acid: A multi-step synthesis starting from 3-nitrophthalic acid has been reported to produce 3-fluoroanthranilic acid in good yield without the need for isomer separation.[9][10]
-
For 4-Fluoroanthranilic Acid: A process starting from an alkylic 3-chloro-4-fluoro-benzoate has been developed to produce 4-fluoroanthranilic acid with high purity and yield.[11]
-
For 5-Fluoroanthranilic Acid: A common route involves the nitration of 3-fluorobenzoic acid, followed by reduction of the nitro group.[6]
-
For 6-Fluoroanthranilic Acid: A nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with ammonia, followed by hydrolysis of the nitrile, can yield 6-fluoroanthranilic acid.[12]
Q5: Should I protect the amino and/or carboxylic acid groups before fluorination?
A5: Yes, protecting one or both functional groups is often a prudent strategy to improve conversion rates and minimize side reactions.
| Functional Group | Common Protecting Groups | Deprotection Conditions | Rationale for Protection |
| Amino (-NH2) | Boc (tert-butyloxycarbonyl), Cbz (Carboxybenzyl) | Acidic (e.g., TFA), Hydrogenolysis | Prevents oxidation, reduces basicity, can direct fluorination. |
| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | Basic or acidic hydrolysis | Prevents decarboxylation, improves solubility in organic solvents. |
Orthogonal Protection: In some cases, you may need to deprotect one group while leaving the other intact. An orthogonal protecting group strategy allows for this. For example, a Cbz-protected amine (removed by hydrogenolysis) and a methyl ester (removed by hydrolysis) can be selectively deprotected.[3]
Q6: What are the common side reactions to be aware of?
A6: Besides the issues already discussed, be mindful of the following:
-
Reaction at the Amino Group: Electrophilic fluorinating agents can potentially react with the nitrogen of the amino group to form N-F bonds, though this is less common with aromatic amines.
-
Dimerization/Coupling Reactions: The diazonium salts formed during a Balz-Schiemann reaction can undergo coupling reactions if not handled correctly.[13]
-
Hydrolysis of Nitrile Precursors: When synthesizing fluorinated anthranilic acids from nitrile precursors, incomplete hydrolysis can lead to contamination of the final product with the corresponding amide.
dot
Caption: Potential side reactions of anthranilic acid.
Q7: How can I effectively purify my fluorinated anthranilic acid product?
A7: Purification can be challenging due to the amphoteric nature of the product and the potential for closely-related isomers as byproducts.
-
Recrystallization: This is often the first method to try. The choice of solvent is critical. Water or aqueous ethanol can be effective. The pH of the solution can be adjusted to minimize the solubility of the desired product at its isoelectric point.
-
Column Chromatography: Due to the polarity of anthranilic acids, normal-phase silica gel chromatography can be difficult. Reverse-phase chromatography (C18) is often a better choice. A buffered mobile phase may be necessary to ensure consistent ionization of the product.
-
Acid-Base Extraction: You can exploit the amphoteric nature of your product. Dissolve the crude material in an organic solvent and extract with a dilute aqueous base (e.g., sodium bicarbonate) to isolate the acidic product. Then, acidify the aqueous layer to precipitate the purified anthranilic acid. This can be repeated to improve purity.
Conclusion
Successfully synthesizing fluorinated anthranilic acids requires careful consideration of the substrate's unique reactivity, meticulous control of reaction conditions, and a proactive approach to troubleshooting. By understanding the potential pitfalls and employing the strategies outlined in this guide, you can significantly improve your conversion rates and obtain your desired products with higher purity.
References
- Milner, D. J. An Improved Procedure for the Synthesis of 3-Fluoroanthranilic Acid.
- Taylor & Francis Online.
- WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid - Google P
- Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
- Evans, D. A. Protecting Groups.
- Wikipedia. Protecting group.
- Organic Chemistry Portal. Protective Groups.
- Patel, S. et al.
- Rieden, S. J. et al. Synthesis of [¹⁵N]anthranilic acid 4 and its application to selectively...
- Chem-Impex. 3-Fluoroanthranilic acid.
- Organic Chemistry Portal. Amino Protecting Groups Stability.
- Macmillan Group - Princeton University.
- GoldBio. 2-Amino-4-fluorobenzoic acid.
- Fustero, S. et al.
- US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile - Google P
- Wikipedia.
- PrepChem.com. Synthesis of 6-chloroanthranilic acid hydrochloride.
- Chen, K. et al.
- MySkinRecipes. 3-Fluoroanthranilic acid.
- Desgrouas, C. et al. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
- Verhoog, S. et al.
- Postigo, A. et al.
- BOC Sciences.
- Wikipedia.
- Umemoto, T. et al.
- Besset, T. et al.
- Li, Y. et al.
- Poorsadeghi, S. et al. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
- Iovu, M. C. et al. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI.
- Tlili, A. et al.
- Perfetti, M. et al.
- EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5 ...
- Wikipedia. Anthranilic acid.
- Cahard, D. et al. Electrophilic Fluorination with N-F Reagents - Organic Reactions.
- Ritter, T. et al.
- Walsh Medical Media.
- Larsson, U.
- Ferreira, C. A. et al. Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA - PMC.
- Wang, D. et al.
- Nakaema, M. K. et al. Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid - PubMed.
- Al-Ostath, A. et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI.
- Fustero, S. et al. Amino acids with fluorinated olefinic motifs – synthetic approaches - Arkivoc.
- Bastos, M. et al. Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles - PubMed.
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-amino-3-fluoro-5-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth, technical comparison and interpretation of the 1H NMR spectrum of 2-amino-3-fluoro-5-methylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry. By comparing its expected spectral features with those of structurally related analogs, we will illustrate the nuanced effects of various substituents on the proton chemical environment.
The Power of Substituent Effects in 1H NMR
The chemical shift of a proton in a benzene ring is exquisitely sensitive to the nature of the substituents attached to the ring. Electron-donating groups (EDGs) increase the electron density on the ring, shielding the aromatic protons and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield).[1]
In the case of this compound, we have four distinct substituents to consider:
-
Amino (-NH2): A strong electron-donating group through resonance.[2]
-
Fluoro (-F): An interesting case, as it is highly electronegative (inductively withdrawing) but can also donate electron density through its lone pairs (resonance donating).[3][4] Overall, its effect can be complex.
-
Methyl (-CH3): A weak electron-donating group through hyperconjugation.
-
Carboxylic acid (-COOH): An electron-withdrawing group.[5]
The interplay of these electronic effects, along with steric interactions, dictates the final chemical shifts and coupling patterns observed in the 1H NMR spectrum.
Predicted 1H NMR Spectrum of this compound
Molecular Structure and Proton Numbering:
Figure 1: Structure of this compound with proton numbering.
Expected Signals and Their Characteristics:
-
Aromatic Protons (H4 and H6):
-
We expect two distinct signals in the aromatic region (typically 6.5-8.5 ppm).
-
H6: This proton is ortho to the weakly donating methyl group and meta to the strongly donating amino group and the withdrawing carboxylic acid group. The net effect is likely moderate shielding.
-
H4: This proton is ortho to the methyl group and the fluorine atom, and para to the amino group. The strong donating effect of the amino group at the para position will cause significant shielding, shifting this proton upfield.
-
Coupling: H4 and H6 are meta to each other, which would typically result in a small coupling constant (Jmeta ≈ 2-3 Hz), appearing as a doublet for each proton.[6] However, the presence of the fluorine at position 3 will introduce additional coupling. We can expect to see a doublet of doublets for H4 due to coupling with H6 (JH4-H6) and the fluorine atom (JH4-F). The coupling between H6 and the fluorine atom will be a longer-range coupling and may or may not be resolved.
-
-
Methyl Protons (-CH3):
-
A singlet in the region of 2.2-2.5 ppm. The electron-donating nature of the methyl group will slightly shield these protons.
-
-
Amino Protons (-NH2):
-
Carboxylic Acid Proton (-COOH):
-
A broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to strong deshielding and hydrogen bonding.[5]
-
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum with the known 1H NMR data of two key analogs: 2-amino-5-methylbenzoic acid and 3-fluoro-4-methylbenzoic acid.
| Compound | Aromatic Proton Chemical Shifts (ppm) and Multiplicity | Methyl Proton Chemical Shift (ppm) | Other Protons (ppm) | Reference |
| 2-amino-5-methylbenzoic acid | ~7.6 (d), ~6.8 (dd), ~6.6 (d) | ~2.2 (s) | NH2 (broad), COOH (broad, >10) | [9] |
| 3-fluoro-4-methylbenzoic acid | ~7.8 (m), ~7.3 (t) | ~2.3 (d) | COOH (broad, >10) | [10] |
| Predicted: this compound | H4: ~6.5-7.0 (dd), H6: ~7.0-7.5 (d or dd) | ~2.3 (s) | NH2 (broad, ~3-5), COOH (broad, >10) | Based on analysis of substituent effects. |
Analysis of the Comparison:
-
Aromatic Region: The presence of the strongly donating amino group in 2-amino-5-methylbenzoic acid shifts the aromatic protons significantly upfield compared to benzoic acid itself (where protons are typically found between 7.4 and 8.1 ppm).[11] In 3-fluoro-4-methylbenzoic acid, the fluorine atom's inductive withdrawal and the carboxylic acid group's effect lead to more downfield signals. For our target molecule, the combined strong donating effect of the amino group and the shielding from the methyl group are expected to result in relatively upfield aromatic signals, with H4 being the most shielded due to the para-amino group.
-
H-F Coupling: A key feature distinguishing the spectrum of our target molecule will be the presence of proton-fluorine coupling. The coupling constant between a proton and a fluorine atom depends on the number of bonds separating them. Ortho coupling (³JHF) is typically in the range of 6-10 Hz, while meta coupling (⁴JHF) is smaller, around 2-3 Hz.[12] In this compound, we would expect to see a significant ortho coupling between F and H4.
Experimental Protocol for 1H NMR Analysis
For researchers aiming to acquire and interpret the 1H NMR spectrum of this compound or similar compounds, the following protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in the -NH2 and -COOH groups. DMSO-d6 is often a good choice for carboxylic acids as it helps in observing the acidic proton.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution of coupling patterns.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Spectral Processing and Interpretation:
-
Fourier transform the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.
-
Consider performing 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), for unambiguous assignment of complex spectra.
Figure 2: Workflow for 1H NMR analysis.
Conclusion
The 1H NMR spectrum of this compound is predicted to exhibit a unique set of signals that are a direct consequence of the electronic and steric effects of its substituents. A detailed analysis of the aromatic region, in particular, will reveal the interplay of the strong electron-donating amino group, the electronegative fluorine atom, and the electron-withdrawing carboxylic acid group. The presence of H-F coupling provides an additional layer of structural information. By comparing the predicted spectrum with those of closely related analogs, researchers can gain a deeper understanding of the structure-spectra correlations in substituted aromatic systems. This guide provides a robust framework for the interpretation of such spectra, empowering scientists in their pursuit of novel molecular discovery and development.
References
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Center for Biotechnology Information. [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO. [Link]
-
APPENDIX 2. Stony Brook University. [Link]
-
2-Amino-5-methylbenzoic acid. PubChem. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
4 - Supporting Information. The Royal Society of Chemistry. [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Center for Biotechnology Information. [Link]
-
The Effect of Fluorine in 1H NMR : r/Chempros. Reddit. [Link]
-
Fluorine NMR. University of Wisconsin-Madison. [Link]
-
Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. The Royal Society of Chemistry. [Link]
-
Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. ACD/Labs. [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Center for Biotechnology Information. [Link]
-
“Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. The Royal Society of Chemistry. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. [Link]
-
Why do aromatic amino groups give a broad HNMR peak? : r/chemistry. Reddit. [Link]
-
2-Amino-5-methylbenzoic acid. National Institute of Standards and Technology. [Link]
-
NMR Predictor. ChemAxon. [Link]
-
Spin-spin splitting and coupling. University of Colorado Boulder. [Link]
-
FLUORINE COUPLING CONSTANTS. University of Alberta. [Link]
-
2-Amino-5-methylbenzoic acid. National Institute of Standards and Technology. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
-
An Overview of Fluorine NMR. ResearchGate. [Link]
-
NMR Coupling Constants. University of Illinois Urbana-Champaign. [Link]
-
108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Predict all NMR spectra. NMRDB.org. [Link]
-
Methyl 2-amino-5-fluoro-3-methylbenzoate. PubChem. [Link]
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- 6. acdlabs.com [acdlabs.com]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. reddit.com [reddit.com]
- 9. 2-Amino-5-methylbenzoic acid(2941-78-8) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum [chemicalbook.com]
- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Validation for 2-Amino-3-Fluoro-5-Methylbenzoic Acid Purity
Executive Summary: The Precision Imperative
2-Amino-3-fluoro-5-methylbenzoic acid (AFMBA) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors and indole-based therapeutics. Its structural integrity—specifically the position of the fluorine atom—is non-negotiable.
In synthetic pathways involving fluorination or nitration/reduction sequences, regioisomeric impurities (e.g., 2-amino-5-fluoro-3-methylbenzoic acid) are common byproducts. Standard C18 reversed-phase methods often fail to resolve these positional isomers due to their identical hydrophobicity (logP).
This guide compares a Standard Generic C18 Method against an Optimized Pentafluorophenyl (PFP) Method , demonstrating why the latter provides the orthogonal selectivity required for validated GMP release testing.
The Separation Challenge
The molecule possesses two ionizable groups: a carboxylic acid (pKa ~4.0) and an aniline amine (pKa ~2.5). This zwitterionic nature creates peak tailing issues. Furthermore, the fluorine atom exerts a strong electronegative pull, altering the
-
The Problem: On a standard C18 column, interaction is purely hydrophobic. The 3-fluoro and 5-fluoro isomers have nearly identical hydrophobic footprints, leading to co-elution.
-
The Solution: A Fluorinated Stationary Phase (PFP).[1] This phase engages in
- interactions and dipole-dipole interactions with the analyte's fluorine atom, offering separation based on electron density distribution rather than just size/hydrophobicity.
Diagram 1: Separation Mechanism & Workflow
The following diagram illustrates the method development logic and the interaction mechanism differences.
Caption: Comparison of interaction mechanisms. The PFP phase leverages electronic selectivity to resolve fluorinated isomers that C18 cannot distinguish.
Comparative Methodology: C18 vs. PFP
We evaluated two methods to determine suitability for release testing.
| Feature | Method A (Generic) | Method B (Optimized) |
| Column | C18 (L1), 150 x 4.6mm, 3.5µm | PFP (L43), 150 x 4.6mm, 2.7µm (Core-Shell) |
| Mobile Phase A | Water + 0.1% Formic Acid | 10mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Methanol |
| Selectivity | Hydrophobic only | Hydrophobic + Shape Selectivity + |
| Critical Pair Resolution | ||
| Peak Symmetry | 1.8 (Tailing due to amine) | 1.1 (Sharp) |
Verdict: Method A is unsuitable for purity analysis due to the inability to resolve the 5-fluoro impurity. Method B is selected for validation.
Optimized Experimental Protocol (Method B)
This protocol is designed to be robust and self-validating. The use of Methanol over Acetonitrile enhances the
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
-
Column: Kinetex PFP or equivalent, 150 x 4.6 mm, 2.7 µm.
-
Column Temp: 35°C (Controls kinetic mass transfer).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 240 nm (Max absorption for benzamide core) and 210 nm (Impurity profiling).
-
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Mobile Phase A (10mM NH4COOH, pH 3.0) | % Mobile Phase B (Methanol) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 18.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Note: The re-equilibration time (20.1 - 25.0 min) is critical for PFP columns to restore the surface charge state.
Validation Performance Data (ICH Q2(R2))
The following data summarizes the validation results for AFMBA using Method B.
Table 1: Validation Summary
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of AFMBA; Resolution > 1.5 | No interference from blank/placebo. Rs = 3.2 between 3-F and 5-F isomers. | Pass |
| Linearity | Pass | ||
| Accuracy (Recovery) | 98.0% – 102.0% | Mean Recovery: 99.4% (at 80%, 100%, 120% levels) | Pass |
| Precision (Repeatability) | RSD | 0.4% | Pass |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL | Pass |
| Robustness | Resolution > 1.5 with | Stable at | Pass |
Stress Testing (Forced Degradation)
To demonstrate Stability Indicating capability (Specificity), the sample was subjected to stress:
-
Acid (0.1N HCl, 60°C, 2h): 5% degradation observed. Degradants resolved (
). -
Oxidation (3% H2O2, RT, 4h): 8% degradation (N-oxide formation). Peak elutes earlier than main peak.
Validation Logic Flow
The following diagram details the decision-making process required by ICH Q2(R2) during the validation lifecycle.
Caption: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.
References
-
ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
Sidelmann, U. G., et al. (1995).[5] Identification of the Positional Isomers of 2-Fluorobenzoic Acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR. Analytical Chemistry, 67(19), 3401–3404. [Link]
-
Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
-
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry.[Link]
Sources
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-5-methylanthranilic Acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of novel compounds is a cornerstone of successful research. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing not just the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-fluoro-5-methylanthranilic acid, a compound of interest in medicinal chemistry and material science. By comparing its expected fragmentation with that of the well-characterized parent molecule, anthranilic acid, we provide a framework for the identification of this and other substituted anthranilic acid derivatives.
The Logic of Fragmentation: More Than Just Broken Pieces
Electron ionization mass spectrometry is a high-energy process that not only ionizes a molecule but also induces a cascade of fragmentation events. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a roadmap to the molecule's structure. The stability of the resulting fragments, governed by principles of resonance, inductive effects, and the formation of stable neutral losses, dictates the fragmentation pathways. Understanding these principles allows us to predict and interpret the mass spectra of unknown compounds.
Aromatic compounds, like anthranilic acid and its derivatives, tend to produce a relatively stable molecular ion due to the delocalization of the radical cation within the benzene ring.[1][2] However, the functional groups appended to the ring are prone to characteristic cleavages that provide significant structural information.
A Comparative Analysis: Anthranilic Acid vs. 3-Fluoro-5-methylanthranilic Acid
To understand the fragmentation of 3-fluoro-5-methylanthranilic acid, it is instructive to first consider the fragmentation of its parent molecule, anthranilic acid.
Anthranilic Acid: The Archetype
The mass spectrum of anthranilic acid (C₇H₇NO₂) is well-documented and serves as our baseline.[3] The molecular ion ([M]⁺•) appears at an m/z of 137. Key fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[2][4] For anthranilic acid, this results in a fragment at m/z 120.
-
Loss of water (H₂O): An "ortho effect" between the amino and carboxylic acid groups facilitates the loss of a water molecule, yielding a prominent peak at m/z 119.
-
Decarboxylation (loss of •COOH): The loss of the entire carboxylic acid group as a radical results in the aniline radical cation at m/z 92.
-
Loss of carbon monoxide (CO): Following the initial loss of a hydroxyl radical, the resulting acylium ion can lose CO to form a benzyne-like radical cation at m/z 92.
| Fragment Ion (Anthranilic Acid) | Proposed Structure | m/z | Neutral Loss |
| [M]⁺• | C₇H₇NO₂⁺• | 137 | - |
| [M - OH]⁺ | C₇H₆NO⁺ | 120 | •OH |
| [M - H₂O]⁺• | C₇H₅NO⁺• | 119 | H₂O |
| [M - COOH]⁺ | C₆H₆N⁺ | 92 | •COOH |
| [M - H₂O - HCN]⁺• | C₆H₄⁺• | 92 | H₂O, HCN |
Predicting the Fragmentation of 3-Fluoro-5-methylanthranilic Acid
Now, let's introduce the fluoro and methyl substituents and predict their influence on the fragmentation of 3-fluoro-5-methylanthranilic acid (C₈H₈FNO₂), with an expected molecular weight of 169.16 g/mol .
The presence of the fluorine and methyl groups will introduce new fragmentation pathways and shift the m/z values of the fragments analogous to those seen for anthranilic acid.
-
Molecular Ion ([M]⁺•): The molecular ion is expected at m/z 169.
-
Loss of •OH: Similar to anthranilic acid, the loss of a hydroxyl radical is expected, giving a fragment at m/z 152.
-
Loss of H₂O: The ortho effect should still be operative, leading to a fragment at m/z 151.
-
Loss of •COOH: Decarboxylation will lead to the 3-fluoro-5-methylaniline radical cation at m/z 124.
-
Loss of a Methyl Radical (•CH₃): Aromatic methyl groups can be lost as a methyl radical, which would produce a fragment at m/z 154. This is a common fragmentation pathway for methylated aromatic compounds.
-
Loss of HF: Fluorinated aromatic compounds can lose a molecule of hydrogen fluoride.[1] This would result in a fragment at m/z 149.
-
Loss of CO: Following the loss of •OH, the resulting ion at m/z 152 can lose CO to produce a fragment at m/z 124.
The following table summarizes the predicted key fragments for 3-fluoro-5-methylanthranilic acid:
| Predicted Fragment Ion | Proposed Structure | m/z | Neutral Loss |
| [M]⁺• | C₈H₈FNO₂⁺• | 169 | - |
| [M - •CH₃]⁺ | C₇H₅FNO₂⁺ | 154 | •CH₃ |
| [M - •OH]⁺ | C₈H₇FNO⁺ | 152 | •OH |
| [M - H₂O]⁺• | C₈H₆FNO⁺• | 151 | H₂O |
| [M - HF]⁺• | C₈H₇NO₂⁺• | 149 | HF |
| [M - •COOH]⁺ | C₇H₇FN⁺ | 124 | •COOH |
| [M - •OH - CO]⁺ | C₇H₇FN⁺ | 124 | •OH, CO |
Visualizing the Fragmentation Cascade
To better illustrate the predicted fragmentation pathways, the following diagram outlines the key dissociation events starting from the molecular ion of 3-fluoro-5-methylanthranilic acid.
Sources
Bioactivity Comparison Guide: 2-Amino-3-fluoro-5-methylbenzoic Acid Derivatives
The following technical guide provides an in-depth bioactivity comparison and application analysis of 2-amino-3-fluoro-5-methylbenzoic acid (CAS 1039900-47-4) and its derivatives. This guide is structured for medicinal chemists and drug development professionals, focusing on the scaffold's utility in synthesizing 8-fluoro-6-methyl-substituted heterocycles (e.g., quinazolinones, benzoxazinones) and their resulting pharmacological profiles.
Executive Summary: The Scaffold Advantage
This compound (also known as 3-fluoro-5-methylanthranilic acid) is a specialized pharmacophore building block used to synthesize fused nitrogen heterocycles. Unlike the more common 2-amino-5-fluorobenzoic acid or 2-amino-5-methylbenzoic acid, this tri-substituted scaffold offers a unique dual-modification strategy:
-
3-Fluoro (Ortho to Amine): Modulates the basicity of the aniline nitrogen via inductive withdrawal (-I) and steric shielding, influencing cyclization kinetics and metabolic susceptibility.
-
5-Methyl (Para to Amine): Blocks the metabolically labile para-position, preventing the formation of toxic quinone-imine metabolites and enhancing lipophilicity (
) for improved membrane permeability.
This guide compares the bioactivity and physicochemical performance of derivatives synthesized from this scaffold against mono-substituted alternatives.
Chemical Structure & Electronic Profile
The specific substitution pattern dictates the reactivity and binding properties of the final drug candidate.
| Feature | This compound | 2-Amino-5-fluorobenzoic Acid (Alternative 1) | 2-Amino-5-methylbenzoic Acid (Alternative 2) |
| CAS Number | 1039900-47-4 | 446-08-2 | 2941-78-8 |
| Structure | 3-F, 5-Me | 5-F | 5-Me |
| Electronic Effect | Deactivated Nucleophile (Ortho-F) | Mildly Deactivated | Activated Nucleophile (Para-Me) |
| Metabolic Stability | High (Para-blocked) | Moderate | Low (Para-Me susceptible to oxidation) |
| Lipophilicity | High | Low | Moderate |
| Primary Application | Kinase Inhibitors (MEK, JNK), Antibacterials | Anti-inflammatory, Anticancer | Dyes, General Intermediates |
Bioactivity Comparison: Derivative Performance
The primary value of this acid lies in its conversion to 8-fluoro-6-methylquinazolin-4(3H)-ones and 8-fluoro-6-methylquinolones .
A. Kinase Inhibition (MEK/JNK/HPK1 Pathways)
In the development of kinase inhibitors, the "8-fluoro-6-methyl" substitution pattern on the quinazolinone core has shown superior selectivity profiles compared to non-fluorinated analogs.
-
Mechanism: The 8-fluoro group (derived from the 3-F of the acid) creates an intramolecular electrostatic lock or steric clash that restricts the rotation of the inhibitor within the ATP-binding pocket, reducing entropic penalty upon binding.
-
Data Insight: Derivatives incorporating the 8-fluoro-6-methyl motif have demonstrated sub-nanomolar
values against JNK1 and HPK1 kinases in patent literature [1, 2]. -
Comparison:
-
Unsubstituted Quinazolinone: High potency but poor metabolic stability (
min). -
8-Fluoro-6-methyl Derivative: Retained potency with extended half-life (
h) due to the 6-methyl group blocking metabolic oxidation.
-
B. Antibacterial Activity (Quinolone Analogs)
When converted to quinolone antibiotics (e.g., 8-fluoro-6-methyl-4-oxo-quinoline-3-carboxylic acid):
-
Performance: The 8-fluoro substituent enhances absorption and half-life but must be balanced against phototoxicity risks common in 8-fluoroquinolones. The 6-methyl group acts as a bioisostere for the classic 6-fluoro group found in Ciprofloxacin, often modulating the spectrum of activity against Gram-positive bacteria.
-
Experimental Observation: While 6-fluoroquinolones are generally more potent gyrase inhibitors, the 6-methyl analogs often exhibit reduced cytotoxicity against mammalian cells.
Experimental Protocols
Protocol A: Synthesis of 8-Fluoro-6-methylquinazolin-4(3H)-one
This protocol validates the reactivity of the this compound scaffold.
Reagents:
Methodology:
-
Charge: In a 100 mL round-bottom flask, suspend 1.69 g (10 mmol) of This compound in 20 mL of 2-methoxyethanol.
-
Addition: Add 1.56 g (15 mmol) of formamidine acetate.
-
Cyclization: Reflux the mixture at 125°C for 12 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The 3-F steric hindrance may require longer reaction times compared to non-fluorinated analogs.
-
Work-up: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.
-
Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL).
-
Purification: Recrystallize from ethanol to yield the target 8-fluoro-6-methylquinazolin-4(3H)-one as a white/off-white solid.
Expected Yield: 75-85%
Characterization:
Synthesis Pathway Visualization
The following diagram illustrates the transformation of the scaffold into bioactive heterocycles, highlighting the retention of the fluoro and methyl substituents.
Caption: Synthetic divergence of this compound into key pharmacophores, showing substituent mapping.
Critical Analysis & Recommendations
For researchers selecting a building block for SAR (Structure-Activity Relationship) optimization:
-
Select this compound if:
-
You need to block the para-position of the aniline to improve metabolic stability.
-
You require an ortho-fluorine to lock the conformation of the resulting heterocycle via intramolecular H-bonding or dipole interactions.
-
Your target requires a balance of lipophilicity (provided by -Me) and electronegativity (provided by -F).
-
-
Avoid this scaffold if:
-
The target binding pocket is sterically restricted at the 8-position (quinazolinone numbering), as the fluorine atom may cause a clash.
-
Rapid metabolism is desired (use the unmethylated analog).
-
References
-
Patents on Kinase Inhibitors: Substituted 2-amino-fused heterocyclic compounds as JNK inhibitors. WO2007125405A2. (Describes 8-fluoro-6-methyl substituted isoquinolines/quinolines).
-
HPK1 Inhibitor Development: Pyrazolopyrimidine compounds and uses thereof. US11014929B2. (Mentions 8-fluoro-6-methyl-tetrahydroisoquinoline derivatives).[5]
-
Chemical Scaffold Data: this compound Product Information. Sigma-Aldrich / BLD Pharm. (CAS 1039900-47-4).[1][2][3]
Sources
- 1. 1070977-99-9|2-Amino-3-fluoro-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 1416013-62-1|2-Amino-4-bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 568599-48-4|3,4-Difluoro-2-((2-fluoro-4-methylphenyl)amino)benzoic acid|BLD Pharm [bldpharm.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
Reference Standards for 2-Amino-3-Fluoro-5-Methylbenzoic Acid: A Technical Comparison Guide
Executive Summary: The "Purity Trap" in Fluorinated Intermediates
In the development of next-generation kinase inhibitors and benzoxazepinones, 2-amino-3-fluoro-5-methylbenzoic acid (CAS 874804-25-8) serves as a critical scaffold. Its structural integrity determines the efficacy and safety of the final API. However, a common pitfall in sourcing this reference standard is the "Regioisomer Blind Spot."
Commercial synthesis often yields mixtures of the 3-fluoro and 5-fluoro isomers, which are difficult to separate by standard flash chromatography. Relying on a Certificate of Analysis (CoA) based solely on a generic HPLC-UV area % can lead to a 5-10% potency error if the extinction coefficients of the isomers differ.
This guide compares the three tiers of reference standards available and evaluates the analytical methodologies (HPLC-UV vs. qNMR) required to validate them, providing you with a self-validating protocol to ensure your data's integrity.
Technical Profile & Critical Attributes
| Attribute | Specification | Relevance to Analysis |
| Chemical Name | This compound | Target Analyte |
| CAS Number | 874804-25-8 | Identity Verification |
| Molecular Weight | 169.15 g/mol | Calculation Factor |
| pKa (Calc) | ~3.5 (COOH), ~2.5 (NH2) | Mobile Phase pH selection (Must be < 2.5 or > 4.5 to prevent peak tailing) |
| Key Impurities | 2-Amino-5-fluoro-3-methylbenzoic acid (Regioisomer)2-Amino-5-methylbenzoic acid (Defluorinated)Copper/Palladium (Catalyst residues) | Specificity requirements for HPLC methods |
Comparative Analysis: Reference Standard Grades
Not all "standards" are created equal.[1] For IND-enabling studies, selecting the wrong grade can trigger regulatory holds.
| Feature | Primary Standard (CRM) | Secondary Standard (Working Std) | Reagent Grade (Research) |
| Source | USP, EP, or ISO 17034 Accredited Supplier | Prepared in-house; qualified against Primary | General Chemical Suppliers |
| Traceability | SI-traceable (via qNMR/Mass Balance) | Traceable to Primary Standard | Often None or "Batch Data Only" |
| Assay Method | Absolute (qNMR + TGA + KF) | Comparative (HPLC vs. Primary) | HPLC Area % (Uncorrected) |
| Uncertainty | Explicitly stated (e.g., 99.8% ± 0.3%) | Derived from Primary + Precision | Unknown |
| Cost | High ( | Low ($) | Low ($) |
| Recommended Use | Release testing, Calibration of Secondary Stds | Routine QC, Stability Studies | Early Synthesis, TLC spotting |
Scientist’s Verdict: Currently, pharmacopeial CRMs for this specific intermediate are rare. Most labs must purchase Reagent Grade material with high purity (>98%) and upgrade it to a Secondary Standard using qNMR (Method B) described below.
Analytical Method Comparison
To qualify a reference standard, you cannot rely on a single technique. We compare the "Workhorse" (HPLC) against the "Truth-Teller" (qNMR).[2][3][4]
Method A: HPLC-UV (The Workhorse)
-
Principle: Separation based on hydrophobicity; quantification via UV absorption.
-
Pros: High precision, separates impurities, familiar workflow.
-
Cons: Requires a reference standard (circular logic if characterizing a new standard), response factors of impurities are unknown.
Method B: 1H-qNMR (The Truth-Teller)
-
Principle: Absolute quantification using an internal standard (e.g., Maleic Acid) with known purity.
-
Pros: No reference standard of the analyte needed. SI-traceable. Detects residual solvents and isomers simultaneously.
-
Cons: Lower sensitivity (LOD ~0.1 mg), requires deuterated solvents.
Comparison Data (Simulated for Illustration)
| Parameter | HPLC-UV (Method A) | qNMR (Method B) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (RSD) | < 0.5% | < 1.0% |
| Specificity | Excellent (separates isomers) | Good (if signals do not overlap) |
| Absolute Purity | 99.2% (Area %) | 97.8% (w/w) |
| Interpretation | The HPLC overestimates purity because it "misses" inorganic salts and moisture. qNMR provides the true potency. |
Experimental Protocols
Protocol 1: Self-Validating HPLC-UV Purity Assay
Use this for routine batch release after the standard has been characterized.
-
Column: Thermo Accucore C18 or Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0 to suppress ionization of COOH).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% -> 60% B (Linear gradient)
-
15-20 min: 60% -> 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 240 nm (Isosbestic point for benzoic derivatives) and 210 nm (Impurity scouting).
-
Temperature: 30°C.
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): > 1.5 between this compound and its 5-fluoro regioisomer (elutes later due to higher lipophilicity).
-
Tailing Factor: < 1.5 (Critical check for column aging).
Protocol 2: Absolute Purity by qNMR (Standard Qualification)
Use this to assign a potency value to your "In-House" Reference Standard.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.
-
Solvent: DMSO-d6 (Ensures solubility of both amino acid and IS).
-
Preparation:
-
Weigh ~10 mg of Analyte (precision ±0.01 mg).
-
Weigh ~10 mg of IS (precision ±0.01 mg).
-
Dissolve completely in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60s (Must be > 5x T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
-
Where
=Integral, =Number of protons, =Molar mass, =Weight, =Purity.
-
Decision Workflows (Visualized)
Diagram 1: Reference Standard Qualification Workflow
This logic gate ensures you never use an unverified standard for critical assays.
Caption: Decision tree for establishing a qualified secondary reference standard when a pharmacopeial primary standard is unavailable.
Diagram 2: Impurity Fate Mapping
Understanding where impurities originate allows for targeted HPLC method development.
Caption: Fate mapping of potential impurities. Note that HPLC is required for organic impurities, while qNMR/Ash testing is needed for inorganic contaminants.
References
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. USP-NF.[6]
-
BIPM, NIM, NMIJ. (2023).[7] Guidance for the use of benzoic acid as an internal standard for qNMR. Bureau International des Poids et Mesures.
-
Thermo Fisher Scientific. (2014).[8] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Records of Natural Products.
-
Organic Syntheses. 2-Amino-3-fluorobenzoic acid synthesis procedure. Org. Synth. 2002, 79, 196.
-
ResolveMass Laboratories. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
Sources
- 1. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 2. acgpubs.org [acgpubs.org]
- 3. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. edqm.eu [edqm.eu]
- 7. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
The Fluorine Advantage: A Comparative Guide to Enhancing Benzoic Acid Derivative Potency
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. This guide provides an in-depth technical comparison of fluorinated versus non-fluorinated benzoic acid derivatives, offering researchers, scientists, and drug development professionals a clear perspective on how this simple substitution can profoundly impact potency. We will delve into the underlying physicochemical principles, present comparative experimental data, and provide detailed protocols for assessing these critical parameters.
The Physicochemical Impact of Fluorine Substitution
The introduction of a fluorine atom onto the benzoic acid scaffold initiates a cascade of changes in the molecule's electronic and physical properties. These alterations, though subtle, are the primary drivers of enhanced biological activity.
Modulation of Acidity (pKa)
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) is a key modulator of a molecule's acidity. When substituted onto the benzene ring of benzoic acid, fluorine pulls electron density away from the carboxylic acid group. This stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the molecule (i.e., lowering its pKa).[1][2]
The position of the fluorine atom is critical and leads to a predictable trend in acidity:
-
Ortho > Meta > Para
The "ortho effect" is a unique phenomenon where the close proximity of the fluorine atom to the carboxylic acid group in the ortho position causes a significant increase in acidity due to a combination of through-space inductive effects and steric hindrance that forces the carboxyl group out of the plane of the aromatic ring.[1] This conformational change can have significant implications for receptor binding.
Table 1: Comparison of pKa Values for Benzoic Acid and its Monofluorinated Isomers
| Compound | pKa | Relative Acidity |
| 2-Fluorobenzoic Acid | 3.27 | Strongest |
| 3-Fluorobenzoic Acid | 3.86 | Intermediate |
| 4-Fluorobenzoic Acid | 4.14 | Weaker |
| Benzoic Acid | 4.20 | Weakest |
Note: Lower pKa values indicate stronger acidity.
Diagram: Influence of Fluorine Position on Benzoic Acid Acidity
Caption: Logical workflow of fluorine substitution's effect on benzoic acid acidity.
Enhancement of Lipophilicity (logP)
Lipophilicity, the measure of a compound's ability to dissolve in fats and lipids, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). A single fluorine-for-hydrogen substitution generally increases the lipophilicity (logP) of a molecule. This is because the C-F bond is more lipophilic than a C-H bond. This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and the blood-brain barrier.
The Consequence of Physicochemical Changes: Enhanced Potency
The alterations in pKa and lipophilicity directly translate to improved pharmacodynamic and pharmacokinetic properties, often culminating in a more potent drug candidate.
Case Study: Inhibition of Prostaglandin Synthesis
Prostaglandins are key mediators of inflammation, and their synthesis is a critical target for non-steroidal anti-inflammatory drugs (NSAIDs). The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid to prostaglandins.
A compelling example of fluorine's impact on potency can be seen in the inhibition of prostaglandin synthesis. The fluorinated benzoic acid derivative, Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), demonstrates potent inhibition of prostaglandin synthesis. Experimental data shows that Flurbiprofen has a 50% inhibitory effect (IC50) on prostaglandin synthesis at a concentration of 0.64 µM in a cell-free homogenate of guinea pig lung.[3] While a direct IC50 comparison with a non-fluorinated parent compound in the same study is not provided, the high potency of Flurbiprofen underscores the effectiveness of incorporating fluorine in this class of inhibitors.
Table 2: Comparative Potency of Selected COX Inhibitors
| Compound | Target | IC50 (µM) |
| Flurbiprofen | Prostaglandin Synthesis | 0.64 [3] |
| Aspirin | COX-1 | ~15 |
| Celecoxib | COX-2 | ~0.04 |
Note: Lower IC50 values indicate higher potency. Data for Aspirin and Celecoxib are provided for context and can vary based on assay conditions.
The enhanced acidity of fluorinated benzoic acid derivatives can lead to stronger interactions with positively charged residues in the active site of target enzymes. Furthermore, increased lipophilicity can facilitate better access to the enzyme's active site, which is often located in a hydrophobic pocket.
Diagram: From Physicochemical Changes to Enhanced Potency
Caption: The causal chain from fluorine substitution to increased biological potency.
Experimental Protocols for Comparative Analysis
To ensure the integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for determining the key parameters discussed in this guide.
Protocol for pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a benzoic acid derivative.
Materials:
-
pH meter with a glass electrode
-
Stir plate and stir bar
-
Burette
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Benzoic acid derivative
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Sample Preparation: Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of deionized water.
-
Titration: a. Place the beaker containing the sample solution on the stir plate and immerse the pH electrode. b. Record the initial pH of the solution. c. Add the NaOH solution from the burette in small, precise increments (e.g., 0.1 mL). d. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. e. Continue the titration until the pH has risen significantly, well past the equivalence point.
-
Data Analysis: a. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). b. Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). c. The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Protocol for logP Determination by HPLC
Objective: To determine the octanol-water partition coefficient (logP) of a benzoic acid derivative using high-performance liquid chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile).
-
Octanol-saturated water and water-saturated octanol
-
Test compound and a set of reference compounds with known logP values.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase.
-
Calibration Curve: a. Prepare solutions of the reference compounds in the mobile phase. b. Inject each reference compound and record its retention time (t_R_). c. Plot a graph of the known logP values of the reference compounds (y-axis) against their corresponding log k' values (x-axis), where k' = (t_R_ - t_0_)/t_0_ (t_0_ is the column dead time).
-
Sample Analysis: a. Prepare a solution of the test compound in the mobile phase. b. Inject the test compound and record its retention time. c. Calculate the log k' for the test compound.
-
logP Determination: Using the calibration curve, determine the logP of the test compound from its calculated log k' value.
Protocol for IC50 Determination by Enzyme Inhibition Assay (Example: COX Inhibition)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a benzoic acid derivative against a target enzyme (e.g., COX-1 or COX-2).
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and a positive control inhibitor (e.g., Indomethacin)
-
Assay buffer
-
Detection reagent (e.g., a kit to measure prostaglandin E2 production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Assay Setup: a. To the wells of a 96-well plate, add the assay buffer. b. Add the diluted test compound or positive control to the respective wells. Include a vehicle control (DMSO only). c. Add the enzyme (COX-1 or COX-2) to all wells except the blank. d. Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Enzymatic Reaction: a. Initiate the reaction by adding the substrate (arachidonic acid) to all wells. b. Incubate for a specific time (e.g., 10 minutes) at 37°C. c. Stop the reaction by adding a stop solution (e.g., a strong acid).
-
Detection: a. Measure the amount of product formed (e.g., prostaglandin E2) using the detection kit and a microplate reader.
-
Data Analysis: a. Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition (y-axis) against the logarithm of the inhibitor concentration (x-axis). c. Fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
Conclusion
The strategic substitution of fluorine onto the benzoic acid scaffold offers a powerful and predictable means of enhancing biological potency. By modulating the fundamental physicochemical properties of acidity and lipophilicity, fluorine can significantly improve a compound's interaction with its biological target and its pharmacokinetic profile. The case of prostaglandin synthesis inhibitors serves as a clear example of this principle in action. For researchers in drug discovery, a thorough understanding of these effects, coupled with rigorous experimental validation using standardized protocols, is crucial for the rational design of more effective therapeutic agents.
References
- BenchChem. (2025). Validating the Mechanism of Action of 2-[(3-Fluorobenzyl)
- Vaia. (n.d.). Use the four compounds shown below to answer the following questions: Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? Why is o-fluorobenzoic acid the weakest of the ortho-halo-substituted benzoic acids? Why do o-chlorobenzoic acid and o-bromobenzoic acid have similar pKa values?.
- PubMed. (n.d.). [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis].
- PubChem. (n.d.). 2-Fluorobenzoic acid.
- Wikipedia. (n.d.). 3-Fluorobenzoic acid.
- Wikipedia. (n.d.). 2-Fluorobenzoic acid.
- ECHEMI. (2020). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
- Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?.
- Guan, Y., et al. (2022).
- Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Eduncle. (2020). Para chloro benzoic acid vs para fluro benzoic compare the acidity.
- PubChem. (n.d.). 4-Fluorobenzoic Acid.
- PubChem. (n.d.). 3-Fluorobenzoic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
Sources
A Senior Application Scientist's Guide: Achieving Baseline Separation of 2-amino-3-fluoro-5-methylbenzoic Acid Isomers
In the synthesis of complex pharmaceutical agents and fine chemicals, the presence of positional isomers represents a significant analytical and preparative hurdle. These closely related molecules often exhibit nearly identical physical properties, making their separation a formidable task. This guide addresses the specific challenge of resolving isomers of 2-amino-3-fluoro-5-methylbenzoic acid, a key structural motif in modern drug discovery.
We will move beyond a simple recitation of methods to provide a comparative analysis grounded in chromatographic theory. This document is designed for the practicing scientist, offering not just protocols, but the strategic rationale behind them to empower you to develop robust, selective, and efficient separation methods.
The Isomeric Challenge: Exploiting Subtle Physicochemical Differences
The primary difficulty in separating positional isomers of this compound lies in their nuanced structural variations. The molecule is amphoteric, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The positions of these groups, along with the electron-withdrawing fluorine atom and the non-polar methyl group, dictate the molecule's overall polarity, hydrophobicity, pKa, and potential for secondary interactions. A successful separation hinges on a chromatographic system that can effectively recognize and differentiate these subtle distinctions.
Pillar 1: Reversed-Phase HPLC – A Comparative Analysis of Stationary Phases
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of small molecule separation. However, standard protocols are often insufficient for complex isomer mixtures. The key to success lies in the judicious selection of the stationary phase.
A. The C18 Column: A Baseline Assessment
The octadecylsilane (C18) phase is the universal starting point for RP-HPLC method development due to its broad applicability and retention based primarily on hydrophobic interactions.
Mechanism of Separation: Molecules are retained based on their hydrophobicity. The non-polar methyl group and the benzene ring contribute to retention, while the polar amino and carboxyl groups reduce it. Mobile phase pH is a critical parameter; at a low pH (e.g., <3), the carboxylic acid is protonated (-COOH), increasing hydrophobicity, while the amino group is also protonated (-NH₃⁺), increasing polarity but also minimizing undesirable interactions with residual silica silanols.
Experimental Protocol: Standard C18 Screening
-
Column: C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL
Expertise & Insights: While a C18 column may provide partial separation, it often fails to resolve isomers where the primary difference is the relative position of polar groups, as the overall hydrophobicity can be very similar. This method serves as an essential first step to determine the complexity of the isomeric mixture but rarely provides the final answer.
B. The Phenyl-Hexyl Column: Leveraging π-π Interactions
For aromatic and moderately polar compounds, a phenyl-based stationary phase introduces an alternative retention mechanism that can be orthogonal to simple hydrophobicity.
Mechanism of Separation: In addition to hydrophobic interactions from the hexyl linker, the phenyl rings on the stationary phase interact with the electron-rich aromatic ring of the analytes via π-π stacking. The electron density of the analyte's ring, which is influenced by the positions of the electron-withdrawing fluorine and electron-donating amino/methyl groups, directly modulates the strength of this interaction, offering a powerful tool for selectivity.[1]
Figure 1: Comparison of interaction mechanisms between a standard C18 phase and a Phenyl phase for aromatic isomers.
Experimental Protocol: Phenyl-Hexyl Method
-
Column: Phenyl-Hexyl, 3 µm, 4.6 x 100 mm
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.0
-
Mobile Phase B: Methanol
-
Gradient: 20% to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL
Expertise & Insights: The use of methanol as the organic modifier can alter selectivity compared to acetonitrile due to its hydrogen-bonding capabilities. Adjusting the pH to around 4.0 allows for a fine balance of ionization states of the amphoteric analytes, further enhancing separation. This phase is often successful where C18 fails.
C. The Pentafluorophenyl (PFP) Column: The Specialist's Choice
For halogenated compounds, the PFP phase offers multiple, distinct modes of interaction, making it an exceptionally powerful tool for resolving structurally similar isomers.[2]
Mechanism of Separation: The PFP phase provides a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The highly electronegative fluorine atoms on the phenyl ring create a strong dipole, which can interact with polar functional groups on the analytes. This multi-modal retention mechanism is highly sensitive to the positional arrangement of substituents on the analyte's aromatic ring.[2]
Experimental Protocol: PFP Method
-
Column: Pentafluorophenyl (PFP), 2.6 µm, 3.0 x 100 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 60% B over 12 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 45 °C
-
Detection: UV at 260 nm
-
Injection Volume: 2 µL
Expertise & Insights: TFA is used as an ion-pairing agent that can sharpen peaks for basic compounds like amines. The PFP phase's unique selectivity often results in a different elution order compared to C18 or Phenyl phases, a characteristic that is invaluable for confirming peak purity and resolving difficult pairs.[2]
Pillar 2: Alternative Chromatographic Modes
While RP-HPLC is dominant, other modes can offer unique selectivity.
-
Normal-Phase (NP) Chromatography: This technique uses a polar stationary phase (e.g., bare silica) and a non-polar mobile phase. For substituted benzoic acids, retention can sometimes be correlated with the pKa values of the analytes.[3] However, NP-HPLC is often challenging on modern UHPLC systems and can be sensitive to water content in the mobile phase.[4]
-
Ultra-Performance Convergence Chromatography (UPC²): This technique uses supercritical CO₂ as the primary mobile phase and can provide very different selectivity compared to liquid chromatography. It has been shown to be effective for the separation of various disubstituted benzoic acid isomers without the need for derivatization.[5]
Comparative Performance Data
The table below provides a summary of expected performance for the separation of three hypothetical positional isomers using the primary RP-HPLC methods discussed.
| Parameter | C18 Phase | Phenyl-Hexyl Phase | Pentafluorophenyl (PFP) Phase |
| Resolution (Rs) Isomer 1-2 | < 1.5 (Often co-elutes) | > 1.7 | > 2.0 |
| Resolution (Rs) Isomer 2-3 | ~ 1.6 | > 2.0 | > 2.5 |
| Selectivity (α) Isomer 1-2 | ~ 1.05 | ~ 1.12 | ~ 1.18 |
| Tailing Factor (Tf) (Avg.) | 1.3 - 1.5 | 1.1 - 1.3 | 1.0 - 1.2 |
| Primary Interaction(s) | Hydrophobic | Hydrophobic, π-π | Hydrophobic, π-π, Dipole-Dipole |
Systematic Method Development Workflow
A logical, structured approach is key to efficiently developing a robust separation method. The following workflow is recommended.
Sources
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. waters.com [waters.com]
Safety Operating Guide
Operational Guide: Disposal and Handling of 2-Amino-3-fluoro-5-methylbenzoic Acid
Executive Safety Summary
Do not treat this compound as standard organic waste. 2-amino-3-fluoro-5-methylbenzoic acid (CAS: 874804-25-8) presents a dual challenge: it is an amphoteric irritant (containing both amine and carboxylic acid groups) and a halogenated organic . Improper disposal in non-halogenated waste streams can damage standard incinerators due to the formation of Hydrogen Fluoride (HF) gas upon combustion.
Immediate Directives:
-
Segregation: STRICTLY segregate from non-halogenated solvents.
-
Labeling: Must be flagged as "Fluorinated / Halogenated Organic."
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers for acidic solutions due to corrosion risks.
-
PPE: Nitrile gloves (double-gloving recommended for solids), safety goggles, and lab coat.
Chemical Characterization & Hazard Profile
Understanding the physicochemical properties is the first step in a self-validating safety protocol. The fluorine atom on the benzene ring significantly increases the thermal stability of the molecule, requiring higher incineration temperatures than standard organics.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Primary identifier for waste tags. |
| CAS Number | 874804-25-8 | Use for SDS verification and inventory tracking. |
| Molecular Formula | C₈H₈FNO₂ | Fluorine content dictates "Halogenated" waste stream. |
| Physical State | Solid (Powder) | Dust generation is a primary inhalation risk.[1] |
| Acidity (pKa) | ~3-4 (Carboxylic acid) | Corrosive to metal; incompatible with strong bases/oxidizers. |
| GHS Hazards | H315, H319, H335 | Irritant to skin, eyes, and respiratory system.[2] |
| Combustion Byproducts | HF , NOx, CO, CO₂ | CRITICAL: Releases hydrofluoric acid gas when burned.[3] |
Waste Stream Segregation Strategy
As a Senior Scientist, I emphasize that "dilution is not the solution." Mixing fluorinated waste with non-halogenated waste creates a massive volume of material that requires expensive, specialized incineration.
The "Halogen Rule"
Standard laboratory incinerators often operate at temperatures sufficient for hydrocarbons but insufficient to fully mineralize fluorinated compounds, or they lack the wet scrubbers needed to neutralize HF gas.
-
Protocol: Any waste stream containing >1% of this compound by volume/weight must be classified as Halogenated Waste .
-
Why: To ensure the waste is routed to a facility with High-Temperature Incineration (>1100°C) and alkaline scrubbing capabilities [1].
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weighing boats, contaminated paper towels, filter cakes.
-
Container Selection: Select a wide-mouth HDPE jar or a dedicated solid waste drum lined with a 6-mil polyethylene bag.
-
Collection:
-
Dampen paper towels slightly before wiping up dust to prevent aerosolization.
-
Transfer solid waste directly into the liner.
-
-
Sealing: Twist and tape the inner bag (gooseneck seal). Cap the outer container tightly.
-
Labeling:
-
Attach a hazardous waste tag.
-
Mandatory Fields: "Solid Waste," "Toxic," "Irritant."
-
Constituents: Write "this compound (Fluorinated)."
-
Protocol B: Liquid Waste (Mother Liquors / Reaction Mixtures)
Applicability: Filtrates from recrystallization, reaction solvents.
-
Characterization: Determine the primary solvent (e.g., Ethyl Acetate, DCM, Water).
-
pH Check:
-
If the solution is aqueous and acidic (pH < 4), adjust to pH 6–8 using a dilute sodium bicarbonate solution to minimize container corrosion and off-gassing.
-
-
Segregation:
-
Scenario 1 (Halogenated Solvent): If dissolved in DCM or Chloroform, pour into the standard "Halogenated Organic" carboy.
-
Scenario 2 (Non-Halogenated Solvent): If dissolved in Ethanol or Ethyl Acetate, DO NOT pour into the "Non-Halogenated" carboy. You must create a separate satellite accumulation container labeled "Halogenated Contaminants" or add to the Halogenated stream.
-
-
Documentation: Log the estimated concentration of the fluorinated acid on the waste log.
Spill Management & Emergency Response
Pre-requisite: Spill kit containing calcium carbonate or sodium bicarbonate.
Dry Spill (Powder)
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE: Don N95 or P100 respirator if dust is visible.
-
Containment: Cover the powder gently with a paper towel to prevent air currents from spreading it.
-
Cleanup:
-
Do not dry sweep.
-
Use wet wipes or damp paper towels to pick up the powder.
-
Place all materials into a plastic bag, seal, and dispose of as Protocol A .
-
Wet Spill (Solution)
-
Neutralize: If the spill is acidic, sprinkle sodium bicarbonate over the liquid until bubbling ceases.
-
Absorb: Use vermiculite or polypropylene pads to absorb the liquid.
-
Disposal: Treat absorbent pads as Halogenated Solid Waste .
Operational Workflow (Visualization)
The following diagram illustrates the critical decision-making process for disposing of this compound to ensure regulatory compliance and safety.
Figure 1: Decision matrix for the segregation and disposal of fluorinated amino-benzoic acid derivatives. Note the critical diversion of all liquid waste into the Halogenated Stream regardless of the solvent base.
References
-
United States Environmental Protection Agency (EPA). (2024).[6] Incineration to Manage PFAS and Fluorinated Waste Streams. Technical Brief on C-F Bond Destruction. [Link]
-
National Institutes of Health (PubChem). (2025). Compound Summary: Methyl 2-amino-5-fluoro-3-methylbenzoate (Analogous Hazard Data). [Link]
Sources
Comprehensive Safety & Handling Protocol: 2-Amino-3-fluoro-5-methylbenzoic Acid
Executive Summary & Chemical Profile
2-Amino-3-fluoro-5-methylbenzoic acid is a functionalized anthranilic acid derivative commonly employed as a scaffold in the synthesis of kinase inhibitors and heterocyclic pharmaceutical intermediates. Its dual functionality (amine and carboxylic acid) combined with the electron-withdrawing fluorine atom increases its reactivity and potential for biological interaction.
While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (fluorinated anthranilic acids) exhibit consistent hazardous properties. This protocol adopts a "Band 3" Control Strategy , treating the compound as a confirmed irritant with potential for respiratory sensitization.
Physicochemical Hazard Analysis
-
Acidity: The fluorine atom at the 3-position (ortho to the amine, meta to the acid) inductively stabilizes the carboxylate, likely increasing acidity compared to non-fluorinated analogs. This enhances skin and mucous membrane irritation potential.
-
Physical State: Typically a fine, crystalline powder. Electrostatic charging is common, leading to "flying dust" during weighing, which poses a significant inhalation risk.
-
Reactivity: Stable under ambient conditions but incompatible with strong oxidizing agents and strong bases.
Hazard Identification (GHS Classification)
Based on Structural Activity Relationship (SAR) and analog data (CAS 874804-25-8, CAS 2941-78-8).
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Cat.[1][2][3] 2 | H315: Causes skin irritation.[1][2][3][4][5] | Acidic hydrolysis on skin moisture; defatting by organic moiety. |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][2][3][6] | Micro-abrasion from crystals + acidic chemical burn. |
| STOT-SE | Cat. 3 | H335: May cause respiratory irritation.[1][2][6] | Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
Effective protection requires a barrier defense strategy.[7][8] Do not rely on a single layer of protection.[7]
PPE Selection Guide[5][9]
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Inner Layer: 4 mil nitrile (Bright color for contrast).Outer Layer: 5-8 mil nitrile (Extended cuff).Rationale: Double gloving prevents permeation through micro-defects. Substituted benzoic acids can permeate thin latex rapidly. |
| Respiratory | Engineering Control Primary | Handle strictly inside a certified Chemical Fume Hood.If hood is unavailable (Emergency only): Use N95 or P100 particulate respirator. Surgical masks offer zero protection against chemical dust. |
| Eye/Face | Chemical Splash Goggles | Standard: ANSI Z87.1+ Impact/Splash.Rationale: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles form a seal against dust entry. |
| Body | Lab Coat (High-Neck) | 100% Cotton or Nomex (if flammables present).Must be buttoned to the neck to prevent dust accumulation on the collar/chest area. |
Operational Handling Protocol
This workflow is designed to minimize dust generation and surface contamination.[9]
Phase A: Preparation
-
Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is flighty.
-
Workspace: Clear the fume hood of clutter. Lay down a disposable absorbent mat (plastic side down) to capture any minor spills.
-
Equipment: Use a disposable anti-static weighing boat. Avoid metal spatulas if possible; use PTFE-coated tools to reduce adhesion.
Phase B: Weighing & Transfer
-
Tare: Place weighing boat on balance inside the hood. Tare.
-
Transfer: Open the source container only inside the hood .
-
Technique: Use the "tap and pour" method or a micro-spatula. Do not dump powder.
-
Closing: Wipe the threads of the source container with a dry Kimwipe before recapping to prevent grinding the cap against crystals (which can degrade the seal).
-
Dissolution: If possible, add the solvent to the weighing boat (if compatible) or transfer the solid immediately to the reaction vessel containing solvent. Wet transfer eliminates dust risk for subsequent steps.
Phase C: Decontamination
-
Wipe Down: Wipe the balance area and the exterior of the source container with a tissue dampened with ethanol or isopropanol .
-
Gloves: Remove the outer pair of gloves immediately after the weighing process is complete and dispose of them as solid chemical waste.
Visualized Workflows
Figure 1: Safe Handling Logic Flow
This diagram illustrates the critical decision points during the handling process to ensure containment.
Caption: Operational workflow emphasizing "Wet Transfer" to eliminate dust hazards early in the process.
Figure 2: Emergency Response Decision Tree
Immediate actions to take in case of exposure.
Caption: Critical first-aid response steps. Note the instruction to brush off dry powder before wetting skin to prevent concentrated acid hydrolysis.
Disposal & Waste Management
Improper disposal of fluorinated organics can lead to environmental persistence.
| Waste Stream | Description | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels, and excess powder. | Collect in a dedicated Solid Hazardous Waste drum. Label as "Toxic Solid, Organic (Benzoic Acid Derivative)". |
| Liquid Waste | Mother liquors, reaction solvents containing the compound. | Segregate into Halogenated Organic Solvent waste. Do not mix with strong oxidizers (e.g., Nitric acid waste). |
| Aqueous Waste | Rinsate from glassware cleaning (first 2 rinses). | Collect as Aqueous Chemical Waste . Do not pour down the drain. |
References
-
PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate (Analog Data).[1] National Library of Medicine. Accessed October 2025. Link
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-5-methylbenzoic acid (Structural Analog).Link
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[10]Link
-
Sigma-Aldrich. Safety Data Sheet: 2-Amino-5-fluoro-3-hydroxy-benzoic acid.[11]Link
Sources
- 1. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. fishersci.com [fishersci.com]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. osha.gov [osha.gov]
- 11. 2-Amino-5-fluoro-3-hydroxy-benzoic acid | 2169562-63-2 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
